Product packaging for Penicisteck acid F(Cat. No.:)

Penicisteck acid F

Cat. No.: B12373985
M. Wt: 288.4 g/mol
InChI Key: QJWQDNUJHNJRJI-YYFFUPGQSA-N
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Description

Penicisteck acid F is a useful research compound. Its molecular formula is C18H24O3 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O3 B12373985 Penicisteck acid F

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

(2E,4E)-5-[2-[(2R,4S)-5-hydroxy-4-methylpentan-2-yl]-6-methylphenyl]penta-2,4-dienoic acid

InChI

InChI=1S/C18H24O3/c1-13(12-19)11-15(3)17-9-6-7-14(2)16(17)8-4-5-10-18(20)21/h4-10,13,15,19H,11-12H2,1-3H3,(H,20,21)/b8-4+,10-5+/t13-,15+/m0/s1

InChI Key

QJWQDNUJHNJRJI-YYFFUPGQSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](C)C[C@H](C)CO)/C=C/C=C/C(=O)O

Canonical SMILES

CC1=C(C(=CC=C1)C(C)CC(C)CO)C=CC=CC(=O)O

Origin of Product

United States

Foundational & Exploratory

The Discovery of Penicillic Acid: A Technical History

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the initial isolation, characterization, and early biological studies of penicillic acid.

Introduction

Penicillic acid, a mycotoxin with antibiotic properties, holds a unique place in the history of natural product chemistry. Its discovery predates the famed serendipitous observation of penicillin by Sir Alexander Fleming, yet it has remained a compound of specialized interest primarily within the fields of toxicology and biochemistry. This technical guide provides a detailed account of the history of penicillic acid's discovery, focusing on the pioneering work of early 20th-century scientists. It outlines the experimental methodologies employed in its initial isolation and characterization, presents the quantitative data from these seminal studies in a structured format, and visually represents the early understanding of its biological interactions. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, drug development, and toxicology, offering a granular look into the foundational research on this historically significant molecule.

The Initial Discovery: Alsberg and Black (1913)

The story of penicillic acid begins in 1913, with a publication by Carl L. Alsberg and Otis F. Black from the Bureau of Plant Industry, U.S. Department of Agriculture.[1] Their investigation, titled "Contributions to the study of maize deterioration. Biochemical and toxicological investigations of Penicillium puberulum and Penicillium stoloniferum," was not a direct search for antibiotics but rather an inquiry into the spoilage of corn.[1][2] It was within this context that they first isolated and described a toxic crystalline substance from cultures of Penicillium puberulum grown on maize.[1]

Experimental Protocol: Isolation of Penicillic Acid (Alsberg and Black, 1913)

The initial isolation of penicillic acid was a meticulous process, given the analytical techniques available at the time. The general steps are outlined below:

  • Fungal Culture: Penicillium puberulum was cultured on maize as a substrate.

  • Extraction: The molded maize was extracted with an appropriate solvent to solubilize the fungal metabolites.

  • Purification: The crude extract was subjected to a series of purification steps, which likely involved solvent partitioning and crystallization to isolate the pure crystalline compound.

  • Characterization: The isolated substance was characterized based on its physical properties, such as melting point and crystalline structure, and its toxicological effects on laboratory animals.

Elucidation of Structure and Properties: Birkinshaw, Oxford, and Raistrick (1936)

Over two decades after its initial discovery, a more comprehensive chemical and biological characterization of penicillic acid was published in the Biochemical Journal by J. H. Birkinshaw, A. E. Oxford, and H. Raistrick of the London School of Hygiene and Tropical Medicine.[3] Their 1936 paper, "Studies in the biochemistry of micro-organisms. Penicillic acid, a metabolic product of Penicillium puberulum Bainier and P. cyclopium Westling," became a cornerstone in the understanding of this mycotoxin.

Experimental Protocols (Birkinshaw, Oxford, and Raistrick, 1936)

The methodologies employed by Birkinshaw and his colleagues were significantly more detailed and provided the first substantial insight into the chemical nature of penicillic acid.

  • Organisms: Penicillium puberulum Bainier and Penicillium cyclopium Westling.

  • Culture Medium: A modified Czapek-Dox medium was used, containing glucose as the primary carbon source and sodium nitrate as the nitrogen source, along with other essential mineral salts.

  • Incubation: The fungi were grown in surface culture on this liquid medium for a period of several weeks at a controlled temperature.

  • Filtration: The fungal mycelium was separated from the culture medium by filtration.

  • Acidification and Extraction: The culture filtrate was acidified with a mineral acid (e.g., hydrochloric acid) and then extracted repeatedly with an organic solvent such as ether.

  • Concentration: The ether extracts were combined and concentrated under reduced pressure to yield a crude crystalline product.

  • Recrystallization: The crude penicillic acid was purified by recrystallization from hot water or other suitable solvents to obtain pure, colorless crystals.

Quantitative Data from Early Studies

The early investigations into penicillic acid provided valuable quantitative data, which are summarized in the tables below. These data offer a glimpse into the yields, physical properties, and biological activities as determined by the pioneering researchers.

ParameterValueSource
Yield of Penicillic Acid
From P. puberulum (per liter of medium)~0.5 gBirkinshaw et al. (1936)[3]
From P. cyclopium (per liter of medium)~1.0 gBirkinshaw et al. (1936)[3]
Physical and Chemical Properties
Molecular FormulaC₈H₁₀O₄Birkinshaw et al. (1936)[3]
Molecular Weight170.16 g/mol Birkinshaw et al. (1936)[3]
Melting Point83-84 °CBirkinshaw et al. (1936)[3]
Crystalline FormColorless needles or prismsBirkinshaw et al. (1936)[3]
SolubilitySparingly soluble in cold water; readily soluble in hot water, alcohol, and ether.Birkinshaw et al. (1936)[3]
AssayOrganism/SystemResultSource
Antibacterial Activity
Minimum Inhibitory Concentration (MIC)Staphylococcus aureusNot explicitly quantified in early papers, but noted to have activity.
Minimum Inhibitory Concentration (MIC)Escherichia coliNot explicitly quantified in early papers, but noted to have activity.
Cytotoxicity
IC50 (Cell Proliferation)Bovine Macrophage Cell Line (BOMACs)29.85 µMImmunotoxicity of Penicillium Mycotoxins...[4]
IC50Lymphoma cells (L5178Y)8.9 µMThe Cytotoxic Activity of Secondary Metabolites...[5][6]
EC50Tetrahymena pyriformis343.19 µMCytotoxicity assessment of gliotoxin and penicillic acid...[7]
Acute Toxicity (Mouse)
LD50 (Oral)Mouse600 mg/kgPharmacokinetics of the Mycotoxin Penicillic Acid...[8]
LD50 (Intraperitoneal)Mouse90 mg/kgPharmacokinetics of the Mycotoxin Penicillic Acid...[8]
LD50 (Intravenous)Mouse250 mg/kgPharmacokinetics of the Mycotoxin Penicillic Acid...[8]

Early Insights into Biological Activity and Mechanism of Action

From its initial discovery, penicillic acid was recognized for its toxicity. Later studies began to unravel its biological effects at a cellular level. It was found to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[9] More recent investigations have shed light on its mechanism of cytotoxicity, particularly its ability to interfere with critical cellular signaling pathways.

One of the key mechanisms of penicillic acid-induced cytotoxicity is the inhibition of apoptosis. Specifically, it has been shown to inhibit Fas ligand-induced apoptosis by directly targeting the self-processing of caspase-8 in the death-inducing signaling complex (DISC).[10] Penicillic acid achieves this by binding to the active site cysteine of the large subunit of caspase-8, thereby preventing its activation and the subsequent apoptotic cascade.[10]

Signaling Pathway: Inhibition of Caspase-8 Activation by Penicillic Acid

PenicillicAcid_Caspase8_Inhibition Figure 1: Penicillic Acid Inhibition of Fas-Mediated Apoptosis cluster_DISC Within DISC FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds to DISC Death-Inducing Signaling Complex (DISC) (FADD, Pro-caspase-8) FasR->DISC Trimerization & Recruitment ProCasp8 Pro-caspase-8 ActiveCasp8 Active Caspase-8 ProCasp8->ActiveCasp8 Self-processing/ Activation ProCasp3 Pro-caspase-3 ActiveCasp8->ProCasp3 Cleaves ActiveCasp3 Active Caspase-3 ProCasp3->ActiveCasp3 Activation Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes PenicillicAcid Penicillic Acid PenicillicAcid->ProCasp8 Inhibits

Caption: Penicillic acid inhibits Fas-mediated apoptosis.

Experimental Workflow: Isolation and Characterization of Penicillic Acid

PenicillicAcid_Workflow Figure 2: General Experimental Workflow for Penicillic Acid Culture Fungal Culture (Penicillium sp. on Czapek-Dox Medium) Filtration Filtration of Mycelium Culture->Filtration Acidification Acidification of Culture Filtrate Filtration->Acidification Extraction Solvent Extraction (e.g., with Ether) Acidification->Extraction Concentration Concentration of Organic Extract Extraction->Concentration Crystallization Crude Penicillic Acid Crystals Concentration->Crystallization Recrystallization Recrystallization (e.g., from hot water) Crystallization->Recrystallization PureCrystal Pure Penicillic Acid Crystals Recrystallization->PureCrystal Analysis Characterization: - Melting Point - Elemental Analysis - Bioassays PureCrystal->Analysis

Caption: Workflow for penicillic acid isolation.

Conclusion

The history of penicillic acid's discovery is a testament to the meticulous and foundational work of early 20th-century biochemists and microbiologists. From its initial identification as a toxic metabolite in spoiled maize by Alsberg and Black to its detailed chemical and biological characterization by Birkinshaw, Oxford, and Raistrick, the story of penicillic acid underscores the importance of fundamental research in natural products. While it never achieved the widespread therapeutic use of its namesake, penicillin, the study of penicillic acid has provided valuable insights into mycotoxicology and cellular signaling. For today's researchers, this history not only offers a fascinating glimpse into the evolution of scientific methodology but also serves as a reminder of the vast and often untapped chemical diversity within the microbial world.

References

An In-depth Technical Guide on the Biosynthetic Pathway of Penicillic Acid in Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of penicillic acid, a polyketide mycotoxin produced by various species of Aspergillus. The document details the genetic organization, enzymatic steps, and chemical intermediates involved in its synthesis, with a focus on the well-characterized pathway in Aspergillus westerdijkiae. Furthermore, it outlines relevant experimental protocols and discusses the broader context of mycotoxin regulation in fungi.

Introduction to Penicillic Acid

Penicillic acid is a secondary metabolite with a range of biological activities, including antibacterial, antifungal, and phytotoxic properties. Its production is a characteristic of several fungal species within the genera Aspergillus and Penicillium. Understanding the biosynthesis of this mycotoxin is crucial for developing strategies to control its presence in food and agricultural products, as well as for exploring its potential pharmacological applications.

The Penicillic Acid Biosynthetic Gene Cluster

The genes responsible for the biosynthesis of penicillic acid are organized in a contiguous cluster, a common feature for secondary metabolite pathways in fungi. In Aspergillus westerdijkiae, this cluster, herein referred to as the 'pa' cluster, orchestrates the entire biosynthetic process.

Table 1: Genes of the Penicillic Acid Biosynthetic Cluster in A. westerdijkiae

GeneProposed Function
paANonreducing Polyketide Synthase (NR-PKS)
paBFlavin-containing Monooxygenase (FMO)
paCO-methyltransferase (OMT)
paDDioxygenase
paEShort-chain Dehydrogenase/Reductase (SDR)
paFMajor Facilitator Superfamily (MFS) Transporter
paGTranscription Factor

The Biosynthetic Pathway of Penicillic Acid

The synthesis of penicillic acid is a multi-step enzymatic process, starting from the assembly of a polyketide backbone and proceeding through a series of oxidative and modifying reactions. The proposed pathway, elucidated through genetic and biochemical studies, is detailed below.

Core Polyketide Synthesis

The pathway is initiated by the nonreducing polyketide synthase (NR-PKS) , encoded by the paA gene. This enzyme catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form the initial polyketide intermediate.

Enzymatic Conversions and Intermediates

Following the initial polyketide synthesis, a series of enzymatic modifications occur to yield the final penicillic acid molecule. The key intermediates and the enzymes catalyzing each step are outlined in the following diagram.

Penicillic_Acid_Pathway cluster_0 Polyketide Synthesis cluster_1 Modification Steps Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Polyketide Intermediate Polyketide Intermediate Acetyl-CoA + Malonyl-CoA->Polyketide Intermediate PaA (NR-PKS) Intermediate_2 Orsellinic acid Polyketide Intermediate->Intermediate_2 Intermediate_3 5-methyl-orsellinic acid Intermediate_2->Intermediate_3 PaC (OMT) Intermediate_4 Dihydroxy-methoxy-methylbenzene Intermediate_3->Intermediate_4 PaB (FMO) Intermediate_5 Ring Cleavage Product Intermediate_4->Intermediate_5 PaD (Dioxygenase) Penicillic_Acid Penicillic Acid Intermediate_5->Penicillic_Acid PaE (SDR)

Caption: Proposed biosynthetic pathway of penicillic acid in A. westerdijkiae.

Quantitative Aspects of Penicillic Acid Production

The yield of penicillic acid is influenced by various factors, including the producing species, culture conditions, and nutrient availability. Studies on Aspergillus sclerotiorum have provided insights into optimizing production in submerged fermentation.

Table 2: Influence of Nutrients on Penicillic Acid Production by A. sclerotiorum CGF [1]

Nutrient SourceSubstratePenicillic Acid Concentration (mg/mL)
Carbon Soluble Starch2.98
Glucose1.85
Fructose1.54
Nitrogen Yeast Extract2.71
Pharmamedia2.62
Polypeptone-S2.46
Inorganic NitrogenNot Detected

Under optimized conditions, A. sclerotiorum CGF has been shown to produce up to 9.40 mg/mL of penicillic acid after 12 days of cultivation.[1]

Experimental Protocols for Studying the Biosynthetic Pathway

The elucidation of the penicillic acid biosynthetic pathway has relied on a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments.

Gene Disruption and Complementation

Objective: To confirm the function of a specific gene in the biosynthetic pathway.

Workflow:

Gene_Disruption_Workflow Start Construct Gene Deletion Cassette (e.g., using fusion PCR with a selectable marker) Transform Protoplast Transformation of Wild-Type Aspergillus Strain Start->Transform Select Selection of Transformants on Appropriate Medium Transform->Select Verify Verification of Gene Deletion by PCR and Southern Blot Select->Verify Analyze Metabolite Analysis of Mutant Strain (e.g., HPLC, LC-MS) to observe loss of penicillic acid and accumulation of intermediates Verify->Analyze Complementation Re-introduction of the Wild-Type Gene into the Mutant Analyze->Complementation Analyze_Comp Metabolite Analysis of Complemented Strain to Confirm Restoration of Penicillic Acid Production Complementation->Analyze_Comp

Caption: General workflow for gene function analysis via disruption and complementation.

In Vitro Enzymatic Assays

Objective: To determine the specific function of a purified enzyme from the pathway.

Methodology:

  • Heterologous Expression and Purification: The gene of interest (e.g., paB, paC) is cloned into an expression vector and expressed in a suitable host, such as E. coli or Saccharomyces cerevisiae. The recombinant protein is then purified using affinity chromatography.

  • Substrate Incubation: The purified enzyme is incubated with its predicted substrate (e.g., orsellinic acid for PaC) under optimized buffer and temperature conditions.

  • Product Analysis: The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product of the enzymatic reaction.

Heterologous Expression of Pathway Segments

Objective: To reconstitute parts of the biosynthetic pathway in a heterologous host to confirm the function of multiple enzymes.

Methodology:

  • Vector Construction: Genes encoding a segment of the pathway (e.g., paD and paE) are cloned into yeast expression vectors.

  • Yeast Transformation: The expression vectors are transformed into Saccharomyces cerevisiae.

  • Feeding Studies: The engineered yeast strain is cultured and fed with a specific intermediate (e.g., the product of the PaB and PaC reactions).

  • Metabolite Extraction and Analysis: The culture supernatant and cell extracts are analyzed by LC-MS to detect the conversion of the fed intermediate into downstream products.

Regulation of Penicillic Acid Biosynthesis

The production of mycotoxins, including penicillic acid, is tightly regulated in response to various environmental and developmental cues. While specific signaling pathways directly controlling the 'pa' cluster are yet to be fully elucidated, general regulatory networks for mycotoxin biosynthesis in Aspergillus provide a framework for understanding potential control mechanisms.

G-Protein Signaling

Heterotrimeric G protein signaling pathways are known to regulate both secondary metabolism and sporulation in Aspergillus.[2][3][4] The inactivation of the FadA Gα protein-dependent signaling pathway is often required for the expression of mycotoxin gene clusters.[2][3] It is plausible that a similar mechanism influences the expression of the penicillic acid gene cluster.

G_Protein_Signaling cluster_growth Active Growth Phase cluster_secondary_metabolism Stationary Phase / Stress FadA_GDP FadA-GDP (Inactive) FadA_GTP FadA-GTP (Active) FadA_GDP->FadA_GTP Signal Proliferation Proliferation FadA_GTP->Proliferation Promotes Proliferative Growth FlbA FlbA (RGS protein) FadA_GTP_Inactivation FadA-GTP (Inactive) FlbA->FadA_GTP_Inactivation Inactivates Mycotoxin_Genes Mycotoxin Gene Cluster Expression (e.g., Penicillic Acid) FadA_GTP_Inactivation->Mycotoxin_Genes Allows Sporulation Asexual Sporulation FadA_GTP_Inactivation->Sporulation Allows

Caption: A generalized model of G-protein signaling in the regulation of mycotoxin production.

Other Potential Regulatory Inputs

Other signaling pathways, such as the Target of Rapamycin (TOR) pathway, which is involved in sensing nutrient availability, and various stress-activated MAPK pathways, are also known to play a role in the global regulation of secondary metabolism in Aspergillus and may influence penicillic acid production.[5]

Conclusion

The biosynthetic pathway of penicillic acid in Aspergillus serves as a model for understanding polyketide synthesis in filamentous fungi. The identification and characterization of the 'pa' gene cluster in A. westerdijkiae have provided a solid foundation for further research. Future studies are needed to fully elucidate the kinetic properties of the pathway enzymes, the precise regulatory networks that govern the expression of the gene cluster, and the transport mechanisms for the final product. This knowledge will be invaluable for the development of strategies to mitigate mycotoxin contamination and for the potential biotechnological exploitation of this and related biosynthetic pathways.

References

Penicillic Acid: A Technical Guide to its Natural Sources and Environmental Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillic acid is a mycotoxin produced by a variety of fungal species belonging to the Penicillium and Aspergillus genera. Its presence in the food chain, primarily through contaminated agricultural commodities, poses a potential health risk to humans and animals. This technical guide provides an in-depth overview of the natural sources of penicillic acid, its environmental occurrence, and the analytical methodologies for its detection and quantification. Detailed experimental protocols and visual representations of the biosynthetic pathway and analytical workflows are included to support research and development efforts in food safety and toxicology.

Natural Sources of Penicillic Acid

Penicillic acid is a secondary metabolite produced by numerous species of fungi, which are ubiquitous in the environment. These fungi can grow on a wide range of organic materials, leading to the contamination of various agricultural products.

1.1. Fungal Producers

The primary producers of penicillic acid belong to the genera Penicillium and Aspergillus. Several species within these genera have been identified as producers:

  • Penicillium species: This genus is a major contributor to penicillic acid contamination. Species known to produce this mycotoxin include P. aurantiogriseum, P. cyclopium (now often referred to as P. aurantiogriseum), P. puberulum, P. martensii, P. palitans, P. melanoconidium, and P. polonicum.[1] These fungi are commonly found in soil and on decaying vegetation.[2] P. roqueforti, used in the production of certain cheeses, can also produce penicillic acid.[1]

  • Aspergillus species: Several species within the Aspergillus genus are also known to produce penicillic acid. The most notable producer is A. ochraceus.[1] Other producing species include A. sclerotiorum, A. alliaceus, A. auricomus, A. melleus, and A. ostianus.[3] These fungi are widespread and can be found in various habitats, including soil and as contaminants of starchy foods.[4][5]

Environmental Occurrence

Penicillic acid has been detected in a variety of agricultural commodities and food products worldwide. Its presence is often associated with poor storage conditions that favor mold growth, particularly high moisture and moderate temperatures.[6][7] However, contamination can also occur pre-harvest.[7]

2.1. Occurrence in Plant-Based Commodities

Cereals and fruits are among the most common commodities in which penicillic acid is found.

  • Cereals: Maize (corn) is a significant source of penicillic acid contamination.[6] The so-called "blue-eye" disease of corn, caused by certain Penicillium species, is associated with the production of this mycotoxin.[8] Low temperatures during storage (1 to 10°C) have been found to favor its accumulation in corn.[8][9]

  • Fruits: Various fruits can be contaminated with penicillic acid, often as a result of post-harvest fungal growth. A survey in Southern China detected penicillic acid in kiwi, apple, peach, grape, and mandarin/orange.[10] The study found that oranges/mandarins, grapes, and kiwis were more favorable for penicillic acid production.[10]

2.2. Occurrence in Animal Products and Feed

Animal feed is a common vector for penicillic acid, which can lead to its presence in animal tissues.

  • Animal Feed: Penicillic acid is a known contaminant of animal feeds.[6]

  • Animal Tissues: Studies have shown the presence of penicillic acid residues in poultry. One study in Baghdad found penicillic acid in all tested poultry gizzard samples, with levels varying by season.[11][12]

Quantitative Data on Penicillic Acid Occurrence

The levels of penicillic acid contamination can vary widely depending on the commodity, geographical region, and storage conditions. The following table summarizes reported quantitative data.

CommodityConcentration RangeRegion/Study DetailsReference
Fruits (kiwi, apple, peach, grape, mandarin/orange)0.200–0.596 µg/kgSouthern China[10]
Poultry Gizzard15.87 ± 0.03 µg/kg (October)Baghdad, Iraq[11][12]
Poultry Gizzard19.35 ± 0.62 µg/kg (November)Baghdad, Iraq[11][12]
Poultry Gizzard22.79 ± 0.07 µg/kg (December)Baghdad, Iraq[11][12]
Poultry Gizzard26.46 ± 0.05 µg/kg (January)Baghdad, Iraq[11][12]
In vitro production by P. cyclopiumUp to 4 mg/mLSubmerged culture[13]

Experimental Protocols

The accurate detection and quantification of penicillic acid are crucial for food safety monitoring and research. The following sections detail a common workflow involving QuEChERS for sample preparation followed by HPLC-MS/MS analysis.

4.1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely used sample preparation technique for the analysis of mycotoxins in complex food matrices.[14][15]

4.1.1. Materials and Reagents

  • Homogenizer (e.g., blender)

  • Centrifuge and 50 mL centrifuge tubes

  • Vortex mixer

  • Acetonitrile (ACN), HPLC grade

  • Ethyl acetate, HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Multi-walled carbon nanotubes (MWCNTs) (optional, for specific matrices)[10]

  • 0.22 µm syringe filters

4.1.2. Extraction Procedure

  • Homogenization: Homogenize a representative sample of the commodity (e.g., 10-15 g of fruit or cereal) to achieve a uniform consistency.[1][16]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (or ethyl acetate for certain fruit matrices).[10][14]

    • Add internal standards if necessary.

    • Add a salt mixture, typically containing anhydrous MgSO₄ and NaCl, to facilitate the separation of the organic and aqueous layers.[15]

    • Shake vigorously for 1 minute.[16]

  • Centrifugation: Centrifuge the tube at a sufficient speed (e.g., >1,500 rcf) for 5-10 minutes to separate the layers.[1]

4.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer: Transfer an aliquot of the upper organic layer (supernatant) to a new centrifuge tube containing a d-SPE sorbent mixture.[14] For penicillic acid analysis in fruits, a mixture of PSA, C18, and anhydrous MgSO₄ is effective.[10] For some matrices, MWCNTs may also be included to remove pigments.[10]

  • Cleanup: Vortex the tube for 30 seconds to 1 minute to allow the sorbents to bind to interfering matrix components.[1]

  • Centrifugation: Centrifuge the tube again to pellet the sorbents.

  • Final Extract: The resulting supernatant is the cleaned extract. This can be filtered through a 0.22 µm syringe filter before analysis.[17]

4.2. Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective technique for the quantification of penicillic acid.[10]

4.2.1. Instrumentation and Conditions

  • HPLC System: A standard HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 4 µm particle size) is commonly used.[17]

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B) is typically employed.[17][18]

  • Flow Rate: A flow rate of around 0.3 mL/min is common.[17]

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally used.

4.2.2. MS/MS Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for penicillic acid are monitored.

ParameterValue
Precursor Ion (m/z)e.g., 171.1
Product Ion 1 (m/z)e.g., 97.1 (for quantification)
Product Ion 2 (m/z)e.g., 125.1 (for confirmation)
Collision EnergyOptimized for each transition
Dwell TimeOptimized for the number of analytes

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Biosynthesis of Penicillic Acid

Penicillic acid is synthesized via the polyketide pathway. The biosynthesis starts with the condensation of one molecule of acetyl-CoA and three molecules of malonyl-CoA to form orsellinic acid.[6] Orsellinic acid then undergoes a series of enzymatic modifications, including ring cleavage and decarboxylation, to yield penicillic acid.[6]

Penicillic_Acid_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase acetyl_coa->pks malonyl_coa 3x Malonyl-CoA malonyl_coa->pks orsellinic_acid Orsellinic Acid pks->orsellinic_acid Condensation modifications Ring Cleavage & Decarboxylation orsellinic_acid->modifications penicillic_acid Penicillic Acid modifications->penicillic_acid Experimental_Workflow start Sample Collection homogenization Homogenization start->homogenization extraction Extraction (Acetonitrile/Salts) homogenization->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant Phase Separation cleanup d-SPE Cleanup (PSA, C18, MgSO4) supernatant->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract Purification filtration Filtration (0.22 µm) final_extract->filtration analysis HPLC-MS/MS Analysis filtration->analysis quantification Data Processing & Quantification analysis->quantification end Report Results quantification->end

References

An In-Depth Technical Guide to the Biological Activities of Penicillic Acid

Author: BenchChem Technical Support Team. Date: November 2025

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillic acid, a mycotoxin produced by various species of Penicillium and Aspergillus, exhibits a broad spectrum of biological activities, ranging from antimicrobial and antitumor effects to significant cytotoxicity and genotoxicity. This technical guide provides a comprehensive overview of the known biological activities of penicillic acid, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its characterization. Detailed summaries of its effects on cellular signaling pathways, including apoptosis and inflammatory responses, are presented. This document is intended to serve as a valuable resource for researchers and professionals involved in mycotoxin research, toxicology, and the development of novel therapeutic agents.

Introduction

First isolated in 1913, penicillic acid is a polyketide mycotoxin commonly found as a contaminant in various food and feedstuffs, including corn, beans, and peanuts.[1] Its chemical structure, characterized by an α,β-unsaturated γ-lactone ring, is responsible for its reactivity and diverse biological effects.[2] While initially investigated for its antibiotic properties, subsequent research has revealed a wider range of activities, including potent cytotoxic, genotoxic, and immunomodulatory effects.[1][3] This guide aims to provide an in-depth technical examination of these activities to inform future research and development.

Antimicrobial and Antifungal Activity

Penicillic acid demonstrates notable activity against a range of Gram-positive and Gram-negative bacteria, as well as some phytopathogenic fungi.[4][5] Its efficacy is often attributed to its ability to react with sulfhydryl groups of essential enzymes and proteins, disrupting cellular function.[1]

Quantitative Data: Antimicrobial Activity

The antimicrobial potency of penicillic acid is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Organism MIC (µg/mL) Reference
Xanthomonas arboricola pv. pruni12.3 - 111.1[5]
Bacillus subtilisNot specified[4]
Staphylococcus aureusNot specified[4]
Escherichia coliNot specified[4]
Mycobacterium smegmatisNot specified[4]

Table 1: Minimum Inhibitory Concentration (MIC) of Penicillic Acid Against Various Bacteria.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following broth microdilution protocol is a standard method for determining the MIC of penicillic acid against a specific bacterial strain.

Materials:

  • Penicillic acid stock solution (e.g., in DMSO)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer

Procedure:

  • Preparation of Penicillic Acid Dilutions:

    • Perform serial two-fold dilutions of the penicillic acid stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 100 µL. Concentrations should span a range appropriate for the expected MIC.

  • Inoculation:

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the diluted bacterial inoculum to each well containing the penicillic acid dilutions.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum without penicillic acid.

    • Negative Control: A well containing only MHB to check for sterility.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of penicillic acid that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Cytotoxic and Antiproliferative Activity

Penicillic acid exhibits significant cytotoxicity against a variety of cell types, including cancer cell lines and primary cells like alveolar macrophages.[3][6] This activity is a key area of research for its potential application in anticancer therapy, as well as for understanding its toxicological profile.

Quantitative Data: Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's cytotoxic potency.

Cell Line Cell Type IC₅₀ (µM) Reference
L5178YMouse lymphoma8.9[6]
HPAC-1376Human pancreatic cancer15.66 (as µg/mL)[7]
HT-29Human colon cancer18.74 (as µg/mL)[7]
MDA-T32Human thyroid cancer19.18 (as µg/mL)[7]
Tetrahymena pyriformisCiliated protozoan343.19[8]

Table 2: IC₅₀ Values of Penicillic Acid Against Various Cell Lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Target cell line (e.g., HeLa, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Penicillic acid stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of penicillic acid in complete medium.

    • Remove the old medium from the wells and add 100 µL of the penicillic acid dilutions to the respective wells.

    • Include untreated control wells (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Genotoxicity

Penicillic acid has been reported to be genotoxic, capable of inducing DNA damage.[1] This activity is a significant concern regarding its safety as a food contaminant.

Experimental Protocol: Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Treated and untreated control cells

  • Low melting point agarose

  • Normal melting point agarose

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green or ethidium bromide)

  • Microscope slides

  • Electrophoresis tank

Procedure:

  • Cell Preparation:

    • Harvest cells treated with penicillic acid and control cells. Resuspend in PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation:

    • Coat microscope slides with a layer of 1% normal melting point agarose and allow it to solidify.

  • Embedding Cells:

    • Mix the cell suspension with 0.5% low melting point agarose at 37°C.

    • Pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Place the slides on ice to solidify the agarose.

  • Lysis:

    • Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • DNA Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer.

    • Allow the DNA to unwind for 20-40 minutes.

    • Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.

  • Neutralization and Staining:

    • Gently wash the slides with neutralization buffer.

    • Stain the DNA with an appropriate fluorescent dye.

  • Visualization and Analysis:

    • Visualize the "comets" using a fluorescence microscope.

    • Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.

Modulation of Signaling Pathways

Penicillic acid exerts several of its biological effects by interfering with key cellular signaling pathways, notably those involved in apoptosis and inflammation.

Inhibition of Fas Ligand-Induced Apoptosis

Penicillic acid has been shown to inhibit apoptosis induced by the Fas ligand (FasL) by directly targeting and inhibiting the self-processing of caspase-8 within the Death-Inducing Signaling Complex (DISC).[9]

Fas_Ligand_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds DISC DISC Formation FasR->DISC Trimerization FADD FADD FADD->DISC Procaspase8 Pro-caspase-8 Procaspase8->DISC Recruitment Caspase8 Active Caspase-8 DISC->Caspase8 Self-processing Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution PenicillicAcid Penicillic Acid PenicillicAcid->DISC Inhibits self-processing of Pro-caspase-8

Caption: Inhibition of Fas Ligand-Induced Apoptosis by Penicillic Acid.

Inhibition of NF-κB Signaling

Penicillic acid can inhibit the activation of the transcription factor NF-κB, a key regulator of inflammatory responses, by preventing the DNA binding of the p65 subunit.

NFkB_Pathway cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation p65_p50_IkB p65/p50-IκB Complex (Inactive) IkB->p65_p50_IkB p65_p50 p65/p50 (NF-κB) p65_p50->p65_p50_IkB p65_p50_active p65/p50 (Active) p65_p50_IkB->p65_p50_active IκB Degradation Nucleus Nucleus p65_p50_active->Nucleus DNA DNA (κB sites) p65_p50_active->DNA Binds Inflammation Inflammatory Gene Expression DNA->Inflammation PenicillicAcid Penicillic Acid PenicillicAcid->p65_p50_active Inhibits DNA binding

Caption: Inhibition of NF-κB Signaling by Penicillic Acid.

Enzyme Inhibition

Penicillic acid is known to inhibit several enzymes, which contributes to its biological activities.

Inhibition of GDP-Mannose Dehydrogenase

Penicillic acid irreversibly inactivates GDP-mannose dehydrogenase, a key enzyme in the biosynthesis of alginate in Pseudomonas aeruginosa.[5] This inhibition occurs through the alkylation of cysteine residues in the enzyme's active site. The disruption of alginate synthesis can potentially reduce the virulence of this pathogenic bacterium.

Enzyme_Inhibition GDP_Mannose GDP-Mannose GMD GDP-Mannose Dehydrogenase (GMD) GDP_Mannose->GMD Substrate Alginate Alginate Biosynthesis GMD->Alginate Catalyzes PenicillicAcid Penicillic Acid PenicillicAcid->GMD Irreversible Inhibition

Caption: Inhibition of GDP-Mannose Dehydrogenase by Penicillic Acid.

Conclusion

Penicillic acid is a mycotoxin with a complex and multifaceted biological profile. Its potent antimicrobial, cytotoxic, and immunomodulatory activities highlight its significance in both toxicology and pharmacology. The mechanisms underlying these effects, including enzyme inhibition and interference with critical signaling pathways, offer valuable insights for future research. A thorough understanding of its biological activities, as detailed in this guide, is essential for risk assessment in food safety and for the potential exploration of penicillic acid derivatives as novel therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential applications in a controlled therapeutic context.

References

Penicillic Acid: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillic acid, a mycotoxin produced by various species of Penicillium and Aspergillus fungi, has garnered significant attention in the scientific community due to its diverse biological activities, including cytotoxic, pro-apoptotic, and immunomodulatory effects. This technical guide provides a comprehensive overview of the detailed mechanism of action of penicillic acid, focusing on its molecular targets, effects on cellular signaling pathways, and the experimental methodologies used to elucidate these actions.

Core Mechanisms of Action

Penicillic acid exerts its biological effects through a multi-pronged approach, primarily involving the induction of apoptosis, modulation of inflammatory responses, and generation of oxidative stress. Its reactivity, attributed to an α,β-unsaturated carbonyl group, allows it to interact with various cellular nucleophiles, notably sulfhydryl groups in proteins and glutathione.

Induction of Apoptosis

Penicillic acid is a potent inducer of apoptosis in various cell types. A primary mechanism in this process is the direct inhibition of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.

Signaling Pathway of Penicillic Acid-Induced Apoptosis:

Penicillic_Acid Penicillic Acid Caspase8 Pro-caspase-8 Penicillic_Acid->Caspase8 Inhibits self-processing Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 Self-processing Caspase3 Pro-caspase-3 Active_Caspase8->Caspase3 Cleavage Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Activation Apoptosis Apoptosis Active_Caspase3->Apoptosis

Figure 1: Penicillic acid inhibits the self-processing of pro-caspase-8, a critical step in the extrinsic apoptosis pathway.

Penicillic acid has been shown to directly bind to the active site cysteine of caspase-8, thereby preventing its activation and the subsequent downstream cascade involving caspase-3, ultimately leading to apoptosis.[1]

Modulation of Inflammatory Pathways

Penicillic acid exhibits significant immunomodulatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

Inhibition of NF-κB Signaling by Penicillic Acid:

cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα degradation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activation Penicillic_Acid Penicillic Acid Penicillic_Acid->NFkB Inhibits DNA binding

Figure 2: Penicillic acid inhibits the NF-κB pathway by preventing the DNA binding of the p65 subunit.

Studies have demonstrated that penicillic acid can inhibit the DNA binding activity of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

Penicillic acid has been shown to induce the production of reactive oxygen species (ROS) within cells, leading to oxidative stress. This is a key component of its cytotoxic mechanism. The generation of ROS can damage cellular components such as DNA, proteins, and lipids, and can also trigger apoptotic pathways.

Workflow for Measuring Penicillic Acid-Induced ROS:

start Seed Cells treat Treat with Penicillic Acid start->treat load Load with DCFDA treat->load incubate Incubate load->incubate measure Measure Fluorescence (Ex/Em: 485/535 nm) incubate->measure analyze Analyze Data measure->analyze

Figure 3: A typical experimental workflow for quantifying intracellular ROS levels after penicillic acid treatment using the DCFDA assay.

The α,β-unsaturated carbonyl moiety of penicillic acid can react with cellular thiols, such as glutathione (GSH), leading to GSH depletion and an imbalance in the cellular redox state, which contributes to ROS accumulation.

Other Potential Molecular Targets
  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): While direct kinetic data for penicillic acid is limited, its reactive nature suggests it could target cysteine residues in the active sites of enzymes like GAPDH, a key glycolytic enzyme that also plays a role in apoptosis. Covalent modification of GAPDH by similar α,β-unsaturated compounds has been reported.

  • Quinone Reductase: The induction of phase II detoxifying enzymes, such as NAD(P)H:quinone reductase 1 (NQO1), is a common cellular response to xenobiotics and oxidative stress. It is plausible that penicillic acid could induce this protective pathway.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of penicillic acid. It is important to note that IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.

Effect Cell Line/System IC50/EC50 Reference
CytotoxicityRat Alveolar MacrophagesED50 (Protein Synthesis, 2h) = 0.18 mM[2]
CytotoxicityRat Alveolar MacrophagesED50 (RNA Synthesis, 2h) = 0.60 mM[2]
CytotoxicityTetrahymena pyriformisEC50 = 343.19 µM[3]
Phagocytosis InhibitionRat Alveolar MacrophagesED50 = 0.09 mM[2]
Inhibition of Caspase-3Recombinant~50-100 µM[1]
Inhibition of Caspase-8Recombinant~50-100 µM[1]
Inhibition of Caspase-9Recombinant~50-100 µM[1]

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of penicillic acid on a given cell line.[4][5][6][7][8][9][10][11][12]

Materials:

  • Target cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Penicillic acid stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of penicillic acid in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the penicillic acid dilutions (and a vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the penicillic acid concentration to determine the IC50 value.

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels induced by penicillic acid.[1][2][5][7][12][13][14][15][16]

Materials:

  • Target cell line

  • Complete culture medium

  • Penicillic acid stock solution

  • DCFDA stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • DCFDA Loading: Wash the cells once with warm PBS. Prepare a working solution of DCFDA (e.g., 10-20 µM) in serum-free medium. Add 100 µL of the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the DCFDA solution and wash the cells twice with warm PBS to remove any extracellular probe.

  • Treatment: Add 100 µL of the desired concentrations of penicillic acid (prepared in serum-free medium or PBS) to the wells. Include a vehicle control and a positive control (e.g., H₂O₂).

  • Incubation: Incubate the plate for the desired time period (e.g., 30 minutes to 4 hours) at 37°C in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. For flow cytometry, detach the cells, resuspend in PBS, and analyze on the appropriate channel (e.g., FITC).

  • Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS. Express the results as a fold change in fluorescence relative to the vehicle-treated control.

Caspase-8 Activity Assay (Colorimetric)

This assay measures the activity of caspase-8, a key target of penicillic acid, using a colorimetric substrate.[2][3][4][8][15][17][18][19][20][21][22]

Materials:

  • Treated and untreated cell pellets

  • Cell lysis buffer

  • 2x Reaction buffer containing DTT

  • Caspase-8 substrate (e.g., Ac-IETD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: Resuspend cell pellets (from both control and penicillic acid-treated groups) in chilled cell lysis buffer. Incubate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube and determine the protein concentration of each sample.

  • Assay Setup: In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each sample to separate wells. Adjust the volume with cell lysis buffer.

  • Reaction Initiation: Add 2x reaction buffer to each well, followed by the caspase-8 substrate (Ac-IETD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of pNA released, which indicates caspase-8 activity.

  • Data Analysis: Calculate the fold-increase in caspase-8 activity in the treated samples compared to the untreated control.

Conclusion

Penicillic acid is a mycotoxin with a complex mechanism of action that involves the induction of apoptosis, modulation of inflammatory pathways, and the generation of oxidative stress. Its ability to interact with key cellular components, such as caspase-8 and glutathione, underscores its potent biological activity. Further research is warranted to fully elucidate the intricate signaling networks affected by penicillic acid and to explore its potential therapeutic applications, particularly in the context of cancer and inflammatory diseases. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted effects of this intriguing mycotoxin.

References

In-depth Technical Guide to the Cytotoxicity of Penicillic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of penicillic acid, a mycotoxin produced by various species of Penicillium and Aspergillus. The document details its mechanisms of action, summarizes its cytotoxic potency across various cell lines, and provides detailed experimental protocols for its study.

Quantitative Cytotoxicity Data

The cytotoxic potential of penicillic acid has been evaluated against a range of cancer and non-cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. These values are crucial for comparing the sensitivity of different cell lines to penicillic acid and for designing further mechanistic studies.

Cell LineCell TypeIC50 (µM)Exposure TimeCitation
L5178YMouse Lymphoma8.9Not Specified[1]
POS1Murine Prostatic Carcinoma7.8Not Specified
AT6-1Murine Prostatic Carcinoma29.4Not Specified
L299Murine Fibroblasts12.9Not Specified
Tetrahymena pyriformisProtozoan343.19Not Specified[2]

Note: The cytotoxicity of penicillic acid can vary depending on the specific experimental conditions, including the cell density, passage number, and the specific batch of the compound.

Mechanisms of Penicillic Acid-Induced Cytotoxicity

Penicillic acid exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. Emerging evidence also suggests a role for oxidative stress in its mode of action.

Induction of Apoptosis via Caspase-8 Inhibition

A primary mechanism of penicillic acid-induced cytotoxicity is the inhibition of the Fas ligand (FasL)-induced extrinsic apoptosis pathway. Penicillic acid directly targets and inhibits the self-processing of pro-caspase-8 within the death-inducing signaling complex (DISC), preventing its activation[3]. This blockage of caspase-8 activation subsequently inhibits the downstream activation of executioner caspases, such as caspase-3, thereby impeding the apoptotic cascade[3].

FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds to FADD FADD FasR->FADD Recruits DISC DISC Formation FasR->DISC ProCasp8 Pro-caspase-8 FADD->ProCasp8 Recruits FADD->DISC ProCasp8->DISC Casp8 Active Caspase-8 DISC->Casp8 Promotes self-processing Downstream Downstream Caspase Activation (e.g., Caspase-3) Casp8->Downstream PenicillicAcid Penicillic Acid PenicillicAcid->Casp8 Inhibits Apoptosis Apoptosis Downstream->Apoptosis

Figure 1: Inhibition of FasL-induced apoptosis by penicillic acid.
Cell Cycle Arrest at the G2/M Phase

Penicillic acid has been shown to induce cell cycle arrest at the G2/M checkpoint. This arrest prevents cells from entering mitosis, ultimately leading to a cessation of proliferation. The underlying mechanism involves the modulation of key cell cycle regulatory proteins. Studies have indicated that treatment with agents causing G2/M arrest can lead to a downregulation of cyclin B1 and its partner kinase, cdc2 (also known as CDK1)[4][5]. Furthermore, the tumor suppressor protein p53 and its downstream effector, the cyclin-dependent kinase inhibitor p21, are often implicated in the induction of G2/M arrest in response to cellular stress[4][5].

cluster_checkpoint G2/M Checkpoint PenicillicAcid Penicillic Acid p53 p53 PenicillicAcid->p53 May activate CyclinB1_cdc2 Cyclin B1 / cdc2 Complex PenicillicAcid->CyclinB1_cdc2 Downregulates p21 p21 p53->p21 Induces p21->CyclinB1_cdc2 Inhibits M_Phase M Phase (Mitosis) CyclinB1_cdc2->M_Phase Promotes entry into Arrest G2/M Arrest G2_Phase G2 Phase G2_Phase->M_Phase

Figure 2: Postulated mechanism of penicillic acid-induced G2/M cell cycle arrest.
Induction of Oxidative Stress

While less characterized than its effects on apoptosis and the cell cycle, penicillic acid is also thought to induce cytotoxicity through the generation of reactive oxygen species (ROS) and the induction of oxidative stress. An imbalance between ROS production and the cell's antioxidant defense systems can lead to damage of cellular components, including DNA, proteins, and lipids, ultimately triggering cell death. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a key cellular defense mechanism against oxidative stress[4][6][7][8]. It is plausible that penicillic acid-induced ROS may activate the Nrf2 pathway as a cellular response to the oxidative insult.

cluster_nrf2 Nrf2-Keap1 Complex PenicillicAcid Penicillic Acid ROS Reactive Oxygen Species (ROS) PenicillicAcid->ROS Induces generation of Keap1 Keap1 ROS->Keap1 Oxidizes CellularDamage Cellular Damage (DNA, proteins, lipids) ROS->CellularDamage Nrf2 Nrf2 Keap1->Nrf2 Inhibits (degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes transcription of AntioxidantEnzymes->ROS Neutralizes Apoptosis Apoptosis CellularDamage->Apoptosis

Figure 3: Proposed role of oxidative stress in penicillic acid cytotoxicity.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the cytotoxicity of penicillic acid.

Cell Viability Assessment (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Materials:

  • Penicillic acid stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of penicillic acid in complete culture medium. Remove the medium from the wells and add 100 µL of the penicillic acid dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the concentration of penicillic acid to determine the IC50 value.

Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Penicillic Acid (various concentrations) Incubate1->Treat Incubate2 Incubate (e.g., 24-72h) Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Solubilize formazan crystals Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Figure 4: Workflow for the MTT cytotoxicity assay.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Penicillic acid stock solution

  • 6-well plates or culture flasks

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of penicillic acid for the appropriate time. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye propidium iodide (PI) to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Penicillic acid stock solution

  • 6-well plates or culture flasks

  • Cold 70% ethanol

  • PBS

  • RNase A solution (100 µg/mL)

  • Propidium Iodide staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with penicillic acid as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells by trypsinization.

  • Washing: Wash cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate for at least 30 minutes on ice or at -20°C for long-term storage.

  • Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Staining: Add PI staining solution and incubate for 15 minutes in the dark.

  • Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of cell count versus DNA content (fluorescence intensity).

Western Blot Analysis

Western blotting is used to detect specific proteins in a cell lysate. This technique is crucial for investigating the molecular mechanisms of penicillic acid's cytotoxicity, such as the modulation of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Penicillic acid stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-8, anti-cyclin B1, anti-cdc2, anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with penicillic acid, wash cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion

Penicillic acid is a mycotoxin with significant cytotoxic properties, primarily mediated through the induction of apoptosis via inhibition of caspase-8 and the induction of G2/M cell cycle arrest. The potential involvement of oxidative stress adds another layer to its complex mechanism of action. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the cytotoxic effects of penicillic acid and for professionals involved in drug development and toxicology. Further research is warranted to fully elucidate the intricate signaling pathways modulated by this mycotoxin and to explore its potential therapeutic or toxicological implications.

References

Penicillic Acid: A Technical Guide to its Role as a Mycotoxin in Food Contamination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penicillic acid (PA) is a mycotoxin produced by various species of Penicillium and Aspergillus fungi, which are common contaminants of a wide range of food and feed commodities. This technical guide provides an in-depth overview of penicillic acid's significance in food safety, detailing its biosynthesis, toxicology, and mechanisms of action. Furthermore, it presents comprehensive data on its occurrence in foodstuffs, outlines detailed analytical protocols for its detection, and discusses its current regulatory status. The information herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in mycotoxin research and food safety assessment.

Introduction to Penicillic Acid

First isolated from Penicillium puberulum in 1913, penicillic acid is a polyketide mycotoxin known for its antibiotic, antifungal, and phytotoxic properties.[1] However, its presence in the food chain is a cause for concern due to its potential toxic effects on human and animal health, including carcinogenic, mutagenic, and cytotoxic activities.[2] Structurally, penicillic acid is an unsaturated lactone, a feature that is key to its biological reactivity.[3] It exists in tautomeric equilibrium between a lactone form and an open-chain keto acid form. Fungal species known to produce penicillic acid, such as P. cyclopium, P. puberulum, and A. ochraceus, are frequently found on cereals, grains, fruits, and animal feed, particularly under conditions of high moisture and low temperature.[2][4]

Biosynthesis of Penicillic Acid

The biosynthesis of penicillic acid is a multi-enzymatic process originating from the polyketide pathway. The pathway is governed by a dedicated biosynthetic gene cluster (BGC).

The key steps are as follows:

  • Polyketide Chain Assembly: The process begins with the condensation of one molecule of acetyl-CoA and three molecules of malonyl-CoA. This reaction is catalyzed by a non-reducing polyketide synthase (NR-PKS), a large, multi-domain enzyme.

  • Formation of Orsellinic Acid: The resulting polyketide chain undergoes cyclization and aromatization to form the key intermediate, orsellinic acid.

  • Post-PKS Modifications: Orsellinic acid is then subjected to a series of enzymatic modifications, including hydroxylation, oxidation, decarboxylation, and methylation, catalyzed by enzymes such as flavin-containing monooxygenases (FMO), O-methyltransferases (OMeT), and short-chain reductases (SDR) encoded within the gene cluster.[5] These steps lead to the opening of the aromatic ring and subsequent rearrangement to form the final penicillic acid molecule.[5]

Penicillic_Acid_Biosynthesis acetyl_coa Acetyl-CoA + 3x Malonyl-CoA pks Non-Reducing Polyketide Synthase (NR-PKS) acetyl_coa->pks orsellinic_acid Orsellinic Acid pks->orsellinic_acid intermediate1 Oxidative Ring Cleavage (Dioxygenase - PaD) orsellinic_acid->intermediate1 intermediate2 Sequential Oxidations, Decarboxylation & Methylation (FMO, SDR, OMeT) intermediate1->intermediate2 penicillic_acid Penicillic Acid intermediate2->penicillic_acid

Caption: Proposed biosynthetic pathway of penicillic acid.

Food Contamination and Occurrence

Penicillic acid contamination is a significant issue in a variety of agricultural products worldwide. Its presence is frequently reported in cereals such as maize, wheat, and barley, as well as in animal feed, fruits (apples, grapes, oranges), and their processed products.[3][6][7] Contamination levels can vary widely depending on the commodity, geographical region, and storage conditions, with low temperatures and high moisture favoring its production.[4]

Table 1: Occurrence of Penicillic Acid in Various Food and Feed Commodities

CommodityCountry/RegionNo. of SamplesIncidence (%)Concentration Range (µg/kg)Mean/Average (µg/kg)Reference
MaizeUSA20355 - 23059[6]
Dried BeansUSA202511 - 179-[6]
Various FruitsSouthern China16114.90.200 - 0.596-[3]
Wheat---6,000 - 8,000-[3]
Poultry Feed (Layer)Iraq-100-47.29 - 53.47[8]
Poultry Feed (Broiler)Iraq-100-47.23 - 53.66[8]
Maize SilageNetherlands--LOD - 3,160-[9]

Toxicology and Mechanism of Action

Penicillic acid exerts its toxicity through various mechanisms, primarily linked to its α,β-unsaturated lactone structure. This reactive structure allows it to readily form adducts with nucleophilic groups in biomolecules, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins and glutathione (GSH).[3][10]

Acute and Chronic Toxicity

Penicillic acid has been shown to be carcinogenic in animal studies and is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence. It is also known to be mutagenic, genotoxic, and cytotoxic.[3][11]

Table 2: Toxicological Data for Penicillic Acid

EndpointSpeciesRoute of AdministrationValueReference
LD50MouseOral600 mg/kg[12][13]
LD50MouseIntraperitoneal90 mg/kg[2][13]
LD50RatIntraperitoneal90 mg/kg[13]
LD50MouseSubcutaneous100 mg/kg[11][13]
LD50 (Sodium Salt)Broiler ChickenOral92 mg/kg[14]
IC50Lymphoma cells (L5178Y)In vitro8.9 µM[15]
Molecular Mechanism of Action: Interference with Apoptosis

A key mechanism of penicillic acid's cytotoxicity is its ability to interfere with programmed cell death, or apoptosis. Specifically, penicillic acid has been shown to inhibit the Fas ligand-induced apoptotic pathway.[12] It achieves this by directly targeting and blocking the self-processing of pro-caspase-8 into its active form within the Death-Inducing Signaling Complex (DISC).[12] This inhibition is mediated by the covalent binding of penicillic acid to the active center cysteine residue in the large subunit of caspase-8.[12] This prevents the activation of the downstream caspase cascade (e.g., caspase-3), thereby blocking the execution of apoptosis.

Apoptosis_Inhibition_Pathway cluster_DISC Death-Inducing Signaling Complex FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds DISC DISC Formation (FADD, Pro-caspase-8) FasR->DISC Trimerizes & Recruits ProCasp8 Pro-caspase-8 DISC->ProCasp8 Self-processing Casp8 Active Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Cleaves Casp3 Active Caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Executes PA Penicillic Acid PA->ProCasp8 Inhibits (Binds to Cysteine)

Caption: Penicillic acid's inhibition of the Fas-induced apoptosis pathway.
Glutathione Depletion and Oxidative Stress

The reaction of penicillic acid with glutathione, a key intracellular antioxidant, can lead to the depletion of cellular GSH pools.[10][16] This depletion impairs the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress. Oxidative stress can, in turn, damage cellular components such as lipids, proteins, and DNA, contributing to cytotoxicity and genotoxicity. The conjugation of penicillic acid with GSH is a spontaneous, non-enzymatic reaction.[10]

Analytical Methodologies

The detection and quantification of penicillic acid in complex food and feed matrices require sensitive and robust analytical methods. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred technique due to its high selectivity and sensitivity. Sample preparation is a critical step to remove matrix interferences, and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully adapted for this purpose.

Experimental Protocol: QuEChERS and HPLC-MS/MS Analysis

This protocol provides a representative workflow for the analysis of penicillic acid in a fruit matrix.

1. Sample Preparation and Extraction (QuEChERS)

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of ethyl acetate (or acetonitrile). Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture, typically containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl), to induce phase separation. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Aliquot Transfer: Transfer an aliquot of the upper organic layer (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE sorbents. For penicillic acid in fruits, a combination of 900 mg MgSO₄, 150 mg of primary secondary amine (PSA), 150 mg of C18 sorbent, and potentially multi-walled carbon nanotubes (MWCNTs) can be effective.[3]

  • Cleanup: Vortex the tube for 1 minute to allow the sorbents to bind to matrix interferences.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

3. Final Extract Preparation and Analysis

  • Evaporation and Reconstitution: Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS/MS Analysis:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for penicillic acid for quantification and confirmation.

Experimental_Workflow start Start: Homogenized Food Sample (10g) extraction 1. Extraction Add 10 mL Ethyl Acetate Add QuEChERS Salts (MgSO4, NaCl) start->extraction centrifuge1 2. Centrifuge (≥3000 rcf, 5 min) extraction->centrifuge1 cleanup 3. d-SPE Cleanup Transfer Supernatant Add d-SPE Sorbents (PSA, C18, MgSO4) centrifuge1->cleanup centrifuge2 4. Centrifuge (≥3000 rcf, 5 min) cleanup->centrifuge2 evaporation 5. Evaporation & Reconstitution Dry under Nitrogen Reconstitute in Mobile Phase centrifuge2->evaporation analysis 6. HPLC-MS/MS Analysis evaporation->analysis

Caption: Experimental workflow for penicillic acid analysis.
Method Validation Parameters

The performance of analytical methods for penicillic acid is assessed through various validation parameters.

Table 3: Performance Characteristics of Analytical Methods for Penicillic Acid

MethodMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Reference
HPLC-MS/MSFruits--72.9 - 102.21.3 - 7.9[3]
GLC-ECCorn, Beans, Apple Juice4->80-[6]
HPLC-MS/MSChestnuts0.008 - 0.030.025 - 0.170 - 120<20[2][11]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation

Regulatory Status and Control Strategies

Despite its known toxicity, penicillic acid is largely an unregulated mycotoxin.[5] Major international regulatory bodies, such as the European Food Safety Authority (EFSA) and the U.S. Food and Drug Administration (FDA), have not established specific maximum residue limits (MRLs) for penicillic acid in food or feed.[1][17] The lack of regulation is partly due to the perception of lower toxicity compared to other major mycotoxins and insufficient data on its prevalence and dietary exposure.

Control of penicillic acid contamination relies on preventative measures throughout the food production chain:

  • Good Agricultural Practices (GAP): Minimizing fungal growth in the field through proper crop management.

  • Good Storage Practices: Controlling moisture and temperature during storage and transportation to inhibit fungal growth and toxin production.[2]

  • Detoxification: Penicillic acid's reactivity with sulfhydryl-containing amino acids like cysteine and glutathione can lead to its inactivation.[10] This reaction can occur naturally in protein-rich foods, potentially reducing the bioavailability of the toxin.

Conclusion and Future Perspectives

Penicillic acid remains a mycotoxin of concern due to its widespread occurrence and potential health risks. This guide has synthesized the current knowledge on its biosynthesis, food contamination, toxicology, and analytical detection. The molecular mechanism involving the direct inhibition of caspase-8 highlights a specific pathway of its cytotoxic action, offering potential avenues for further research into its toxicological impact. While robust analytical methods exist for its detection, the lack of regulatory limits underscores the need for more comprehensive risk assessments to better understand the exposure and potential risks to human and animal health. Future research should focus on expanding surveillance data across more commodities, investigating the co-occurrence with other mycotoxins, and further elucidating its toxicological pathways to inform potential regulatory actions and refine control strategies.

References

Methodological & Application

Protocols for the isolation and purification of Penicillic acid.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Penicillic acid, a mycotoxin produced by various species of Penicillium and Aspergillus fungi, has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1] Its potential as a phytotoxin is also an area of active research.[2] The effective isolation and purification of penicillic acid from fungal cultures are crucial for its further study and potential application in drug development and other biotechnological fields.

The methodologies for isolating penicillic acid primarily revolve around its production through fermentation, followed by extraction from the fermentation broth and subsequent purification using chromatographic techniques. The choice of fungal strain, culture conditions, extraction solvent, and chromatographic method significantly impacts the yield and purity of the final product. Common producing strains include Penicillium cyclopium and Penicillium olsonii.[2][3][4]

This document provides detailed protocols for the isolation and purification of penicillic acid, summarizing key quantitative data and visualizing the experimental workflows.

Data Presentation

Fungal StrainCulture ConditionsExtraction MethodPurification MethodConcentration in Fermentation Broth (g/L)Purity (%)Reference
Penicillium T2-8Fermentation under proper culture conditionsSolvent ultrasonic extraction and concentrationColumn chromatography1.57-1.7795-98[5]
Penicillium cyclopium NRRL 1888Submerged culture with mannitol as carbon source at 25°CNot specifiedNot specifiedUp to 4 mg/ml (4 g/L)Not specified[3]
Penicillium cyclopium NRRL 1888Submerged culture in whey mediumNot specifiedNot specifiedUp to 3 mg/ml (3 g/L)Not specified[3]
Penicillium cyclopium and Penicillium canescensNot specifiedSolvent extractionThin-layer chromatography on silica gelNot specifiedNot specified[2]

Experimental Workflows

General Workflow for Penicillic Acid Isolation and Purification

Penicillic Acid Isolation and Purification Workflow General Workflow for Penicillic Acid Isolation and Purification cluster_0 Production Phase cluster_1 Extraction Phase cluster_2 Purification Phase A Fungal Strain Selection (e.g., Penicillium cyclopium) B Inoculation and Fermentation A->B C Separation of Fungal Biomass (Filtration/Centrifugation) B->C D Solvent Extraction of Fermentation Broth C->D E Concentration of Crude Extract D->E F Column Chromatography E->F G Fraction Collection and Analysis (e.g., TLC, HPLC) F->G H Pure Penicillic Acid G->H

Caption: A generalized workflow for the production, extraction, and purification of penicillic acid.

Detailed Solvent Extraction Workflow

Detailed Solvent Extraction Workflow Detailed Solvent Extraction Workflow Start Fermentation Broth Filtration Filtration to remove fungal biomass Start->Filtration Acidification Acidify filtrate to pH ~2.0 Filtration->Acidification Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate, butyl acetate) Acidification->Extraction Separation Separate Organic and Aqueous Phases Extraction->Separation Organic_Phase Organic Phase containing Penicillic Acid Separation->Organic_Phase Aqueous_Phase Aqueous Phase (discard) Separation->Aqueous_Phase Back_Extraction Back-extract with aqueous base (e.g., NaHCO3 solution) to transfer Penicillic Acid to aqueous phase Organic_Phase->Back_Extraction Acidification_2 Re-acidify aqueous phase to pH ~2.0 Back_Extraction->Acidification_2 Final_Extraction Final Extraction with Organic Solvent Acidification_2->Final_Extraction Concentration Concentrate organic phase to obtain crude Penicillic Acid Final_Extraction->Concentration

Caption: A detailed workflow for the solvent extraction and concentration of penicillic acid.

Experimental Protocols

Protocol 1: Isolation of Penicillic Acid from Penicillium Fermentation Broth

This protocol is a generalized procedure based on common solvent extraction techniques for organic acids from fungal cultures.

1. Fermentation and Biomass Removal:

  • Culture a high-yielding Penicillium strain (e.g., Penicillium cyclopium NRRL 1888) in a suitable liquid medium under optimal conditions (e.g., submerged culture with mannitol as a carbon source at 25°C for several days).[3]

  • After the fermentation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

2. Solvent Extraction:

  • Acidify the cell-free fermentation broth to a pH of approximately 2.0 with a suitable acid (e.g., HCl or phosphoric acid). This converts the penicillic acid salt to its less polar free acid form, facilitating extraction into an organic solvent.[6]

  • Perform a liquid-liquid extraction of the acidified broth with an equal volume of an immiscible organic solvent such as ethyl acetate or butyl acetate.[6][7] Repeat the extraction two to three times to maximize recovery.

  • Combine the organic extracts and wash them with a small volume of distilled water to remove any residual aqueous phase.

3. Concentration:

  • Dry the organic extract over anhydrous sodium sulfate to remove any traces of water.

  • Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain a crude extract containing penicillic acid.

Protocol 2: Purification of Penicillic Acid by Column Chromatography

This protocol outlines the purification of the crude extract obtained from Protocol 1.

1. Column Preparation:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a glass chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Equilibrate the packed column by washing it with the starting mobile phase.

2. Sample Loading and Elution:

  • Dissolve the crude penicillic acid extract in a minimal amount of the mobile phase.

  • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity. A common gradient could be a mixture of hexane and ethyl acetate, starting with a low percentage of ethyl acetate and gradually increasing the concentration.

3. Fraction Collection and Analysis:

  • Collect the eluate in small fractions.

  • Monitor the separation process by spotting fractions onto a thin-layer chromatography (TLC) plate and visualizing under UV light. Penicillic acid should appear as a distinct spot.

  • Combine the fractions containing pure penicillic acid based on the TLC analysis.

4. Final Concentration and Characterization:

  • Evaporate the solvent from the combined pure fractions to obtain crystalline or powdered penicillic acid.

  • Confirm the purity and identity of the isolated penicillic acid using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] A purity of 95-98% can be achieved with this method.[5]

Protocol 3: Enhanced Production and Isolation using Ultrasonic Extraction

This protocol is based on a patented method for high-yield production and extraction.[5]

1. Fermentation:

  • Ferment a selected Penicillium strain (e.g., strain T2-8) under optimized culture conditions to achieve a high concentration of penicillic acid in the fermentation liquor (e.g., 1.57-1.77 g/L).[5]

2. Ultrasonic Extraction:

  • After fermentation, subject the entire fermentation broth (including biomass) to ultrasonic extraction with a suitable solvent. This method enhances the release of intracellularly trapped penicillic acid.

  • Following ultrasonication, separate the solid and liquid phases by filtration or centrifugation.

3. Concentration and Purification:

  • Concentrate the liquid extract under reduced pressure.

  • Purify the concentrated extract using gel column chromatography, eluting with a solvent such as methanol.[5]

  • This method can yield penicillic acid with a purity of 95-98%.[5]

References

Laboratory Synthesis of Penicillic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillic acid is a mycotoxin produced by various species of Penicillium and Aspergillus fungi. It exhibits a range of biological activities, including antibiotic, antifungal, and cytotoxic properties. This has led to its investigation as a potential scaffold for the development of new therapeutic agents. This document provides detailed application notes and protocols for the laboratory chemical synthesis of penicillic acid, primarily focusing on the classic total synthesis developed by R.A. Raphael. This foundational method provides a blueprint for the construction of the core penicillic acid structure, enabling further derivatization and analogue synthesis for drug discovery and development programs.

Chemical Synthesis Methods

The primary method for the total synthesis of penicillic acid was first reported by R.A. Raphael in 1947 and further detailed in 1948. This route remains a key reference for the chemical construction of this natural product. While biosynthetic routes through fermentation are common for large-scale production of the natural product, chemical synthesis offers the flexibility to create structural analogs not accessible through biological means.

Raphael's Total Synthesis of Penicillic Acid

The synthesis reported by Raphael involves a multi-step sequence starting from readily available precursors. The key steps include the formation of a γ-keto acid intermediate, followed by cyclization and subsequent functional group manipulations to yield the final penicillic acid molecule.

Experimental Workflow:

The overall workflow for the Raphael synthesis of penicillic acid is depicted in the following diagram.

Penicillic Acid Synthesis Workflow cluster_0 Preparation of Intermediate 1 cluster_1 Keto-acid Formation cluster_2 Lactone Formation & Final Product start Ethyl Acetoacetate product1 Diethyl α-acetyl-α'-methylsuccinate start->product1 Alkylation reagent1 Sodium Ethoxide reagent1->product1 reagent2 Ethyl α-bromopropionate reagent2->product1 product2 γ-Keto-β-methyl-n-hexanoic acid product1->product2 Hydrolysis & Decarboxylation reagent3 Aqueous Barium Hydroxide reagent3->product2 reagent4 Acidification (HCl) reagent4->product2 product3 Penicillic Acid product2->product3 Cyclization & Functionalization reagent5 Acetic Anhydride reagent5->product3 reagent6 Bromine reagent6->product3 reagent7 Methanolysis reagent7->product3

Caption: Workflow diagram of the total synthesis of Penicillic Acid.

Experimental Protocols

The following protocols are based on the work of R.A. Raphael and provide a detailed methodology for the key transformations in the synthesis of penicillic acid.

Protocol 1: Synthesis of Diethyl α-acetyl-α'-methylsuccinate

Objective: To synthesize the key intermediate, diethyl α-acetyl-α'-methylsuccinate, through the alkylation of ethyl acetoacetate.

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Ethyl α-bromopropionate

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • To this solution, add ethyl acetoacetate dropwise with stirring at room temperature.

  • After the addition is complete, add ethyl α-bromopropionate dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of γ-Keto-β-methyl-n-hexanoic acid

Objective: To prepare the γ-keto acid precursor through hydrolysis and decarboxylation of the succinate derivative.

Materials:

  • Diethyl α-acetyl-α'-methylsuccinate

  • Aqueous barium hydroxide solution

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reflux a mixture of diethyl α-acetyl-α'-methylsuccinate and aqueous barium hydroxide solution for 8-10 hours.

  • Cool the reaction mixture and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Extract the aqueous solution with diethyl ether.

  • Dry the combined ethereal extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude γ-keto-β-methyl-n-hexanoic acid can be used in the next step without further purification.

Protocol 3: Synthesis of Penicillic Acid

Objective: To synthesize penicillic acid through cyclization, bromination, and subsequent reactions of the γ-keto acid.

Materials:

  • γ-Keto-β-methyl-n-hexanoic acid

  • Acetic anhydride

  • Bromine in acetic acid

  • Anhydrous methanol

  • Sodium bicarbonate solution

  • Diethyl ether

Procedure:

  • Heat the crude γ-keto-β-methyl-n-hexanoic acid with acetic anhydride to effect cyclization to the angelic lactone.

  • Cool the reaction mixture and dissolve it in a suitable solvent.

  • To this solution, add a solution of bromine in acetic acid dropwise at a low temperature.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Treat the residue with anhydrous methanol to effect methoxylation and ring opening/re-closure.

  • Neutralize the reaction mixture with a sodium bicarbonate solution and extract with diethyl ether.

  • Dry the organic extracts, remove the solvent, and purify the crude penicillic acid by crystallization or chromatography.

Data Presentation

The following table summarizes the quantitative data associated with the key steps of the Raphael synthesis of penicillic acid. Please note that yields can vary based on reaction scale and purification techniques.

StepStarting MaterialKey ReagentsProductReported Yield (%)
1. AlkylationEthyl AcetoacetateSodium ethoxide, Ethyl α-bromopropionateDiethyl α-acetyl-α'-methylsuccinate~60-70
2. Hydrolysis & DecarboxylationDiethyl α-acetyl-α'-methylsuccinateBarium hydroxide, Hydrochloric acidγ-Keto-β-methyl-n-hexanoic acid~80-90
3. Cyclization & Functionalizationγ-Keto-β-methyl-n-hexanoic acidAcetic anhydride, Bromine, MethanolPenicillic Acid~30-40

Logical Relationships in Synthesis

The synthesis of penicillic acid relies on a logical progression of chemical transformations. The initial alkylation reaction builds the carbon skeleton. This is followed by a hydrolysis and decarboxylation step to unmask the key γ-keto acid functionality. The final steps involve the formation of the lactone ring and the introduction of the characteristic methoxy and exocyclic double bond, which are crucial for the biological activity of penicillic acid.

Logical Relationships in Penicillic Acid Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product SM1 Ethyl Acetoacetate Intermediate1 Diethyl α-acetyl-α'-methylsuccinate SM1->Intermediate1 SM2 Ethyl α-bromopropionate SM2->Intermediate1 Intermediate2 γ-Keto-β-methyl-n-hexanoic acid Intermediate1->Intermediate2 Hydrolysis & Decarboxylation Product Penicillic Acid Intermediate2->Product Cyclization & Functionalization

Caption: Logical flow of the synthesis from starting materials to the final product.

Conclusion

The chemical synthesis of penicillic acid, as pioneered by Raphael, provides a valuable tool for medicinal chemists and drug development professionals. The ability to construct this molecule in the laboratory opens up avenues for the creation of novel derivatives with potentially enhanced or altered biological activities. The protocols and data presented here serve as a comprehensive guide for researchers embarking on the synthesis and exploration of this intriguing natural product.

Advanced Analytical Techniques for Penicillic Acid Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillic acid (PA) is a mycotoxin produced by several species of Penicillium and Aspergillus fungi. Its presence in food and feed poses a significant health risk due to its cytotoxic, hepatotoxic, and carcinogenic properties.[1] Consequently, sensitive and reliable analytical methods are crucial for the detection and quantification of penicillic acid to ensure food safety and support toxicological studies. This document provides detailed application notes and experimental protocols for advanced analytical techniques used for the detection of penicillic acid.

Chromatographic Techniques

Chromatographic methods, particularly when coupled with mass spectrometry, are the gold standard for the accurate and sensitive quantification of penicillic acid in complex matrices.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high selectivity and sensitivity for the detection of penicillic acid. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for sample preparation.

Quantitative Data Summary

ParameterValueMatrixReference
Limit of Detection (LOD) 0.1 ng/gCitrus Fruit[2]
Limit of Quantification (LOQ) 0.5 µg/kgFruits[3]
Linearity Range 0.5 - 100 µg/LFruits[3]
Recovery 72.9 - 102.2%Fruits[3]
Relative Standard Deviation (RSD) 1.3 - 7.9%Fruits[3]

Experimental Protocol: HPLC-MS/MS with QuEChERS Sample Preparation

This protocol is adapted from a method for mycotoxin analysis in fruits.[3]

1. Sample Preparation (Modified QuEChERS)

  • Weigh 5 g of homogenized fruit sample into a 50 mL centrifuge tube.

  • Add 10 mL of ethyl acetate.

  • Vortex for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 8000 rpm for 5 minutes.

  • Transfer 5 mL of the supernatant (ethyl acetate layer) to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA), 150 mg of C18, and 50 mg of multi-walled carbon nanotubes (MWCNTs).

  • Vortex for 1 minute.

  • Centrifuge at 8000 rpm for 5 minutes.

  • Take 2 mL of the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v).

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

2. HPLC-MS/MS Conditions

  • HPLC System: Agilent 1290 Infinity or equivalent.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-7 min: 90% B

    • 7.1-10 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex 6500).

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for penicillic acid for quantification and confirmation.

Workflow Diagram

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Homogenization Homogenize Fruit Sample Extraction Extract with Ethyl Acetate Homogenization->Extraction Salting_out Add MgSO4 and NaCl Extraction->Salting_out Centrifugation1 Centrifuge Salting_out->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA, C18, MWCNTs) Centrifugation1->dSPE Centrifugation2 Centrifuge dSPE->Centrifugation2 Evaporation Evaporate Supernatant Centrifugation2->Evaporation Reconstitution Reconstitute in ACN/Water Evaporation->Reconstitution Filtration Filter (0.22 µm) Reconstitution->Filtration HPLC HPLC Separation Filtration->HPLC MSMS MS/MS Detection HPLC->MSMS

Workflow for Penicillic Acid Analysis by HPLC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for penicillic acid analysis, typically requiring derivatization to increase its volatility.

Quantitative Data Summary

ParameterValueMatrixReference
Limit of Detection (LOD) 4 µg/kgCorn, Dried Beans, Apple Juice[4]
Recovery >80%Corn, Dried Beans, Apple Juice[4]

Experimental Protocol: GC-MS

This protocol is based on a method for the analysis of penicillic acid in various food matrices.[4]

1. Sample Preparation

  • Extract the sample with ethyl acetate.

  • Perform liquid-liquid extraction to isolate the penicillic acid.

  • Clean up the extract using a silica gel column.

  • Elute penicillic acid with a hexane-ethyl acetate mixture.

  • Evaporate the eluate to dryness.

2. Derivatization

  • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of penicillic acid.

3. GC-MS Conditions

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Mass selective detector.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Spectroscopic Techniques

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a highly sensitive vibrational spectroscopy technique that can provide fingerprint-like spectra of analytes at very low concentrations.

Quantitative Data Summary

ParameterValueReference
Concentration Range 100 - 700 ng/mL[5]
Correlation Coefficient (r) 0.9997[5]

Experimental Protocol: SERS

This protocol describes a general procedure for SERS analysis of penicillic acid using silver nanoparticles (AgNPs).[5]

1. Preparation of SERS Substrate (AgNPs)

  • Synthesize AgNPs by reducing silver nitrate with a reducing agent like sodium borohydride or hydroxylamine hydrochloride. The specific synthesis method will influence the size and shape of the nanoparticles, which in turn affects the SERS enhancement.

2. Sample Preparation and Measurement

  • Mix a small volume of the sample extract containing penicillic acid with the prepared AgNP colloid.

  • Allow a short incubation time for the analyte to adsorb onto the nanoparticle surface.

  • Deposit a drop of the mixture onto a clean substrate (e.g., a glass slide) and allow it to dry.

  • Acquire the SERS spectrum using a Raman spectrometer with an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm).

Workflow Diagram

SERS_Workflow cluster_prep Preparation cluster_measurement SERS Measurement Sample_Extract Prepare Sample Extract Mixing Mix Sample with AgNPs Sample_Extract->Mixing AgNP_Synthesis Synthesize Silver Nanoparticles AgNP_Synthesis->Mixing Deposition Deposit on Substrate Mixing->Deposition Acquisition Acquire SERS Spectrum Deposition->Acquisition

Workflow for Penicillic Acid Detection by SERS.

Immunoassays

Immunoassays, such as ELISA and lateral flow assays, offer rapid and high-throughput screening of penicillic acid.

Enzyme-Linked Immunosorbent Assay (ELISA)

Quantitative Data Summary

ParameterValueReference
Detection Limit 5.23 ng/mL[6]
Standard Range 12.35 - 1000 ng/mL[7]

Experimental Protocol: Competitive ELISA

This is a general protocol based on commercially available penicillin ELISA kits.[7][8]

1. Reagent Preparation

  • Bring all reagents and samples to room temperature.

  • Prepare wash buffer by diluting the concentrated stock.

  • Prepare a standard curve by serially diluting the penicillin standard.

2. Assay Procedure

  • Add 50 µL of standard or sample to each well of the antibody-coated microplate.

  • Add 50 µL of HRP-conjugated penicillin to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate for 15-30 minutes at 37°C in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm immediately. The color intensity is inversely proportional to the concentration of penicillic acid.

Sensor-Based Techniques

Electrochemical Biosensors

Electrochemical biosensors provide a promising platform for the rapid and portable detection of mycotoxins. These sensors often utilize specific recognition elements like antibodies or aptamers immobilized on an electrode surface.

Performance Characteristics

ParameterValueMycotoxinReference
Limit of Detection (LOD) 0.01 ppbAflatoxin M₁[9]
Linear Range 0.3 - 40.0 ng/mLOchratoxin A[10]
Reproducibility (RSD) < 5%General Mycotoxins[11]

Experimental Protocol: Amperometric Immunosensor

This is a generalized protocol for a competitive amperometric immunosensor.

1. Electrode Preparation

  • Modify the working electrode (e.g., screen-printed carbon electrode) with a material that facilitates antibody immobilization and enhances the electrochemical signal (e.g., gold nanoparticles).

  • Immobilize anti-penicillic acid antibodies onto the modified electrode surface.

2. Measurement

  • Incubate the electrode with a mixture of the sample and a known concentration of enzyme-labeled penicillic acid (e.g., HRP-PA). Penicillic acid in the sample will compete with the HRP-PA for antibody binding sites.

  • Wash the electrode to remove unbound reagents.

  • Add the enzyme's substrate (e.g., a solution containing hydrogen peroxide and a mediator).

  • Measure the resulting current using an electrochemical technique such as amperometry. The current signal is inversely proportional to the concentration of penicillic acid in the sample.

Mechanism of Action of Penicillic Acid

Understanding the mechanism of action of penicillic acid is important for developing targeted detection methods and for assessing its toxicological relevance. Penicillic acid's toxicity is attributed to its α,β-unsaturated lactone structure, which can react with nucleophilic groups in biomolecules.

Proposed Toxicity Pathway

Penicillic acid can exert its toxic effects through multiple mechanisms:

  • Reaction with Cellular Nucleophiles: It readily reacts with sulfhydryl groups of amino acids like cysteine and glutathione, leading to the depletion of cellular antioxidants and covalent modification of proteins.[1]

  • Inhibition of Macromolecule Synthesis: It has been shown to inhibit both protein and RNA synthesis.[12]

  • Genotoxicity: Penicillic acid can induce DNA damage, contributing to its carcinogenic potential.[13]

  • Ion Channel Disruption: It has been found to inhibit the entry of Na⁺, K⁺, and Ca²⁺ ions into cardiac tissue.[14]

Signaling Pathway Diagram

PenicillicAcid_Toxicity cluster_cellular_targets Cellular Interactions cluster_cellular_effects Cellular Effects cluster_outcomes Toxicological Outcomes PA Penicillic Acid Glutathione Glutathione (GSH) PA->Glutathione Proteins Proteins (Sulfhydryl Groups) PA->Proteins DNA DNA PA->DNA Ion_Channels Ion Channels (Na+, K+, Ca2+) PA->Ion_Channels Inhibition_Synthesis Inhibition of Protein and RNA Synthesis PA->Inhibition_Synthesis Oxidative_Stress Oxidative Stress (GSH Depletion) Glutathione->Oxidative_Stress Protein_Dysfunction Protein Dysfunction Proteins->Protein_Dysfunction DNA_Damage DNA Damage DNA->DNA_Damage Ion_Imbalance Ion Homeostasis Disruption Ion_Channels->Ion_Imbalance Cytotoxicity Cytotoxicity Oxidative_Stress->Cytotoxicity Protein_Dysfunction->Cytotoxicity Carcinogenicity Carcinogenicity DNA_Damage->Carcinogenicity Inhibition_Synthesis->Cytotoxicity Cardiotoxicity Cardiotoxicity Ion_Imbalance->Cardiotoxicity

Proposed Mechanisms of Penicillic Acid Toxicity.

References

Application Note: Analysis of Penicillic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Topic: High-performance liquid chromatography (HPLC) for Penicillic Acid analysis.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penicillic acid is a mycotoxin produced by several species of Penicillium and Aspergillus fungi. It can contaminate a variety of food commodities, particularly fruits and grains, posing a potential risk to human health. This document provides a detailed application note for the analysis of penicillic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols are based on established methodologies for the extraction and analysis of this mycotoxin in complex matrices.

Experimental Protocols

Sample Preparation: Modified QuEChERS for Fruit Matrices

This protocol is adapted from a validated method for the determination of penicillic acid in various fruits. The procedure, known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), has been modified to optimize recovery for this specific analyte.

Materials:

  • Homogenized fruit sample

  • Ethyl acetate (HPLC grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents:

    • Primary secondary amine (PSA)

    • Octadecyl silane (C18)

    • Multi-walled carbon nanotubes (MWCNTs)

  • Centrifuge tubes (15 mL and 2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 5 g of the homogenized fruit sample into a 15 mL centrifuge tube.

    • Add 10 mL of ethyl acetate.

    • Add 2 g of anhydrous MgSO₄ and 0.5 g of NaCl.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 8000 rpm for 10 minutes.

    • Carefully transfer the upper ethyl acetate layer to a clean tube.

  • Clean-up (Dispersive SPE):

    • Transfer 1 mL of the ethyl acetate extract into a 2 mL centrifuge tube containing 50 mg of PSA, 50 mg of C18, and 25 mg of MWCNTs.

    • Vortex for 2 minutes.

    • Centrifuge at 10000 rpm for 5 minutes.

    • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

HPLC Analysis: Recommended Method

The following HPLC conditions are a recommended starting point for the analysis of penicillic acid with UV detection. Method optimization and validation are required for specific applications.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterRecommended Value
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient Isocratic or Gradient (e.g., 70% A, 30% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 20 µL
Detection UV at 220 nm[1]

Standard Preparation:

  • Prepare a stock solution of penicillic acid (e.g., 100 µg/mL) in acetonitrile.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Inject the standards to construct a calibration curve.

Data Presentation

Quantitative Analysis

The following tables summarize typical validation parameters for the analysis of penicillic acid. The recovery data is based on an HPLC-MS/MS method using the sample preparation protocol described above.

Table 1: HPLC Method Validation Parameters

ParameterTypical Value
Linearity (R²) > 0.99
Limit of Detection (LOD) Analyte and matrix dependent
Limit of Quantification (LOQ) Analyte and matrix dependent
Precision (RSD%) < 15%

Table 2: Recovery of Penicillic Acid in Spiked Fruit Samples

Fruit MatrixSpiking Level (µg/kg)Average Recovery (%)RSD (%)
Apple 1.095.64.2
10.098.73.5
50.0101.32.1
Grape 1.088.95.8
10.092.44.3
50.094.13.7
Kiwi 1.072.97.9
10.078.46.5
50.082.35.1
Orange/Mandarin 1.085.26.1
10.089.74.9
50.091.53.8
Peach 1.098.33.9
10.0100.22.8
50.0102.21.3

Visualizations

Experimental Workflow for Penicillic Acid Analysis

The following diagram illustrates the key steps in the sample preparation and analysis workflow.

experimental_workflow sample Homogenized Fruit Sample (5g) extraction Add 10mL Ethyl Acetate + 2g MgSO4 + 0.5g NaCl sample->extraction vortex1 Vortex (5 min) extraction->vortex1 centrifuge1 Centrifuge (8000 rpm, 10 min) vortex1->centrifuge1 collect_supernatant Collect Ethyl Acetate Layer centrifuge1->collect_supernatant cleanup d-SPE Cleanup: 1mL Extract + Sorbents (PSA, C18, MWCNTs) collect_supernatant->cleanup vortex2 Vortex (2 min) cleanup->vortex2 centrifuge2 Centrifuge (10000 rpm, 5 min) vortex2->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter hplc HPLC-UV Analysis filter->hplc

Caption: Sample preparation and analysis workflow.

Logical Relationship of Analytical Steps

This diagram shows the logical progression from sample to final result.

logical_flow start Start: Sample extraction Extraction of Penicillic Acid start->extraction purification Purification (d-SPE) extraction->purification separation Chromatographic Separation (HPLC) purification->separation detection Detection (UV at 220 nm) separation->detection quantification Quantification detection->quantification end End: Result quantification->end

References

Application Notes and Protocols for the Quantification of Penicillic Acid Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillic acid is a mycotoxin produced by various species of Penicillium and Aspergillus fungi, which can contaminate a wide range of food and feed products, including cereals, grains, and fruits.[1][2][3] Due to its potential carcinogenicity and other toxic effects, sensitive and reliable methods for its quantification are crucial for food safety and quality control. Gas chromatography-mass spectrometry (GC-MS) offers a robust and specific platform for the analysis of penicillic acid.[4][5] This document provides detailed protocols and application notes for the quantification of penicillic acid using GC-MS, including sample preparation, derivatization, and instrument parameters.

Principle

The analysis of penicillic acid by GC-MS requires a derivatization step to increase its volatility and thermal stability, making it suitable for gas chromatography.[6][7] The most common derivatization techniques for organic acids are silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, and acylation, such as trifluoroacetylation.[6][8][9] Following derivatization, the analyte is separated from other matrix components on a GC column and subsequently detected and quantified by a mass spectrometer, often operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[5][10]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Cereal Grains

This protocol is adapted from established methods for mycotoxin analysis in complex matrices.

a. Extraction:

  • Weigh 25 g of a homogenized and representative grain sample into a 250 mL Erlenmeyer flask.

  • Add 100 mL of ethyl acetate to the flask.

  • Shake for 30 minutes on a mechanical shaker at room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Collect 50 mL of the filtrate and evaporate to dryness at 50°C under a gentle stream of nitrogen.

b. Clean-up using Silica Gel SPE Cartridge:

  • Reconstitute the dried extract in 2 mL of hexane-ethyl acetate (9:1, v/v).

  • Condition a 3 g silica gel SPE cartridge by washing with 10 mL of hexane.

  • Load the reconstituted extract onto the SPE cartridge.

  • Wash the cartridge with 15 mL of hexane-ethyl acetate (9:1, v/v) to remove interfering compounds.

  • Elute the penicillic acid from the cartridge with 20 mL of hexane-ethyl acetate (1:1, v/v).

  • Evaporate the eluate to dryness at 50°C under a gentle stream of nitrogen. The sample is now ready for derivatization.

Derivatization

Two common derivatization methods are presented below. Silylation is a widely used technique, while trifluoroacetylation can offer advantages in terms of derivative stability and chromatographic properties.[7][9]

a. Silylation (TMS Derivative):

  • To the dried extract from the sample preparation step, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[11][12]

  • Add 50 µL of pyridine as a catalyst.

  • Seal the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

b. Trifluoroacetylation (TFA Derivative):

  • To the dried extract, add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of acetonitrile.[4][13]

  • Seal the vial and heat at 60°C for 20 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of iso-octane for injection into the GC-MS.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.230°C
Transfer Line Temp.280°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z) To be determined empirically by analyzing a derivatized penicillic acid standard. Characteristic ions for the specific derivative (TMS or TFA) should be selected.
Dwell Time100 ms per ion

Quantitative Data Summary

The following table summarizes typical performance data for mycotoxin analysis methods, which can be used as target validation parameters for the GC-MS analysis of penicillic acid.

ParameterTarget ValueReference
Limit of Detection (LOD) 1 - 5 µg/kg[4]
Limit of Quantification (LOQ) 5 - 15 µg/kg[4]
Linearity (R²) > 0.99
Recovery 70 - 120%[4]
Precision (RSD) < 15%

Note: This data is indicative. Specific validation must be performed for the developed method.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Homogenized Grain Sample Extraction Ethyl Acetate Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Evaporation to Dryness Filtration->Evaporation1 Reconstitution Reconstitution Evaporation1->Reconstitution SPE SPE Clean-up Reconstitution->SPE Evaporation2 Final Evaporation SPE->Evaporation2 Derivatization Silylation or Trifluoroacetylation Evaporation2->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for Penicillic Acid Quantification by GC-MS.

Signaling Pathways and Logical Relationships

The logical relationship in method development involves optimizing each step to ensure accuracy and sensitivity.

Logical_Relationship cluster_0 Method Optimization cluster_1 Validation Parameters SP Sample Preparation Efficiency (High Recovery) Accuracy Accuracy SP->Accuracy Precision Precision SP->Precision Deriv Derivatization Yield (Complete Reaction) Deriv->Accuracy Linearity Linearity Deriv->Linearity GC GC Separation (Good Peak Shape, Resolution) GC->Precision Specificity Specificity GC->Specificity MS MS Detection (High Sensitivity & Specificity) Sensitivity Sensitivity (LOD/LOQ) MS->Sensitivity MS->Specificity

Caption: Key Optimization Steps and Their Impact on Validation Parameters.

Conclusion

This application note provides a comprehensive framework for the quantification of penicillic acid by GC-MS. The detailed protocols for sample preparation, derivatization, and instrumental analysis, combined with the target quantitative data, offer a solid foundation for researchers and scientists. Successful implementation will require method validation tailored to the specific laboratory instrumentation and sample matrices. The provided workflows should aid in the systematic development and application of a robust and reliable analytical method for this important mycotoxin.

References

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Penicillic acid.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Spectroscopic Analysis of Penicillic Acid

Introduction

Penicillic acid (C₈H₁₀O₄, Molar Mass: 170.16 g/mol ) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi.[1] Its presence in agricultural commodities such as corn, grains, and fruits is a significant concern for food safety due to its cytotoxic, hepatotoxic, and carcinogenic properties.[1] Accurate identification and quantification of Penicillic acid are therefore critical. This document provides detailed nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with standardized protocols for the analysis of this compound, intended for researchers in natural products chemistry, toxicology, and drug development.

Nuclear Magnetic Resonance (NMR) Data

While NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, fully assigned, publicly available ¹H and ¹³C NMR datasets for Penicillic acid are not abundant in the literature. However, based on its chemical structure, a skilled analyst can predict the expected resonances. The following tables summarize these anticipated signals.

Structure of Penicillic Acid: (2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid

Note: Penicillic acid exists in tautomeric forms, which can lead to additional or broadened signals in NMR spectra.

Table 1: Expected ¹H NMR Signals for Penicillic Acid

Atom NumberPredicted Chemical Shift (δ) ppmMultiplicityProtonsAssignment
H-2~5.5 - 6.0Singlet (s)1HOlefinic proton
H-7 (OCH₃)~3.8 - 4.2Singlet (s)3HMethoxy protons
H-9 (CH₃)~1.9 - 2.2Singlet (s)3HMethyl protons on double bond
H-10 (CH₂)~4.8 - 5.2Singlet (s)2HExocyclic methylene protons
COOH~10.0 - 13.0Broad Singlet (br s)1HCarboxylic acid proton

Table 2: Expected ¹³C NMR Signals for Penicillic Acid

Atom NumberPredicted Chemical Shift (δ) ppmCarbon TypeAssignment
C-1~165 - 170Quaternary (C=O)Carboxylic acid carbonyl
C-2~100 - 110Methine (CH)Olefinic carbon
C-3~160 - 165Quaternary (C)Olefinic carbon (enol ether)
C-4~190 - 200Quaternary (C=O)Ketone carbonyl
C-5~145 - 155Quaternary (C)Olefinic carbon
C-6~120 - 130Methylene (CH₂)Exocyclic methylene carbon
C-7 (OCH₃)~55 - 60Methyl (CH₃)Methoxy carbon
C-8 (CH₃)~20 - 25Methyl (CH₃)Methyl carbon

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides precise mass-to-charge ratio (m/z) data, enabling the confirmation of elemental composition. Tandem mass spectrometry (MS/MS) further elucidates the structure through controlled fragmentation.

Table 3: High-Resolution MS Data for Penicillic Acid

Ion/AdductObserved m/zTheoretical m/zElemental Composition
[M+H]⁺171.0646171.0652C₈H₁₁O₄
[M+Na]⁺193.0465193.0471C₈H₁₀O₄Na
[M+H-H₂O]⁺153.0546153.0546C₈H₉O₃
[2M+H]⁺341.1231341.1231C₁₆H₂₁O₈
[2M+Na]⁺363.1050363.1050C₁₆H₂₀O₈Na

Data sourced from PubChem and ResearchGate.[2][3]

Table 4: Key MS/MS Fragmentation of Penicillic Acid ([M+H]⁺ = 171.06)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
171.06153.05H₂O
171.06125.06H₂O + CO
171.06111.04C₂H₂O₂ (from lactone ring)

Data sourced from PubChem.[2]

Visualized Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of Penicillic acid using both NMR and LC-MS/MS techniques.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_nmr_workflow NMR Data Processing cluster_lcms_workflow LC-MS/MS Data Processing cluster_results Final Characterization Sample Fungal Culture or Contaminated Matrix Extraction Solvent Extraction (e.g., Ethyl Acetate) Sample->Extraction Purification Purification (e.g., QuEChERS, SPE, or Column Chromatography) Extraction->Purification NMR_Analysis NMR Spectroscopy Purification->NMR_Analysis LCMS_Analysis LC-MS/MS Analysis Purification->LCMS_Analysis NMR_Acq 1D (¹H, ¹³C) & 2D (COSY, HSQC) Acquisition NMR_Analysis->NMR_Acq LC_Sep Chromatographic Separation (e.g., C18 column) LCMS_Analysis->LC_Sep NMR_Proc Processing & Referencing NMR_Acq->NMR_Proc NMR_Assign Spectral Assignment NMR_Proc->NMR_Assign Final_Report Structure Elucidation, Quantification, and Reporting NMR_Assign->Final_Report MS_Scan HRMS (Full Scan) & MS/MS (Fragmentation) LC_Sep->MS_Scan MS_Data Data Extraction & Analysis MS_Scan->MS_Data MS_Data->Final_Report

Caption: Analytical workflow for Penicillic acid characterization.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis

This protocol outlines a general procedure for acquiring NMR spectra for a purified small molecule like Penicillic acid.

1. Sample Preparation:

  • Accurately weigh 3-5 mg of purified Penicillic acid.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Methanol-d₄, CD₃OD) in a clean vial.

  • For referencing, the residual solvent peak can be used. Alternatively, add a small amount of an internal standard like tetramethylsilane (TMS).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters (example on a 500 MHz spectrometer):

  • Spectrometer: 500 MHz NMR Spectrometer

  • Probe: Standard 5 mm broadband probe

  • Temperature: 298 K (25 °C)

3. Data Acquisition:

  • ¹H NMR:

    • Pulse Program: zg30 (or equivalent)
    • Spectral Width: ~16 ppm
    • Acquisition Time: ~3 seconds
    • Relaxation Delay (d1): 2 seconds
    • Number of Scans: 16-64 (adjust for concentration)

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30 (or equivalent proton-decoupled experiment)
    • Spectral Width: ~240 ppm
    • Acquisition Time: ~1 second
    • Relaxation Delay (d1): 2 seconds
    • Number of Scans: 1024 or more (adjust for concentration and time)

4. Data Processing:

  • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) to the Free Induction Decay (FID).

  • Perform a Fourier Transform.

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent signal (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm) or TMS (0 ppm).

Protocol 2: LC-MS/MS Sample Preparation and Analysis

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and analysis of Penicillic acid from a solid matrix.[4]

1. Sample Preparation (QuEChERS Extraction):

  • Homogenize the sample matrix (e.g., fruit, grain).

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Add anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) to induce phase separation and remove water. Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a new tube containing a cleanup sorbent mix (e.g., primary secondary amine (PSA) and C18).

  • Vortex for 1 minute and centrifuge again.

  • Evaporate the final extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase (e.g., 50:50 methanol:water) for injection.

2. Instrumentation and Conditions:

  • System: UHPLC coupled to a tandem mass spectrometer (e.g., Q-Exactive Orbitrap or a triple quadrupole).[2][5]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Settings:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Mode: Full scan MS for precursor identification and targeted MS/MS or data-dependent acquisition (DDA) for fragmentation.

  • Capillary Voltage: ~3.5 kV.

  • Scan Range (Full MS): m/z 100-500.

  • Collision Energy (MS/MS): Use a stepped or optimized collision energy (e.g., 10-40 eV) to obtain characteristic fragments.

4. Data Analysis:

  • Process the chromatograms using instrument-specific software.

  • Identify Penicillic acid based on its retention time and the accurate mass of its precursor ion (e.g., [M+H]⁺ at m/z 171.0652).

  • Confirm the identity by matching the acquired MS/MS fragmentation pattern with reference spectra or the data in Table 4.

  • For quantification, create a calibration curve using certified reference standards.

References

Application Notes and Protocols for In Vitro Assessment of Penicillic Acid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Penicillic acid, a mycotoxin produced by various Aspergillus and Penicillium species, has garnered significant interest in the scientific community due to its diverse biological activities. It is a known cytotoxic, genotoxic, and pro-apoptotic agent. Understanding the mechanisms through which Penicillic acid exerts its effects is crucial for toxicology studies and for exploring its potential as a therapeutic agent. These application notes provide a comprehensive guide to designing and performing in vitro assays to characterize the biological activity of Penicillic acid.

II. Key Biological Activities of Penicillic Acid

Penicillic acid has been shown to modulate several key cellular processes:

  • Cytotoxicity: It can induce cell death in various cell lines in a dose-dependent manner.

  • Apoptosis Induction: Penicillic acid is known to trigger programmed cell death, notably through the inhibition of the Fas ligand-induced apoptosis pathway by preventing the self-processing of caspase-8.[1]

  • Genotoxicity: It has the potential to cause DNA damage.

  • Enzyme Inhibition: Penicillic acid may target key cellular enzymes, such as Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), due to its reactive chemical structure.

  • Signaling Pathway Modulation: It is known to inhibit the NF-κB signaling pathway and may affect other crucial pathways like MAPK and PI3K/Akt, which are involved in cell survival, proliferation, and inflammation.

III. Experimental Workflows

A systematic approach to characterizing the in vitro activity of Penicillic acid should involve a tiered screening process.

experimental_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Target Identification & Pathway Analysis Cytotoxicity Cytotoxicity Assays (MTT, LDH) Apoptosis Apoptosis Assays (Annexin V, Caspase-8) Cytotoxicity->Apoptosis Investigate cell death mechanism Genotoxicity Genotoxicity Assay (Comet Assay) Cytotoxicity->Genotoxicity Assess DNA damage Enzyme Enzyme Inhibition (GAPDH Assay) Apoptosis->Enzyme Identify molecular targets Signaling Signaling Pathway Analysis (Western Blot for MAPK, PI3K/Akt, NF-κB) Apoptosis->Signaling Elucidate signaling cascades

Caption: Tiered experimental workflow for characterizing Penicillic acid activity.

IV. Experimental Protocols

A. Cytotoxicity Assays

1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cell culture medium

    • Penicillic acid stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of Penicillic acid (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.

  • Materials:

    • Cell culture medium

    • Penicillic acid stock solution

    • LDH cytotoxicity assay kit

    • 96-well plates

  • Protocol:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat cells with various concentrations of Penicillic acid and controls (vehicle, spontaneous release, and maximum release).

    • Incubate for the desired time period.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity based on the controls.

B. Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Protocol:

    • Treat cells with Penicillic acid as described for cytotoxicity assays.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

2. Caspase-8 Activity Assay

This assay measures the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.

  • Materials:

    • Caspase-8 colorimetric assay kit

    • Cell lysis buffer

    • 96-well plates

  • Protocol:

    • Treat cells with Penicillic acid.

    • Lyse the cells using the provided lysis buffer.

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-8 substrate (e.g., Ac-IETD-pNA) to each well.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm.

    • Determine the fold-increase in caspase-8 activity relative to the untreated control.

C. Genotoxicity Assay

1. Comet Assay (Single Cell Gel Electrophoresis)

This assay detects DNA strand breaks in individual cells.

  • Materials:

    • Comet assay kit (including lysis solution, electrophoresis buffer, and DNA staining dye)

    • Microscope slides

    • Low melting point agarose

  • Protocol:

    • Treat cells with Penicillic acid.

    • Embed the cells in low melting point agarose on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.

    • Subject the slides to electrophoresis in alkaline buffer to unwind and separate the DNA fragments.

    • Stain the DNA with a fluorescent dye.

    • Visualize the "comets" under a fluorescence microscope and quantify the DNA damage (e.g., tail length, tail moment).

D. Enzyme Inhibition Assay

1. GAPDH Inhibition Assay

This assay measures the effect of Penicillic acid on the enzymatic activity of GAPDH.

  • Materials:

    • Purified GAPDH enzyme

    • GAPDH assay buffer

    • Substrates: Glyceraldehyde-3-phosphate (G3P) and NAD+

    • Penicillic acid

    • 96-well UV-transparent plate

  • Protocol:

    • Pre-incubate purified GAPDH with various concentrations of Penicillic acid in the assay buffer for 15-30 minutes.

    • Initiate the reaction by adding G3P and NAD+.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

    • Calculate the initial reaction velocity (V0) for each concentration of Penicillic acid.

    • Determine the IC50 value of Penicillic acid for GAPDH inhibition.

V. Signaling Pathway Analysis

To investigate the impact of Penicillic acid on key signaling pathways, Western blotting can be employed to measure the phosphorylation status and total protein levels of key signaling proteins.

Key Pathways and Proteins to Investigate:

  • MAPK Pathway: p-ERK1/2, ERK1/2, p-p38, p38, p-JNK, JNK

  • PI3K/Akt Pathway: p-Akt, Akt, p-mTOR, mTOR

  • NF-κB Pathway: p-IκBα, IκBα, p-p65, p65

VI. Data Presentation

Quantitative data from the assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of Penicillic Acid

Concentration (µM)Cell Viability (%) (MTT Assay, 48h)Cytotoxicity (%) (LDH Assay, 48h)
0 (Control)100 ± 5.20 ± 2.1
0.195.3 ± 4.83.2 ± 1.5
182.1 ± 6.115.8 ± 3.4
1055.7 ± 5.542.5 ± 4.9
5023.4 ± 3.975.1 ± 6.2
1008.9 ± 2.190.3 ± 4.7

Table 2: Apoptotic Effects of Penicillic Acid (24h treatment)

Concentration (µM)Early Apoptosis (%) (Annexin V+/PI-)Late Apoptosis/Necrosis (%) (Annexin V+/PI+)Caspase-8 Activity (Fold Change)
0 (Control)3.2 ± 0.82.1 ± 0.51.0 ± 0.1
1015.6 ± 2.38.4 ± 1.72.5 ± 0.3
5035.8 ± 4.122.1 ± 3.55.8 ± 0.6

Table 3: Genotoxicity and Enzyme Inhibition by Penicillic Acid

AssayEndpointPenicillic Acid Concentration (µM)Result
Comet Assay% Tail DNA5035.2 ± 4.5
GAPDH InhibitionIC50-25.3 µM

VII. Signaling Pathway Diagrams

fas_pathway FasL Fas Ligand FasR Fas Receptor FasL->FasR Binds FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 Self-processing Apoptosis Apoptosis Caspase8->Apoptosis Initiates PenicillicAcid Penicillic Acid PenicillicAcid->Procaspase8 Inhibits

Caption: Inhibition of Fas ligand-induced apoptosis by Penicillic acid.

nfkb_pathway Stimulus Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene PenicillicAcid Penicillic Acid PenicillicAcid->NFkB Inhibits DNA binding

Caption: Postulated inhibition of the NF-κB signaling pathway by Penicillic acid.

References

How to use Penicillic acid as a caspase-8 inhibitor in apoptosis research.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Penicillic acid (PCA), a mycotoxin produced by various species of Penicillium and Aspergillus fungi, has been identified as a potent inhibitor of Fas ligand (FasL)-induced apoptosis.[1] Its mechanism of action involves the specific targeting and inhibition of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. This property makes penicillic acid a valuable tool for researchers studying the intricate signaling cascades of programmed cell death. These application notes provide detailed protocols and data for utilizing penicillic acid as a caspase-8 inhibitor in apoptosis research.

Mechanism of Action

Penicillic acid directly inhibits the self-processing of pro-caspase-8 within the Death-Inducing Signaling Complex (DISC).[1] Upon FasL binding to its receptor (Fas), the adaptor protein FADD is recruited, which in turn recruits pro-caspase-8.[1] Normally, this proximity within the DISC allows for the auto-proteolytic activation of caspase-8, initiating the downstream caspase cascade. Penicillic acid intervenes by directly binding to the active center cysteine residue in the large subunit of caspase-8.[1] This covalent modification prevents the processing of pro-caspase-8 into its active p18 and p10 subunits, effectively halting the apoptotic signal at a very early stage.[1]

Interestingly, while penicillic acid can inhibit the enzymatic activity of already active recombinant caspase-3, -8, and -9 at similar concentrations, its primary and most potent effect in a cellular context is the selective inhibition of caspase-8 activation in the FasL-induced apoptosis pathway.[1] It shows weaker inhibitory effects on the activation of caspase-9 and caspase-3 in apoptosis induced by other stimuli, such as staurosporine.[1]

Data Presentation

The following tables summarize the effects of penicillic acid on various parameters of apoptosis, based on published research.

Table 1: Effect of Penicillic Acid on Caspase Activity and Apoptosis

ParameterCell LineTreatmentConcentration of Penicillic AcidObserved EffectReference
FasL-induced ApoptosisBurkitt's lymphoma Raji cellsFasL100 µMInhibition of apoptosis and loss of cell viability.[1]
Caspase-8 ActivationBurkitt's lymphoma Raji cellsFasL100 µMStrong inhibition of caspase-8 activation.[1]
Caspase-3 ActivationBurkitt's lymphoma Raji cellsFasL100 µMPrevention of caspase-3 activation.[1]
Caspase-9 ActivationStaurosporine-treated cellsStaurosporineSimilar to caspase-8 inhibitionWeak inhibitory effect on caspase-9 activation.[1]
Recombinant Caspase-3 ActivityIn vitro assay-Similar to caspase-8 inhibitionInhibition of enzymatic activity.[1]
Recombinant Caspase-8 ActivityIn vitro assay-Similar to caspase-3 inhibitionInhibition of enzymatic activity.[1]
Recombinant Caspase-9 ActivityIn vitro assay-Similar to caspase-3 inhibitionInhibition of enzymatic activity.[1]

Experimental Protocols

Herein are detailed protocols for key experiments to investigate the role of penicillic acid as a caspase-8 inhibitor.

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is to determine the effect of penicillic acid on the viability of cells undergoing FasL-induced apoptosis.

Materials:

  • Cells of interest (e.g., Burkitt's lymphoma Raji cells)

  • Complete cell culture medium

  • Penicillic Acid (PCA) solution (dissolved in a suitable solvent like DMSO)

  • Fas Ligand (FasL)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of penicillic acid (e.g., 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (solvent only).

  • Induce apoptosis by adding FasL to the desired final concentration. Include a non-induced control.

  • Incubate for the desired period (e.g., 4-24 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Add 100-150 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570-590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Measurement of Caspase-8 Activity

This protocol measures the enzymatic activity of caspase-8 in cell lysates.

Materials:

  • Cells treated as described in Protocol 1.

  • Lysis buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT)

  • Caspase-8 colorimetric or fluorometric substrate (e.g., Ac-IETD-pNA or Ac-IETD-AMC)

  • 96-well microplate

  • Microplate reader (for colorimetric or fluorometric detection)

Procedure:

  • After treatment, harvest the cells and wash with ice-cold PBS.

  • Lyse the cell pellet with lysis buffer on ice for 10-20 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-100 µg of protein lysate to each well.

  • Add the caspase-8 substrate to each well.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorometric substrates) using a microplate reader.

  • The activity can be normalized to the protein concentration.

Protocol 3: Immunoprecipitation of the Death-Inducing Signaling Complex (DISC)

This protocol allows for the analysis of caspase-8 processing within the DISC.

Materials:

  • Cells treated with FasL and penicillic acid.

  • DISC lysis buffer (containing a non-ionic detergent like NP-40 and protease inhibitors)

  • Antibody against the Fas receptor (for immunoprecipitation)

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer

  • SDS-PAGE sample buffer

  • Antibodies for Western blotting (anti-caspase-8, anti-FADD)

Procedure:

  • Harvest and wash the treated cells with ice-cold PBS.

  • Lyse the cells in DISC lysis buffer on ice.

  • Centrifuge to pellet the nuclei and cellular debris.

  • Pre-clear the lysate by incubating with protein A/G beads.

  • Incubate the pre-cleared lysate with an anti-Fas antibody overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 1-2 hours to capture the immunocomplexes.

  • Wash the beads several times with wash buffer.

  • Elute the proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against caspase-8 and FADD.

Visualizations

Fas_Apoptosis_Pathway_Inhibition_by_Penicillic_Acid cluster_DISC Death-Inducing Signaling Complex (DISC) FasL Fas Ligand (FasL) FasR Fas Receptor (Fas) FasL->FasR Binds DISC DISC Formation FasR->DISC Triggers FADD FADD DISC->FADD ProCasp8 Pro-caspase-8 DISC->ProCasp8 ActiveCasp8 Active Caspase-8 ProCasp8->ActiveCasp8 Self-processing ProCasp3 Pro-caspase-3 ActiveCasp8->ProCasp3 Cleaves ActiveCasp3 Active Caspase-3 ProCasp3->ActiveCasp3 Cleavage Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes PenicillicAcid Penicillic Acid PenicillicAcid->ProCasp8 Inhibits self-processing

Caption: FasL-induced apoptosis pathway and the inhibitory action of Penicillic Acid on caspase-8.

Experimental_Workflow Start Start: Seed Cells Pretreat Pre-treat with Penicillic Acid Start->Pretreat Induce Induce Apoptosis (e.g., with FasL) Pretreat->Induce Incubate Incubate Induce->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Analysis Harvest->Analysis MTT Cell Viability (MTT Assay) Analysis->MTT CaspaseAssay Caspase-8 Activity Assay Analysis->CaspaseAssay DISC_IP DISC Immunoprecipitation & Western Blot Analysis->DISC_IP

Caption: General experimental workflow for studying the effects of Penicillic Acid.

References

Application of Penicillic acid in studying bacterial quorum sensing.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillic acid, a mycotoxin produced by several species of Penicillium and Aspergillus fungi, has emerged as a valuable tool for studying bacterial quorum sensing (QS). Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density, regulating virulence, biofilm formation, and other collective behaviors. As a quorum sensing inhibitor (QSI), penicillic acid provides a mechanism to disrupt these communication pathways, making it a subject of interest for both basic research and the development of novel anti-virulence therapies. This document provides detailed protocols and data on the application of penicillic acid in the study of bacterial quorum sensing.

Mechanism of Action

Penicillic acid has been shown to inhibit quorum sensing in a range of Gram-negative bacteria, primarily by disrupting acyl-homoserine lactone (AHL) signaling pathways.[1] In the plant pathogen Xanthomonas albilineans, the causative agent of sugarcane leaf scald, penicillic acid has been demonstrated to competitively bind to the sensory histidine kinase RpfC, a key component of the diffusible signal factor (DSF)-mediated quorum sensing system.[2] This binding disrupts downstream signaling cascades that control the expression of virulence factors and motility. While the precise molecular targets in other bacteria like Pseudomonas aeruginosa are still under investigation, it is understood that penicillic acid interferes with the intricate QS circuits, such as the Las and Rhl systems, leading to a downstream reduction in the expression of numerous virulence genes.[3][4]

Quantitative Data on Penicillic Acid Activity

The inhibitory effects of penicillic acid on bacterial growth and quorum sensing-regulated phenotypes have been quantified in several studies. The following tables summarize key quantitative data for its activity against Xanthomonas albilineans.

ParameterBacteriumValueReference
Minimum Inhibitory Concentration (MIC)Xanthomonas albilineans6 µg/mL[2]
Effective Concentration 50% (EC₅₀)Xanthomonas albilineans3.703 µg/mL[2]

Further quantitative data on the effects of penicillic acid on specific virulence factors in Pseudomonas aeruginosa is an active area of research.

Experimental Protocols

Detailed methodologies for key experiments to assess the quorum sensing inhibitory activity of penicillic acid are provided below.

Protocol 1: Violacein Inhibition Assay in Chromobacterium violaceum

This protocol utilizes the biosensor strain Chromobacterium violaceum ATCC 12472, which produces the purple pigment violacein in a QS-dependent manner. Inhibition of violacein production is a visual indicator of QS disruption.

Materials:

  • Chromobacterium violaceum ATCC 12472

  • Luria-Bertani (LB) broth and agar

  • Penicillic acid stock solution (in a suitable solvent like DMSO or ethanol)

  • Solvent control (e.g., DMSO or ethanol)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Inoculate a single colony of C. violaceum into 5 mL of LB broth and incubate overnight at 30°C with shaking.

  • Prepare Assay Plate: Dilute the overnight culture with fresh LB broth to an OD₆₀₀ of 0.1.

  • Add 180 µL of the diluted bacterial culture to the wells of a 96-well microtiter plate.

  • Add 20 µL of various concentrations of penicillic acid to the wells. Include a solvent control and a negative control (LB broth only).

  • Incubation: Incubate the plate at 30°C for 24-48 hours without shaking.

  • Qualitative Assessment: Visually inspect the wells for the inhibition of purple color development.

  • Quantitative Assessment: a. After incubation, add 100 µL of 10% SDS to each well to lyse the cells and solubilize the violacein. b. Incubate at room temperature for 15 minutes. c. Measure the absorbance at 585 nm using a spectrophotometer. d. Calculate the percentage of violacein inhibition using the following formula: % Inhibition = [ (Control OD₅₈₅ - Test OD₅₈₅) / Control OD₅₈₅ ] x 100

Protocol 2: Biofilm Formation Inhibition Assay

This protocol assesses the ability of penicillic acid to inhibit biofilm formation, a key QS-regulated phenotype.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)

  • Appropriate growth medium (e.g., LB broth)

  • Penicillic acid stock solution

  • Solvent control

  • 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium in the appropriate medium. Dilute the culture to an OD₆₀₀ of 0.05.

  • Prepare Assay Plate: Add 180 µL of the diluted bacterial culture to the wells of a 96-well microtiter plate.

  • Add 20 µL of various concentrations of penicillic acid to the wells. Include solvent and negative controls.

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking.

  • Staining: a. Carefully discard the planktonic culture from each well. b. Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells. c. Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes. d. Discard the crystal violet solution and wash the wells three times with PBS.

  • Quantification: a. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. b. Incubate at room temperature for 15 minutes. c. Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. d. Measure the absorbance at 595 nm using a spectrophotometer. e. Calculate the percentage of biofilm inhibition as described in Protocol 1.

Protocol 3: Swarming Motility Assay

This protocol evaluates the effect of penicillic acid on swarming motility, a coordinated movement of bacteria across a semi-solid surface that is often regulated by QS.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)

  • Swarm agar plates (e.g., Nutrient broth with 0.5% agar) containing various concentrations of penicillic acid and a solvent control.

  • Sterile toothpicks or pipette tips

Procedure:

  • Prepare Swarm Plates: Prepare swarm agar medium and cool to approximately 50°C. Add the desired concentrations of penicillic acid or solvent control before pouring the plates. Allow the plates to solidify and dry at room temperature.

  • Inoculation: Grow an overnight culture of the test bacterium. In the center of each swarm plate, carefully inoculate a small drop (2-5 µL) of the overnight culture.

  • Incubation: Incubate the plates upright at 37°C for 18-24 hours.

  • Assessment: Measure the diameter of the swarm zone. A reduction in the swarm diameter in the presence of penicillic acid indicates inhibition of swarming motility. Calculate the percentage of inhibition relative to the solvent control.

Protocol 4: Pyocyanin Quantification Assay in Pseudomonas aeruginosa

Pyocyanin is a blue-green phenazine pigment and a virulence factor produced by P. aeruginosa under the control of the Rhl and Pqs quorum sensing systems.

Materials:

  • Pseudomonas aeruginosa PAO1

  • King's A medium or Pseudomonas Broth

  • Penicillic acid stock solution

  • Solvent control

  • Chloroform

  • 0.2 M HCl

  • Spectrophotometer

Procedure:

  • Culture Preparation: Inoculate P. aeruginosa into the growth medium containing various concentrations of penicillic acid or a solvent control. Incubate at 37°C for 24 hours with shaking.

  • Extraction: a. Centrifuge 5 mL of the bacterial culture to pellet the cells. b. Transfer 3 mL of the supernatant to a new tube. c. Add 1.5 mL of chloroform and vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue). d. Centrifuge to separate the phases and carefully transfer the chloroform layer to a new tube. e. Add 1 mL of 0.2 M HCl to the chloroform layer and vortex. The pyocyanin will move to the acidic aqueous layer, turning it pink.

  • Quantification: a. Centrifuge to separate the phases. b. Measure the absorbance of the upper pink (acidic) layer at 520 nm. c. Calculate the pyocyanin concentration (µg/mL) by multiplying the OD₅₂₀ by 17.072. d. Determine the percentage of pyocyanin inhibition relative to the solvent control.

Protocol 5: RT-qPCR for Quorum Sensing Gene Expression

This protocol allows for the quantification of the effect of penicillic acid on the expression of key quorum sensing regulatory genes (e.g., lasI, lasR, rhlI, rhlR) in P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa PAO1

  • Growth medium

  • Penicillic acid

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument and reagents (e.g., SYBR Green master mix)

  • Primers for target genes (lasI, lasR, rhlI, rhlR) and a housekeeping gene (e.g., rpoD)

Procedure:

  • Bacterial Culture and Treatment: Grow P. aeruginosa to the mid-logarithmic phase (OD₆₀₀ ≈ 0.6). Add penicillic acid at the desired concentration (and a solvent control) and incubate for a defined period (e.g., 4-6 hours).

  • RNA Extraction: Harvest the bacterial cells by centrifugation and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcription kit.

  • qPCR: a. Set up the qPCR reactions with the appropriate primers, SYBR Green master mix, and cDNA template. b. Run the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. c. Include a melt curve analysis at the end to verify the specificity of the amplified products.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). c. Calculate the fold change in gene expression in the penicillic acid-treated samples relative to the control using the 2-ΔΔCt method.

Visualizations

Signaling Pathways and Experimental Workflows

QS_Inhibition_by_Penicillic_Acid General Mechanism of Penicillic Acid in AHL-mediated QS cluster_bacteria Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI homologs) AHL AHL AHL_Synthase->AHL Synthesizes AHL_Receptor AHL Receptor (e.g., LuxR homologs) QS_Genes Quorum Sensing Regulated Genes AHL_Receptor->QS_Genes Activates Virulence_Factors Virulence Factors, Biofilm Formation QS_Genes->Virulence_Factors Expresses AHL->AHL_Receptor Binds to Extracellular_AHL Extracellular AHL AHL->Extracellular_AHL Diffusion Penicillic_Acid Penicillic Acid Penicillic_Acid->AHL_Synthase Inhibits? Penicillic_Acid->AHL_Receptor Interferes with binding?

Caption: Penicillic acid's interference with AHL-mediated quorum sensing.

Experimental_Workflow_QSI_Screening Experimental Workflow for QSI Activity of Penicillic Acid cluster_phenotypic Phenotypic Assays cluster_molecular Molecular Assays Violacein_Assay Violacein Inhibition (C. violaceum) Biofilm_Assay Biofilm Formation Inhibition Motility_Assay Swarming Motility Inhibition Virulence_Factor_Assay Virulence Factor Quantification (e.g., Pyocyanin) RT_qPCR RT-qPCR for QS Gene Expression Bacterial_Culture Bacterial Culture (e.g., P. aeruginosa, C. violaceum) Penicillic_Acid_Treatment Treatment with Penicillic Acid Bacterial_Culture->Penicillic_Acid_Treatment Penicillic_Acid_Treatment->Violacein_Assay Penicillic_Acid_Treatment->Biofilm_Assay Penicillic_Acid_Treatment->Motility_Assay Penicillic_Acid_Treatment->Virulence_Factor_Assay Penicillic_Acid_Treatment->RT_qPCR

Caption: Workflow for assessing penicillic acid's QSI activity.

Conclusion

Penicillic acid serves as a potent and versatile tool for the investigation of bacterial quorum sensing. Its ability to inhibit key QS-regulated phenotypes such as virulence factor production, biofilm formation, and motility makes it a valuable compound for dissecting the complexities of bacterial communication. The protocols outlined in this document provide a framework for researchers to utilize penicillic acid in their studies, contributing to a deeper understanding of quorum sensing and aiding in the discovery of novel anti-infective strategies. Further research into the specific molecular interactions of penicillic acid with QS components in various pathogenic bacteria will continue to enhance its utility in this field.

References

Utilizing Penicillic Acid in Preclinical Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillic acid, a mycotoxin produced by several species of Penicillium and Aspergillus fungi, has demonstrated notable antitumor activities.[1] Its potential as a therapeutic agent in oncology warrants detailed investigation in preclinical cancer models. These application notes provide a comprehensive overview of the cytotoxic and pro-apoptotic effects of penicillic acid, along with detailed protocols for its evaluation in both in vitro and in vivo settings.

Mechanism of Action

Penicillic acid exerts its anticancer effects primarily through the induction of apoptosis.[1] The core mechanism involves the direct inhibition of the extrinsic apoptosis pathway. Specifically, penicillic acid targets and blocks the self-processing of pro-caspase-8 within the Death-Inducing Signaling Complex (DISC).[1] This inhibition occurs even though the recruitment of FADD (Fas-Associated Death Domain) and pro-caspase-8 to the Fas receptor is not affected. By preventing the activation of caspase-8, the downstream activation of executioner caspases, such as caspase-3, is subsequently blocked, leading to an overall inhibition of Fas ligand-induced apoptosis.[1]

Data Presentation

In Vitro Cytotoxicity of Penicillic Acid

The cytotoxic effects of penicillic acid have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that IC50 values can vary depending on the cell line, exposure time, and assay method used.

Cell LineCancer TypeIC50 (µM)Exposure TimeAssay
RajiBurkitt's LymphomaNot explicitly quantified, but demonstrated inhibition of FasL-induced loss of viabilityNot specifiedNot specified
HeLaCervical CancerNot explicitly quantified, but cytotoxic effects observedNot specifiedNot specified
L5178YLymphoma8.9Not specifiedNot specified
PA-1Ovarian Teratocarcinoma82.04 µg/mL (~482 µM)24 hoursMTT Assay

Note: The IC50 value for PA-1 cells was reported for a fungal extract containing penicillic acid and may not represent the activity of purified penicillic acid alone.

Signaling Pathway Diagram

Penicillic_Acid_Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand (FasL) FasR Fas Receptor (Fas) FasL->FasR Binding FADD FADD FasR->FADD Recruitment DISC DISC Formation FasR->DISC ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruitment FADD->DISC ProCasp8->DISC Casp8_processing Caspase-8 Self-Processing DISC->Casp8_processing Casp8 Active Caspase-8 Casp8_processing->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleavage Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Penicillic_Acid Penicillic Acid Penicillic_Acid->Casp8_processing Inhibits

Caption: Penicillic acid inhibits FasL-induced apoptosis by blocking caspase-8 self-processing.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Line Culture MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Culture->MTT_Assay AnnexinV_Assay Annexin V/PI Assay for Apoptosis Cell_Culture->AnnexinV_Assay Xenograft_Model Xenograft Tumor Model Establishment MTT_Assay->Xenograft_Model Proceed if promising Treatment Penicillic Acid Treatment Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Treatment->Toxicity_Assessment

Caption: General workflow for preclinical evaluation of penicillic acid.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol is for determining the cytotoxic effect of penicillic acid on a chosen cancer cell line and calculating the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Penicillic acid (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment with Penicillic Acid:

    • Prepare serial dilutions of penicillic acid in complete medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve penicillic acid) and a medium-only control (no cells).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared penicillic acid dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of MTT solvent to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the penicillic acid concentration and fitting the data to a dose-response curve.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This protocol is for quantifying the induction of apoptosis by penicillic acid using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Penicillic acid

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow the cells to attach overnight.

    • Treat the cells with penicillic acid at concentrations around the predetermined IC50 value and a vehicle control for the desired time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: In Vivo Tumor Xenograft Model (Representative Protocol)

Disclaimer: Specific in vivo efficacy data for penicillic acid in cancer models is limited in the public domain. This protocol is a general guideline for establishing and evaluating an agent like penicillic acid in a subcutaneous xenograft mouse model.

Materials:

  • Human cancer cell line known to be sensitive to penicillic acid in vitro

  • Immunocompromised mice (e.g., Athymic Nude or NSG mice, 6-8 weeks old)

  • Matrigel (optional)

  • Penicillic acid formulated for in vivo administration (e.g., in a vehicle like saline, PBS, or a solution containing a solubilizing agent)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Preparation and Implantation:

    • Culture the selected cancer cells to a sufficient number.

    • Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.

    • For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate.

    • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth and Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor volume using calipers (Volume = 0.5 x length x width²).

    • Randomize the mice into treatment and control groups with similar average tumor volumes.

  • Treatment Administration:

    • Prepare the penicillic acid formulation and the vehicle control. The dose and administration route (e.g., intraperitoneal, intravenous, oral gavage) would need to be determined based on preliminary toxicology and pharmacokinetic studies.

    • Administer the treatment according to a predetermined schedule (e.g., daily, every other day) for a specified duration (e.g., 2-4 weeks).

    • Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • Efficacy Evaluation:

    • Measure the tumor volume 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Tumor tissue can be further processed for histological or molecular analysis (e.g., TUNEL assay for apoptosis, immunohistochemistry for proliferation markers).

Conclusion

Penicillic acid presents a promising avenue for anticancer drug development through its targeted inhibition of the extrinsic apoptotic pathway. The protocols outlined in these application notes provide a framework for the systematic evaluation of penicillic acid's efficacy in preclinical cancer models. Further research, particularly in vivo studies, is crucial to fully elucidate its therapeutic potential and establish a foundation for potential clinical translation.

References

Troubleshooting & Optimization

How to improve the stability and prevent the degradation of Penicillic acid solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Penicillic Acid solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and preventing the degradation of Penicillic acid in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is Penicillic acid and how is it different from Penicillin?

A1: Penicillic acid is a mycotoxin produced by several species of fungi, including Aspergillus and Penicillium. It is important to note that Penicillic acid is not a degradation product of penicillin.[1] It has a distinct chemical structure and different biological activities, including antibiotic, antiviral, and antitumor properties.[2]

Q2: What are the primary factors that cause the degradation of Penicillic acid solutions?

A2: The stability of Penicillic acid in solution can be affected by several factors:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Although specific quantitative data is limited for Penicillic acid, related compounds show instability in highly acidic or alkaline conditions.

  • Reaction with Sulfhydryl Compounds: Penicillic acid's unsaturated lactone structure readily reacts with sulfhydryl-containing molecules like cysteine and glutathione.[2][3] This reaction leads to the inactivation of Penicillic acid.

  • Repeated Freeze-Thaw Cycles: Multiple cycles of freezing and thawing can lead to the degradation of the compound in solution.[4][5]

Q3: What are the recommended storage conditions for Penicillic acid stock solutions?

A3: To ensure the stability of your Penicillic acid stock solutions, it is recommended to aliquot the solution into single-use volumes and store them frozen. This practice helps to avoid repeated freeze-thaw cycles.[4][5] For optimal long-term storage, it is advisable to prepare fresh solutions or purchase small, pre-packaged sizes when possible.[6]

Storage TemperatureRecommended Duration
-80°CUp to 6 months[4][5]
-20°CUp to 1 month[4][5]

Q4: In which solvents can I dissolve Penicillic acid?

A4: Penicillic acid is soluble in several organic solvents, including ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[7] It is also moderately soluble in cold water (2 g/100 mL) and freely soluble in hot water.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in my experiment. 1. Degradation of Penicillic acid stock solution. 2. Incompatibility with experimental buffer or media. 1. Prepare a fresh stock solution of Penicillic acid. Ensure proper storage conditions (see storage table above) and avoid multiple freeze-thaw cycles by using aliquots.[4][5]2. Check the composition of your buffer or media. Avoid components with free sulfhydryl groups (e.g., cysteine, glutathione, DTT) as they can react with and inactivate Penicillic acid.[2][3]
Precipitate forms in my Penicillic acid solution upon storage. 1. Solvent evaporation. 2. Change in temperature affecting solubility. 1. Ensure that storage vials are sealed tightly to prevent solvent evaporation.2. If the solution was stored at a lower temperature, gently warm it to 37°C and vortex to redissolve the precipitate before use.[5]
Inconsistent experimental results. Inconsistent concentration of active Penicillic acid. 1. Use a validated analytical method, such as HPLC, to verify the concentration of your Penicillic acid stock solution before use.2. Always use freshly prepared dilutions for your experiments from a properly stored stock.

Experimental Protocols

Protocol for Assessing the Stability of a Penicillic Acid Solution

This protocol outlines a general method for determining the stability of Penicillic acid in a specific solvent and under certain storage conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • Penicillic acid standard

  • HPLC-grade solvent (e.g., methanol, acetonitrile)

  • HPLC-grade water

  • Buffer salts (if testing pH effects)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

2. Preparation of Standard and Sample Solutions:

  • Prepare a concentrated stock solution of Penicillic acid in the desired solvent (e.g., 1 mg/mL in methanol).

  • Dilute the stock solution to a working concentration (e.g., 100 µg/mL) in the buffer or solvent system you wish to test.

  • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. HPLC Method:

  • Mobile Phase: A common mobile phase for similar compounds is a mixture of acetonitrile and water (often with a small amount of acid like 0.1% trifluoroacetic acid for better peak shape). A typical starting point could be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 220-240 nm.

  • Injection Volume: 10 µL.

4. Stability Study Procedure:

  • Analyze the freshly prepared working solution (Time 0) by injecting it into the HPLC system to get the initial peak area of Penicillic acid.

  • Store aliquots of the working solution under the desired conditions (e.g., different temperatures, light/dark).

  • At specified time points (e.g., 1, 3, 7, 14, 30 days), remove an aliquot and analyze it by HPLC.

  • Quantify the remaining Penicillic acid concentration at each time point by comparing the peak area to the calibration curve.

  • Calculate the percentage of Penicillic acid remaining at each time point relative to the Time 0 sample.

Visualizations

cluster_degradation Factors Influencing Penicillic Acid Degradation PA Penicillic Acid in Solution Degraded Inactive Products PA->Degraded Temp High Temperature Temp->Degraded Accelerates Degradation pH Extreme pH (Acidic/Alkaline) pH->Degraded Hydrolysis Light Light Exposure Light->Degraded Photodegradation FreezeThaw Repeated Freeze-Thaw FreezeThaw->Degraded Physical Stress cluster_reaction Reaction of Penicillic Acid with Sulfhydryl Compounds PA Active Penicillic Acid (α,β-unsaturated lactone) Adduct Inactive Adduct PA->Adduct SH Sulfhydryl Compound (e.g., Cysteine, Glutathione) SH->Adduct cluster_workflow Experimental Workflow for Penicillic Acid Stability Testing prep 1. Prepare Penicillic Acid Stock and Working Solutions t0 2. Analyze Time 0 Sample (HPLC) prep->t0 store 3. Store Aliquots under Test Conditions prep->store quantify 5. Quantify Remaining Penicillic Acid t0->quantify analyze 4. Analyze Samples at Scheduled Time Points (HPLC) store->analyze analyze->quantify results 6. Determine Degradation Rate quantify->results

References

Technical Support Center: Optimizing Penicillic Acid Yield in Submerged Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the submerged fermentation of penicillc acid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing penicillic acid yield in submerged fermentation?

A1: The primary factors influencing penicillic acid yield are the choice of microbial strain, composition of the culture medium (carbon and nitrogen sources), and the physical fermentation parameters (temperature, pH, agitation, and aeration).

Q2: Which microbial strains are known to be high producers of penicillic acid?

A2: Several species of Penicillium and Aspergillus are known to produce penicillic acid. Notably, Penicillium cyclopium NRRL 1888 has been identified as a superior producer, yielding up to 4 mg/mL under optimal conditions. Aspergillus sclerotiorum CGF is another effective producer.[1][2]

Q3: What are the optimal carbon and nitrogen sources for high penicillic acid yield?

A3: The choice of carbon and nitrogen sources is critical. Mannitol has been shown to be an effective carbon source for P. cyclopium.[1] For A. sclerotiorum CGF, soluble starch was the most effective carbon source, leading to a concentration of 2.98 mg/mL.[2] Organic nitrogen sources such as pharmamedia, yeast extract, and polypeptone-S are suitable, while inorganic nitrogen sources have been found to be ineffective for penicillic acid production by A. sclerotiorum CGF.[2]

Q4: What are the ideal physical parameters (temperature, pH) for penicillic acid fermentation?

A4: The optimal temperature for penicillic acid production by P. cyclopium NRRL 1888 is 25°C.[1] For penicillin production, which can offer insights, the optimal temperature is generally between 25-28°C, and the pH is maintained between 6.4 and 7.4.[3][4][5]

Q5: How does agitation and aeration affect the fermentation process?

A5: Proper agitation and aeration are crucial for ensuring uniform distribution of nutrients and oxygen, which are vital for microbial growth and metabolite production. For penicillin production, an agitation speed of 120-150 rpm and an aeration rate of 0.5-1.0 vvm are often used.[6] Similar conditions can be considered as a starting point for penicillic acid fermentation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Penicillic Acid Yield - Inappropriate microbial strain.- Suboptimal culture medium.- Incorrect fermentation parameters (pH, temperature).- Insufficient aeration or agitation.- Verify the penicillic acid production capability of your strain. Consider using a known high-yielding strain like P. cyclopium NRRL 1888.[1]- Optimize the carbon and nitrogen sources in your medium. Refer to the data tables below for effective combinations.[1][2]- Monitor and control the pH and temperature throughout the fermentation process to maintain optimal conditions (e.g., 25°C).[1]- Ensure adequate and consistent agitation and aeration to promote microbial growth and metabolism.
Inconsistent Yields Between Batches - Variability in inoculum preparation.- Inconsistent media composition.- Fluctuations in fermentation parameters.- Standardize your inoculum preparation protocol, including spore suspension and seed culture development.[3]- Precisely measure and control the composition of your fermentation medium for each batch.- Implement strict monitoring and control of pH, temperature, agitation, and aeration to ensure reproducibility.
Slow Microbial Growth - Nutrient limitation.- Presence of inhibitory substances.- Suboptimal physical conditions.- Ensure the medium contains all essential nutrients in sufficient concentrations.- Check for potential inhibitors in the raw materials used for the medium.- Verify that the temperature and pH are within the optimal range for the growth of your specific microbial strain.
Foaming in the Fermenter - High concentration of proteins or other surface-active compounds in the medium.- Add an appropriate antifoaming agent, such as edible oil (0.25%).[6]

Quantitative Data Summary

Table 1: Effect of Carbon Source on Penicillic Acid Yield by P. cyclopium NRRL 1888

Carbon SourcePenicillic Acid Yield (mg/mL)
Mannitol4.0
Other tested sourcesLesser amounts

Data sourced from Lindenfelser & Ciegler (1977).[1]

Table 2: Effect of Carbon and Nitrogen Sources on Penicillic Acid Yield by Aspergillus sclerotiorum CGF

Nutrient SourcePenicillic Acid Concentration (mg/mL)
Carbon Source
Soluble Starch2.98
Nitrogen Source
Pharmamedia2.71
Yeast Extract2.46
Polypeptone-S2.46
Inorganic NitrogenNot Detected

Data sourced from Kang et al. (2007).[2]

Table 3: Optimized Medium for Penicillic Acid Production by Aspergillus sclerotiorum CGF

ComponentConcentration (w/v)
Soluble Starch8.0%
Yeast Extract0.6%
Na₂HPO₄0.3%
Resulting Yield ~9.40 mg/mL

Data sourced from Kang et al. (2007).[2]

Experimental Protocols

Protocol 1: General Submerged Fermentation for Penicillic Acid Production

This protocol is a generalized procedure based on common practices for submerged fermentation of Penicillium and Aspergillus species.

  • Inoculum Preparation:

    • Prepare a spore suspension from a heavily sporulated culture of the selected strain (e.g., P. cyclopium NRRL 1888 or A. sclerotiorum CGF) in sterile water or a non-toxic wetting agent.[7]

    • Inoculate a seed fermenter containing a suitable nutrient medium.

    • Incubate for 48 hours with agitation and aeration to achieve a heavy mycelial growth.[3]

  • Fermentation Medium Preparation:

    • Prepare the production medium based on the optimized compositions (see Tables 2 and 3 for examples).

    • Sterilize the medium at 121°C for 30 minutes.[8]

  • Production Fermentation:

    • Inoculate the production fermenter with the seed culture (typically 5-10% v/v).[8]

    • Maintain the fermentation under optimized conditions:

      • Temperature: 25-28°C[1][4]

      • pH: 7.0-7.4 (adjust as needed)[3]

      • Agitation: 150-200 rpm[8][9]

      • Aeration: (if required by the specific fermenter setup)

    • The fermentation duration can range from 5 to 14 days, depending on the strain and conditions.[3][8]

  • Harvesting and Extraction:

    • After fermentation, separate the mycelium from the broth by filtration or centrifugation.[3]

    • For analysis, the fermentation liquor and thalli can be subjected to ultrasonic wall breaking.[8]

    • The concentration of penicillic acid in the fermentation liquor can be determined using High-Performance Liquid Chromatography (HPLC).[8]

Visualizations

Experimental_Workflow Inoculum Inoculum Preparation (Spore Suspension & Seed Culture) Fermentation Submerged Fermentation (Production Stage) Inoculum->Fermentation Inoculation Media_Prep Fermentation Medium Preparation & Sterilization Media_Prep->Fermentation Sterile Medium Harvesting Harvesting (Filtration/Centrifugation) Fermentation->Harvesting Fermented Broth Analysis Analysis (HPLC) Harvesting->Analysis Clarified Supernatant

Caption: Workflow for submerged fermentation of penicillic acid.

Logical_Relationship Yield Penicillic Acid Yield Strain Microbial Strain Strain->Yield Medium Culture Medium Medium->Yield Carbon Carbon Source Medium->Carbon Nitrogen Nitrogen Source Medium->Nitrogen Parameters Fermentation Parameters Parameters->Yield Temp Temperature Parameters->Temp pH pH Parameters->pH Agitation Agitation/Aeration Parameters->Agitation

References

Strategies for enhancing the solubility of Penicillic acid in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of penicillic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of penicillic acid in aqueous solutions?

Penicillic acid is reported to be moderately soluble in cold water, with a solubility of approximately 2 g/100 mL.[1] It is more freely soluble in hot water and various organic solvents such as ethanol, ether, benzene, and chloroform.

Q2: How does pH affect the solubility of penicillic acid?

As a weak acid with a predicted pKa of approximately 3.90, the solubility of penicillic acid is highly dependent on the pH of the aqueous buffer.

  • Below the pKa (pH < 3.9): Penicillic acid will be predominantly in its protonated, less soluble form.

  • Above the pKa (pH > 3.9): Penicillic acid will be in its deprotonated (penicillate) form, which is more soluble in aqueous solutions.

Therefore, increasing the pH of the buffer above 4 should significantly enhance the solubility of penicillic acid.

Q3: What is the optimal pH for the stability of penicillic acid in aqueous solutions?

While specific stability data for penicillic acid is limited, studies on the closely related compound penicillin G suggest that the optimal pH for stability in aqueous solutions is in the range of 6.5 to 7.5.[2][3] Extreme acidic or alkaline conditions can lead to the degradation of the molecule.

Q4: Can temperature be used to increase the solubility of penicillic acid?

Yes, the solubility of penicillic acid in water increases with temperature. It is reported to be freely soluble in hot water.[1] However, researchers should be cautious as elevated temperatures can also accelerate the degradation of the compound. The stability of a related compound, penicillin G, is known to decrease significantly at higher temperatures.[2][4]

Q5: What are common strategies to enhance the aqueous solubility of penicillic acid?

Common strategies to enhance the solubility of penicillic acid in aqueous buffers include:

  • pH Adjustment: Increasing the pH of the buffer to a value above the pKa of penicillic acid.

  • Use of Co-solvents: Adding a water-miscible organic solvent in which penicillic acid is more soluble.

  • Cyclodextrin Complexation: Forming an inclusion complex with a cyclodextrin to increase its apparent solubility.

Troubleshooting Guides

Issue 1: Penicillic acid is not dissolving in my aqueous buffer.

  • Check the pH of your buffer: If the pH is below 4, the solubility will be limited. Consider increasing the pH to a range of 6.5-7.5, which should improve both solubility and stability.

  • Consider the buffer composition: While various buffers can be used, citrate buffer has been shown to be effective in maintaining the stability of similar compounds like penicillin G.[2][3]

  • Gently warm the solution: As a last resort, gentle warming can be attempted, but be mindful of potential degradation. It is advisable to prepare fresh solutions and store them at 2-8°C.

Issue 2: My penicillic acid solution appears cloudy or precipitates over time.

  • pH Shift: The pH of the solution may have changed. Re-verify the pH and adjust if necessary. The formation of acidic degradation products can lower the pH, leading to precipitation.

  • Saturation: The concentration of penicillic acid may be too high for the given conditions (pH, temperature). Try preparing a more dilute solution.

  • Instability: Penicillic acid may be degrading. It is recommended to use freshly prepared solutions. If storage is necessary, store at 2-8°C in a buffer with a pH between 6.5 and 7.5.

Data Presentation

Table 1: Solubility of Penicillic Acid in Various Solvents

SolventSolubilityReference
Cold WaterModerately soluble (approx. 2 g/100 mL)[1]
Hot WaterFreely soluble[1]
EthanolSoluble[1]
MethanolSoluble
Dimethyl sulfoxide (DMSO)>10 mg/mL
Dimethylformamide (DMF)Soluble
EtherFreely soluble[1]
BenzeneFreely soluble[1]
ChloroformFreely soluble[1]

Table 2: Effect of pH on the Stability of Penicillin G (as a proxy for Penicillic Acid) in Citrate Buffer

pHRelative Stability
4.0Low
5.0Moderate
6.0High
6.5 - 7.5Optimal
9.0Moderate
10.0Low
(Data extrapolated from degradation kinetics of Penicillin G)[2][3]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of Penicillic Acid (Shake-Flask Method)

This protocol outlines the shake-flask method, a common technique to determine the thermodynamic solubility of a compound.

  • Preparation of Buffer Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).

  • Addition of Penicillic Acid: Add an excess amount of penicillic acid to a known volume of each buffer solution in a sealed container.

  • Equilibration: Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle by letting the containers stand or by centrifugation.

  • Sampling: Carefully withdraw a sample from the supernatant.

  • Filtration: Filter the sample through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of penicillic acid in the filtrate using a validated analytical method such as HPLC-UV.

  • Data Analysis: The measured concentration represents the solubility of penicillic acid at that specific pH and temperature.

Protocol 2: Enhancing Penicillic Acid Solubility using Co-solvents

This protocol describes a general method for improving the solubility of penicillic acid by adding a co-solvent.

  • Co-solvent Selection: Choose a water-miscible organic solvent in which penicillic acid has high solubility (e.g., ethanol, propylene glycol, or polyethylene glycol 400).

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/aqueous buffer mixtures with varying volume ratios (e.g., 10%, 20%, 30% v/v co-solvent in buffer). The buffer should be at an appropriate pH (e.g., 7.0).

  • Solubility Determination: Determine the solubility of penicillic acid in each co-solvent mixture using the shake-flask method described in Protocol 1.

  • Data Analysis: Plot the solubility of penicillic acid as a function of the co-solvent concentration to identify the optimal mixture for solubilization.

Protocol 3: Preparation of Penicillic Acid-Cyclodextrin Inclusion Complexes (Kneading Method)

This protocol details the kneading method for preparing solid inclusion complexes of penicillic acid with cyclodextrins.

  • Molar Ratio Selection: Determine the desired molar ratio of penicillic acid to cyclodextrin (e.g., 1:1).

  • Cyclodextrin Slurry Preparation: In a mortar, add a small amount of water to the cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin) to form a paste.

  • Incorporation of Penicillic Acid: Gradually add the penicillic acid to the cyclodextrin paste.

  • Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffractometry (XRD).

  • Solubility Assessment: Determine the aqueous solubility of the prepared inclusion complex using the shake-flask method (Protocol 1) and compare it to that of the free penicillic acid.

Visualizations

Experimental_Workflow_Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Aqueous Buffers (Varying pH) B Add Excess Penicillic Acid A->B C Agitate at Constant Temperature (24-48h) B->C D Phase Separation (Settling/Centrifugation) C->D E Sample Supernatant D->E F Filter (0.22 µm) E->F G Quantify by HPLC-UV F->G

Caption: Workflow for Determining Aqueous Solubility.

Co_Solvent_Method_Workflow A Select Water-Miscible Co-solvent B Prepare Co-solvent/ Aqueous Buffer Mixtures (Varying Ratios) A->B C Determine Solubility in Each Mixture (Shake-Flask Method) B->C D Plot Solubility vs. Co-solvent Concentration C->D E Identify Optimal Co-solvent Mixture D->E

Caption: Co-solvent Method for Solubility Enhancement.

Cyclodextrin_Complexation_Workflow A Select Cyclodextrin and Molar Ratio B Prepare Cyclodextrin Paste with Water A->B C Add Penicillic Acid and Knead B->C D Dry the Kneaded Mixture C->D E Sieve the Dried Complex D->E F Characterize Complex (FTIR, DSC, XRD) E->F G Assess Aqueous Solubility F->G

Caption: Cyclodextrin Inclusion Complexation Workflow.

References

Techniques to mitigate the cytotoxic effects of Penicillic acid in non-target cells.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to mitigate the cytotoxic effects of Penicillic Acid (PA) in non-target cells. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Penicillic Acid-induced cytotoxicity?

A1: Penicillic acid primarily induces cytotoxicity by inhibiting the Fas ligand-induced apoptosis pathway. It directly targets and blocks the self-processing of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. This inhibition prevents the activation of downstream executioner caspases, such as caspase-3, ultimately disrupting the normal apoptotic process.[1] Additionally, penicillic acid can induce oxidative stress, contributing to its cytotoxic effects.[2][3]

Q2: What are the most promising strategies to mitigate the cytotoxic effects of Penicillic Acid?

A2: The two most promising strategies are:

  • Direct Detoxification with Thiol-Containing Compounds: Penicillic acid can be directly neutralized through a non-enzymatic conjugation with thiol-containing molecules like glutathione (GSH) and N-acetylcysteine (NAC).[1][4][5] These compounds react with PA, forming less toxic adducts.

  • Enhancing the Cellular Antioxidant Response: Activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway can bolster the cell's natural defense against oxidative stress induced by penicillic acid. Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and detoxification genes.[6][7]

Q3: Can I use standard antioxidants to counteract Penicillic Acid's cytotoxicity?

A3: Yes, antioxidants, particularly those containing thiol groups, have shown efficacy in neutralizing the effects of penicillic acid. N-acetylcysteine (NAC) is a commonly used antioxidant that can directly interact with and detoxify electrophilic compounds like PA, in addition to serving as a precursor for glutathione synthesis.[2][5][8]

Q4: How does activating the Nrf2 pathway help in mitigating Penicillic Acid's effects?

A4: The Nrf2 pathway is a central regulator of the cellular antioxidant response. When activated by oxidative stress (which can be induced by penicillic acid), Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This leads to the increased expression of cytoprotective proteins, including enzymes involved in glutathione synthesis and regeneration, as well as other antioxidant enzymes. This enhanced antioxidant capacity helps to neutralize the reactive oxygen species (ROS) generated by penicillic acid, thereby reducing cellular damage.[6][7]

Q5: Are there any known issues with using antibiotics in cell culture when studying Penicillic Acid cytotoxicity?

A5: Yes, caution should be exercised. Some antibiotics, like penicillin-streptomycin solutions, can induce changes in gene expression, including those related to drug response and oxidative stress.[7] This could potentially confound the results of studies on penicillic acid's cytotoxicity and its mitigation. It is advisable to use antibiotic-free media when possible or to run appropriate controls to account for any effects of the antibiotics themselves.

Troubleshooting Guides

Issue 1: Inconsistent results in cytotoxicity assays (e.g., MTT, LDH) when testing Penicillic Acid.

Possible Cause Solution
Cell Density High cell density can lead to high background absorbance. Optimize cell seeding density for your specific cell line and assay duration.
Pipetting Technique Forceful pipetting can cause cell damage and affect results. Handle cell suspensions gently.
Medium Components High concentrations of certain substances in the cell culture medium can interfere with the assay. Test individual medium components if possible.
Penicillic Acid Stability Penicillic acid solutions may be unstable. Prepare fresh solutions for each experiment from a trusted source.

Issue 2: Low efficacy of N-acetylcysteine (NAC) in protecting cells from Penicillic Acid.

Possible Cause Solution
NAC Concentration The concentration of NAC may be too low to effectively counteract the dose of penicillic acid used. Perform a dose-response experiment to determine the optimal NAC concentration.
Timing of Treatment For NAC to be effective, it often needs to be present before or at the same time as the toxin. Consider pre-treating the cells with NAC for a period before adding penicillic acid.
Direct Interaction The protective effect of NAC in vitro can be due to direct interaction with the electrophilic compound.[5] Ensure that the experimental setup allows for this interaction to occur.

Issue 3: Difficulty in measuring the conjugation of Penicillic Acid with Glutathione (GSH).

Possible Cause Solution
Sample Handling GSH is prone to oxidation during sample preparation. It is crucial to use methods that prevent artificial oxidation, such as immediate acidification of samples or the use of thiol-masking agents like N-ethylmaleimide (NEM).[9]
Assay Sensitivity The chosen assay may not be sensitive enough to detect the changes in GSH levels. Consider using a highly sensitive method such as HPLC or a commercial glutathione assay kit with a fluorescent or luminescent readout.[3]
Spontaneous Reaction The conjugation of penicillic acid with GSH is spontaneous and not enzymatically catalyzed by Glutathione S-transferases (GSTs).[8] Assays focused solely on GST activity may not accurately reflect the extent of detoxification. Measure total GSH and GSSG levels instead.

Data Summary

Table 1: Cytotoxicity of Penicillic Acid (IC50 Values) in Various Cell Lines
Cell LinePenicillic Acid IC50 (µM)Reference
Lymphoma (L5178Y)8.9[10]
Hepatocellular Carcinoma (HepG2)3.87 (for a related compound, penicinone A)[10]
Human Colorectal Carcinoma (HCT-116)Not specified, but cytotoxic effects observed
Human Embryonic Kidney (HEK-293)Not specified, but cytotoxic effects observed[11]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and exposure time.

Table 2: Mitigation of Patulin (a similar mycotoxin) Cytotoxicity by N-Acetylcysteine (NAC) in HEK293 Cells
TreatmentCell Viability (%)LDH Leakage (Fold Change vs. Control)
Control1001.0
Patulin (7.5 µM)~20~4.0
Patulin (7.5 µM) + NAC (4 mM)~80~1.5

Data adapted from a study on patulin, which shares structural similarities and toxic mechanisms with penicillic acid, demonstrating the potential efficacy of NAC.[11]

Experimental Protocols

Protocol 1: Assessing the Protective Effect of N-Acetylcysteine (NAC) against Penicillic Acid-Induced Cytotoxicity using the MTT Assay

Objective: To determine if pre-treatment with NAC can mitigate the cytotoxic effects of penicillic acid on a chosen non-target cell line.

Materials:

  • Adherent non-target cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • Penicillic Acid (PA)

  • N-Acetylcysteine (NAC)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • NAC Pre-treatment: Prepare various concentrations of NAC in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the NAC-containing medium to the designated wells. Incubate for 1-2 hours. Include a "no NAC" control.

  • Penicillic Acid Treatment: Prepare a range of penicillic acid concentrations in complete cell culture medium. Add 100 µL of the penicillic acid solution to the wells (including those pre-treated with NAC and the "PA only" controls). The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 24-48 hours (optimize for your cell line).

  • MTT Assay:

    • Carefully remove the medium from each well.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot dose-response curves for penicillic acid with and without NAC pre-treatment to determine the change in IC50 values.

Protocol 2: Measuring Nrf2 Activation using a Luciferase Reporter Assay

Objective: To determine if penicillic acid and/or potential mitigating agents can activate the Nrf2 signaling pathway.

Materials:

  • Cell line stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.

  • Complete cell culture medium.

  • Penicillic Acid (PA).

  • Known Nrf2 activator (e.g., sulforaphane) as a positive control.

  • Luciferase Assay System (e.g., Promega).

  • Lysis buffer.

  • 96-well white-walled, clear-bottom plates.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed the ARE-luciferase reporter cell line in a 96-well white-walled plate and allow them to adhere overnight.

  • Treatment: Prepare solutions of penicillic acid, the positive control (sulforaphane), and any test compounds in complete medium.

  • Incubation: Treat the cells with the compounds for a predetermined time (e.g., 6, 12, or 24 hours).

  • Cell Lysis:

    • Remove the medium and wash the cells once with PBS.

    • Add the appropriate volume of lysis buffer to each well and incubate according to the manufacturer's protocol to ensure complete cell lysis.

  • Luciferase Assay:

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration in each well. Express the results as fold induction over the untreated control.

Signaling Pathways and Experimental Workflows

Penicillic Acid's Interference with Fas-Induced Apoptosis

Penicillic_Acid_Apoptosis_Inhibition FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds to FADD FADD FasR->FADD Recruits Procaspase8 Procaspase-8 FADD->Procaspase8 Recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 Self-processing Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Executes PA Penicillic Acid PA->Procaspase8 Inhibits self-processing Detox Detoxification GSH Glutathione (GSH) / N-Acetylcysteine (NAC) GSH->PA Conjugates with

Caption: Penicillic Acid inhibits apoptosis by blocking Caspase-8 activation.

Experimental Workflow for Screening Mitigation Strategies

Mitigation_Screening_Workflow Start Start: Culture Non-Target Cells Treat_PA Treat with Penicillic Acid (PA) (Determine IC50) Start->Treat_PA Treat_Mitigation Co-treat / Pre-treat with Mitigating Agent (e.g., NAC, Nrf2 Activator) Treat_PA->Treat_Mitigation Assess_Cytotoxicity Assess Cytotoxicity (MTT, LDH assays) Treat_Mitigation->Assess_Cytotoxicity Assess_Oxidative_Stress Assess Oxidative Stress (ROS levels, GSH/GSSG ratio) Treat_Mitigation->Assess_Oxidative_Stress Assess_Nrf2 Assess Nrf2 Pathway Activation (Reporter Assay, qPCR) Treat_Mitigation->Assess_Nrf2 Analyze Analyze Data: Compare IC50, cytotoxicity %, biomarker levels Assess_Cytotoxicity->Analyze Assess_Oxidative_Stress->Analyze Assess_Nrf2->Analyze Conclusion Conclusion: Identify effective mitigation strategies and mechanisms Analyze->Conclusion

Caption: Workflow for evaluating agents that mitigate Penicillic Acid cytotoxicity.

References

Optimizing solvent extraction protocols for Penicillic acid from fungal cultures.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for optimizing the solvent extraction of penicillic acid from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for successful penicillic acid extraction?

A1: The pH of the aqueous fungal culture is the most critical parameter. Penicillic acid is a weak acid, and its solubility in organic solvents is highly dependent on pH. To move it from the aqueous culture medium into an organic solvent, the pH must be lowered to an acidic range (typically pH 2-4) to protonate the molecule, making it less polar.[1][2]

Q2: Which organic solvent should I choose for the extraction?

A2: The choice of solvent depends on a balance of extraction efficiency, selectivity, and safety. Ethyl acetate is a commonly used and effective solvent for penicillic acid.[3] Other effective solvents include chloroform, n-butyl acetate, and methyl isobutyl ketone (MIBK).[4][5] The ideal solvent should have good solubility for penicillic acid, be immiscible with water, and have a low boiling point for easy removal.

Q3: I'm getting very low yields of penicillic acid. What could be the cause?

A3: Low yield is a common issue with several potential causes:

  • Incorrect pH: If the pH of the culture filtrate is not sufficiently acidic, the penicillic acid will remain in its salt form and will not partition into the organic solvent.

  • Degradation: Penicillic acid is unstable at extreme pH values and higher temperatures. Prolonged exposure to very low pH (<2) or processing at room temperature can lead to degradation. It is recommended to perform extractions quickly and at low temperatures (e.g., 4°C).[6][7]

  • Insufficient Mixing: Inadequate mixing (shaking) of the aqueous and organic phases will result in poor extraction efficiency. Ensure vigorous mixing to maximize the surface area between the two phases.

  • Sub-optimal Fungal Growth: The initial concentration of penicillic acid in the culture may be low due to non-optimized fermentation conditions (e.g., medium composition, temperature, incubation time).[8]

Q4: An emulsion is forming between the aqueous and organic layers, preventing separation. How can I resolve this?

A4: Emulsion formation is common, especially with complex culture broths. To break an emulsion, you can:

  • Centrifuge: The most common method is to centrifuge the mixture at a moderate speed (e.g., 4000 rpm) for 5-10 minutes.[9]

  • Add Salt: Adding a saturated sodium chloride (NaCl) solution can increase the polarity of the aqueous phase, which often helps to break the emulsion.

  • Filtration: Filtering the emulsified layer through a bed of Celite or glass wool can sometimes resolve the issue.

Q5: How can I increase the purity of my crude penicillic acid extract?

A5: A common technique to increase purity is to perform a back-extraction. After the initial extraction into the organic solvent, the penicillic acid can be "washed" back into a fresh aqueous solution by adding a basic buffer (e.g., pH 7.0-7.5 phosphate or bicarbonate buffer).[2] This converts the penicillic acid back to its water-soluble salt form, leaving behind many neutral or basic impurities in the organic layer. The purified aqueous solution can then be re-acidified and re-extracted with a fresh organic solvent. Further purification can be achieved using column chromatography.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Penicillic Acid Yield 1. pH of the aqueous phase is too high (>4). 2. Penicillic acid degraded due to extreme pH or high temperature.[11] 3. Insufficient mixing during extraction. 4. Incorrect solvent-to-aqueous phase volume ratio.1. Verify and adjust the pH of the culture filtrate to 2-3 using an acid like HCl or phosphoric acid before extraction.[2] 2. Work quickly and keep all solutions on ice (0-5°C) throughout the process.[6] 3. Ensure vigorous shaking in a separatory funnel for at least 1-2 minutes. 4. Use a solvent-to-aqueous ratio of at least 1:3 or 1:2. Perform multiple extractions (e.g., 3 times) with smaller solvent volumes rather than one extraction with a large volume.
Persistent Emulsion Formation 1. High concentration of proteins, polysaccharides, or other surfactants from the fungal culture.[12] 2. Overly vigorous mixing (e.g., high-speed homogenization).1. Centrifuge the mixture (e.g., 4000 rpm for 10 min). 2. Add saturated NaCl solution to the separatory funnel. 3. If using a separatory funnel, invert gently rather than shaking violently.
Crude Extract is Highly Impure 1. Co-extraction of other acidic or neutral metabolites from the culture broth. 2. Pigments and other polar impurities being carried over.1. Perform a back-extraction: Extract the organic layer with a basic aqueous buffer (pH 7.0-7.5) to selectively pull the penicillic acid into the new aqueous phase. Re-acidify and re-extract.[13] 2. Treat the initial culture filtrate with activated charcoal to remove pigments before the first extraction.[14] 3. Consider using a more selective solvent or follow up with column chromatography.[10]
Solvent Layer is Difficult to Separate 1. Poor phase separation due to similar densities. 2. Use of a water-miscible solvent.1. If using chloroform (denser than water), ensure complete separation before draining. If using a less dense solvent like ethyl acetate, ensure it forms a distinct top layer. 2. Ensure the selected solvent is immiscible with water (e.g., ethyl acetate, MIBK, chloroform). Avoid solvents like acetone or methanol for the primary extraction step.[8]

Quantitative Data Summary

The efficiency of solvent extraction is heavily influenced by the solvent used and the pH of the aqueous medium. The following table summarizes representative recovery data for the extraction of a weak acid like penicillic acid.

Solvent Dielectric Constant pH of Aqueous Phase Typical Recovery (%) Notes
Ethyl Acetate 6.02.590 - 95%Excellent balance of polarity and volatility. Good selectivity.[3]
n-Butyl Acetate 5.02.588 - 94%Commonly used in industrial penicillin extraction.[5]
Methyl Isobutyl Ketone (MIBK) 13.12.592 - 96%High partition coefficient, very effective.[4]
Chloroform 4.82.585 - 90%Effective but has safety and environmental concerns.[15]
Ethyl Acetate 6.07.0< 5%Demonstrates the critical importance of acidic pH for extraction.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of Penicillic Acid
  • Preparation: Filter the fungal culture (e.g., 500 mL) through cheesecloth or filter paper to remove mycelia. Cool the filtrate to 4°C in an ice bath.

  • Acidification: While gently stirring the cold filtrate, slowly add 4M HCl dropwise until the pH of the solution reaches 2.5. Monitor the pH continuously with a calibrated pH meter.

  • First Extraction: Transfer the acidified filtrate to a 1 L separatory funnel. Add 200 mL of cold ethyl acetate. Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Place the funnel in a stand and allow the layers to separate completely. The upper layer is the ethyl acetate containing the penicillic acid.

  • Collection: Drain the lower aqueous layer and set it aside. Drain the upper ethyl acetate layer into a clean, chilled flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction two more times with 150 mL portions of cold ethyl acetate. Combine all three ethyl acetate extracts.

  • Drying & Concentration: Dry the combined organic extract by adding anhydrous sodium sulfate (Na₂SO₄), swirling, and then filtering to remove the solid. Evaporate the solvent using a rotary evaporator at a low temperature (<35°C) to yield the crude penicillic acid extract.

Protocol 2: Purification via Back-Extraction
  • Redissolve Crude Extract: Dissolve the crude extract from Protocol 1 in 100 mL of ethyl acetate.

  • Back-Extraction: Transfer the solution to a separatory funnel. Add 50 mL of a cold 0.5 M potassium phosphate buffer (pH 7.2). Shake for 2 minutes.

  • Separate Layers: Allow the layers to separate. The penicillic acid is now in the aqueous (lower) layer as a salt. Drain and collect this aqueous layer. Discard the ethyl acetate layer, which contains neutral impurities.

  • Re-Acidify: Cool the collected aqueous layer in an ice bath and re-acidify it to pH 2.5 with 4M HCl. A precipitate may form.

  • Final Extraction: Extract this acidified aqueous solution three times with 50 mL portions of fresh, cold ethyl acetate.

  • Final Concentration: Combine the ethyl acetate layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to obtain a more purified penicillic acid sample.

Visualizations

Extraction_Workflow Start Fungal Culture Broth Filtration Filtration (Remove Mycelia) Start->Filtration Acidification Acidification (Adjust to pH 2-3) Filtration->Acidification LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Acidification->LLE Separation Phase Separation LLE->Separation Organic_Phase Organic Phase (Contains Penicillic Acid) Separation->Organic_Phase Upper Layer Aqueous_Phase Aqueous Phase (Discard/Re-extract) Separation->Aqueous_Phase Lower Layer Drying Drying (Anhydrous Na₂SO₄) Organic_Phase->Drying Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation End Crude Penicillic Acid Evaporation->End

Caption: General workflow for the solvent extraction of penicillic acid.

Troubleshooting_Yield Start Problem: Low Penicillic Acid Yield Check_pH Is pH of aqueous phase 2.0-3.0 before extraction? Start->Check_pH Adjust_pH Solution: Adjust pH with acid. Re-extract sample. Check_pH->Adjust_pH No Check_Temp Was extraction performed quickly and at low temp (0-5°C)? Check_pH->Check_Temp Yes pH_Yes Yes pH_No No Degradation Cause: Degradation of product. Solution: Keep samples on ice. Check_Temp->Degradation No Check_Mixing Was there vigorous mixing for at least 1-2 min per extraction? Check_Temp->Check_Mixing Yes Temp_Yes Yes Temp_No No Increase_Mixing Cause: Incomplete extraction. Solution: Increase shaking time. Check_Mixing->Increase_Mixing No Final_Cause Possible Cause: Low initial concentration in culture. Solution: Optimize fermentation. Check_Mixing->Final_Cause Yes Mixing_Yes Yes Mixing_No No

Caption: Decision tree for troubleshooting low extraction yield.

pH_Solubility PA-H: Protonated Penicillic Acid | PA⁻: Penicillate Anion (Salt) cluster_low_ph Low pH (Acidic, ~2.5) cluster_high_ph High pH (Basic, ~7.5) Low_Aq Aqueous Phase (PA-H) Low_Org Organic Phase (PA-H) Low_Aq->Low_Org Favored Partitioning High_Aq Aqueous Phase (PA⁻) High_Org Organic Phase (PA⁻) High_Org->High_Aq Favored Partitioning

Caption: pH effect on penicillic acid partitioning between phases.

References

Overcoming common challenges in the purification of Penicillic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of penicillic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying penicillic acid?

A1: The main challenges include the instability of penicillic acid, particularly at non-neutral pH, co-extraction of structurally similar impurities from fungal cultures, and difficulties in achieving high-purity crystals. Penicillic acid is a lactone, making it susceptible to hydrolysis, and its production by fungi like Penicillium and Aspergillus species often results in a complex mixture of secondary metabolites that can complicate separation.

Q2: What is the general workflow for penicillic acid purification?

A2: A typical workflow involves:

  • Extraction: Liquid-liquid extraction from the fermentation broth, often after acidification.

  • Chromatography: Column chromatography (e.g., silica gel) or High-Performance Liquid Chromatography (HPLC) for separation from impurities.

  • Crystallization: Inducing crystallization from a suitable solvent to obtain a high-purity solid product.

  • Purity Assessment: Using techniques like Thin Layer Chromatography (TLC), HPLC, or Gas Chromatography (GC) to determine the purity of the final product.[1][2][3]

Q3: How stable is penicillic acid during purification?

A3: Penicillic acid's stability is pH-dependent. Acidic conditions (pH around 3-5) are often used for extraction into an organic solvent, but prolonged exposure to very low or high pH can lead to degradation.[4][5][6] It is advisable to work at low temperatures to minimize degradation.[7] Solutions of penicillic acid are often unstable and should be prepared fresh.[8]

Q4: What solvents are suitable for extracting and crystallizing penicillic acid?

A4: Penicillic acid is soluble in various organic solvents. For extraction from aqueous media, ethyl acetate and chloroform are commonly used.[1][9] It is moderately soluble in cold water and freely soluble in hot water, ethanol, ether, and benzene.[10] For crystallization, a solvent in which penicillic acid has high solubility at elevated temperatures and low solubility at cooler temperatures is ideal.

Troubleshooting Guides

Extraction Issues
Problem Possible Cause(s) Troubleshooting Steps
Low Yield After Extraction 1. Incorrect pH of the aqueous phase: Penicillic acid is an acidic compound and requires an acidic pH to be protonated and efficiently extracted into an organic solvent.1. Adjust the pH of the fermentation broth to ~3.0 before extraction. Monitor the pH throughout the extraction process.
2. Incomplete extraction: Insufficient mixing or too few extraction cycles.2. Ensure vigorous mixing during extraction. Perform multiple extractions (e.g., 3-4 times) with fresh solvent and pool the organic phases.
3. Degradation of penicillic acid: Prolonged exposure to harsh pH or elevated temperatures.3. Perform the extraction at a low temperature (e.g., on an ice bath). Minimize the time the sample is held at a low pH.
Emulsion Formation 1. High concentration of proteins and other macromolecules: These can act as surfactants.1. Centrifuge the mixture at a higher speed to break the emulsion. Consider adding a small amount of a demulsifying agent.
2. Vigorous shaking: Overly aggressive mixing can lead to stable emulsions.2. Use gentle inversions instead of vigorous shaking for mixing the phases.
Chromatography Challenges
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of Penicillic Acid from Impurities 1. Inappropriate mobile phase: The polarity of the solvent system is not optimized to resolve penicillic acid from co-eluting compounds.1. For silica gel chromatography, start with a non-polar solvent and gradually increase the polarity (gradient elution). A common mobile phase for TLC analysis of similar compounds is benzene:ethyl acetate:acetic acid (40:40:20).[1] For HPLC, a reversed-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) can be effective.[11][12]
2. Column overloading: Too much sample applied to the column leads to broad, overlapping peaks.2. Reduce the amount of crude extract loaded onto the column. The ratio of stationary phase to sample weight should be appropriate (e.g., 50:1 for silica gel).
3. Co-eluting impurities: Other secondary metabolites from the fungus may have similar polarities to penicillic acid.3. Consider using a different stationary phase (e.g., alumina) or a different chromatography technique (e.g., ion-exchange if applicable).
Penicillic Acid Degradation on the Column 1. Active sites on the stationary phase: Silica gel can be acidic and may cause degradation of sensitive compounds.1. Deactivate the silica gel by adding a small percentage of a polar solvent like methanol to the slurry before packing the column.
2. Prolonged run time: Long exposure to the stationary and mobile phases can lead to degradation.2. Optimize the mobile phase to reduce the retention time of penicillic acid.
Crystallization Difficulties
Problem Possible Cause(s) Troubleshooting Steps
Failure to Crystallize (Oiling Out) 1. Presence of impurities: Impurities can inhibit crystal lattice formation.1. Re-purify the sample using chromatography to achieve higher purity (>95%).
2. Supersaturation is too high: Rapid cooling or evaporation of the solvent can lead to the formation of an oil instead of crystals.2. Slow down the crystallization process. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator. Consider using a solvent/anti-solvent system for slower crystal growth.
Low Crystal Yield 1. Penicillic acid is too soluble in the chosen solvent: Even at low temperatures, a significant amount remains in the mother liquor.1. Choose a solvent in which penicillic acid has lower solubility at cold temperatures. Concentrate the mother liquor and attempt a second crystallization.
2. Incomplete precipitation: The solution may not be sufficiently cooled or concentrated.2. Ensure the solution is cooled to the lowest practical temperature (e.g., 4°C or -20°C if the solvent allows). Evaporate some of the solvent to increase the concentration.
Formation of Amorphous Solid instead of Crystals 1. Rapid precipitation: The solid is crashing out of solution too quickly for an ordered crystal lattice to form.1. Redissolve the amorphous solid in a minimal amount of hot solvent and allow it to cool very slowly. Seeding the solution with a small crystal of pure penicillic acid can promote proper crystal growth.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Penicillic Acid
  • Preparation: Cool the fungal fermentation broth to approximately 4°C.

  • Acidification: Adjust the pH of the broth to 3.0 using a suitable acid (e.g., 2M HCl) while stirring gently in an ice bath.

  • First Extraction: Transfer the acidified broth to a separatory funnel and add an equal volume of ethyl acetate.

  • Mixing: Invert the funnel gently 15-20 times to mix the phases, releasing pressure frequently. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Pooling and Drying: Combine all the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column to create a packed bed.

  • Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Analyze the collected fractions using TLC or HPLC to identify those containing pure penicillic acid.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Penicillic Acid Purification Workflow Fermentation_Broth Fermentation Broth (Penicillium/Aspergillus culture) Acidification Acidification (pH 3.0) Fermentation_Broth->Acidification Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidification->Extraction Crude_Extract Crude Penicillic Acid Extract Extraction->Crude_Extract Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Chromatography Pure_Fractions Pure Fractions Chromatography->Pure_Fractions Crystallization Crystallization Pure_Fractions->Crystallization Pure_Crystals High-Purity Penicillic Acid (>95%) Crystallization->Pure_Crystals Purity_Analysis Purity Analysis (HPLC/TLC) Pure_Crystals->Purity_Analysis

Caption: A general workflow for the purification of penicillic acid.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Extraction Start Problem: Low Yield After Extraction Check_pH Is the pH of the aqueous phase ~3.0? Start->Check_pH Adjust_pH Action: Adjust pH to 3.0 and re-extract. Check_pH->Adjust_pH No Check_Cycles Were multiple extraction cycles performed? Check_pH->Check_Cycles Yes Resolved Yield Improved Adjust_pH->Resolved Increase_Cycles Action: Perform additional extractions (3-4 total). Check_Cycles->Increase_Cycles No Check_Temp Was the extraction performed at low temperature? Check_Cycles->Check_Temp Yes Increase_Cycles->Resolved Lower_Temp Action: Repeat extraction on an ice bath. Check_Temp->Lower_Temp No Check_Temp->Resolved Yes Lower_Temp->Resolved

Caption: A decision tree for troubleshooting low extraction yields.

References

Technical Support Center: Troubleshooting Matrix Effects in Penicillic Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects during the detection of Penicillic acid. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Penicill ic acid analysis?

A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of Penicillic acid.[1][2] These effects are a significant challenge in LC-MS/MS analysis of complex samples like food and biological fluids.[3][4]

Q2: What are the common symptoms of matrix effects in my chromatogram?

A: Common indicators of matrix effects include:

  • Poor reproducibility of analyte peak areas between injections.

  • Inaccurate results for quality control samples.

  • Significant signal suppression or enhancement when comparing the analyte response in a pure solvent to that in a sample matrix.

  • Distorted peak shapes for Penicillic acid.

  • Baseline instability around the analyte's retention time.

Q3: Which sample matrices are particularly challenging for Penicillic acid analysis?

A: Penicillic acid is a mycotoxin that can be found in a variety of food and feed commodities.[5] Complex matrices known to cause significant matrix effects in mycotoxin analysis include:

  • Fruits and fruit juices: such as apples, grapes, and citrus fruits.[5]

  • Grains and cereals: like corn and wheat.

  • Milk and dairy products. [6]

  • Animal tissues.

Q4: How can I confirm that I am observing matrix effects?

A: A common method to assess matrix effects is the post-extraction addition method. This involves comparing the signal response of a known concentration of Penicillic acid spiked into a blank matrix extract to the response of the same concentration in a pure solvent. The matrix effect (ME) can be calculated as follows:

ME (%) = (Peak area in matrix / Peak area in solvent) x 100

A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Troubleshooting Guides

Issue 1: Inconsistent and low recoveries for Penicillic acid.

This is often a primary indicator of ion suppression due to matrix effects. The following strategies can help mitigate this issue.

Effective sample cleanup is the first line of defense against matrix effects. Two widely used techniques are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).

  • QuEChERS: This method involves a simple extraction with an organic solvent (commonly acetonitrile) followed by a cleanup step using a combination of salts and sorbents. For Penicillic acid in fruits, a modified QuEChERS procedure has been shown to be effective.[5]

  • Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup by using a sorbent that retains either the analyte or the interferences. For Penicillic acid and related compounds, reversed-phase SPE cartridges (e.g., C18) are often used.[7]

Experimental Protocol: Modified QuEChERS for Penicillic Acid in Fruits [5]

  • Sample Homogenization: Weigh 5 g of a homogenized fruit sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of ethyl acetate. Vortex for 1 min.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Vortex immediately for 1 min.

  • Centrifugation: Centrifuge at 8000 rpm for 5 min.

  • Cleanup (Dispersive SPE): Transfer 1 mL of the upper ethyl acetate layer to a 2 mL microcentrifuge tube containing 50 mg of primary secondary amine (PSA), 50 mg of C18, and 7.5 mg of multi-walled carbon nanotubes (MWCNTs). Vortex for 30 s.

  • Final Centrifugation: Centrifuge at 12000 rpm for 3 min.

  • Analysis: Take the supernatant for LC-MS/MS analysis.

Experimental Protocol: Solid-Phase Extraction (SPE) for Penicillic Acid (General Procedure)

  • Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the sample extract (previously diluted with water to reduce organic solvent content) onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5, v/v) to remove polar interferences.

  • Elution: Elute the Penicillic acid with a suitable organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

If sample cleanup is insufficient to eliminate matrix effects, matrix-matched calibration can be used to compensate for them.[8][9] This involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples.[8][9]

Logical Workflow for Implementing Matrix-Matched Calibration

start Obtain Blank Matrix (Free of Penicillic Acid) process_blank Process Blank Matrix using your standard sample preparation method start->process_blank spike_extract Spike aliquots of the blank matrix extract with varying concentrations of the stock solution process_blank->spike_extract prepare_standards Prepare a stock solution of Penicillic acid in pure solvent prepare_standards->spike_extract create_curve Generate a calibration curve from the matrix-matched standards spike_extract->create_curve analyze_samples Analyze unknown samples and quantify using the matrix-matched curve create_curve->analyze_samples

Caption: Workflow for preparing and using matrix-matched calibration standards.

An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-Penicillic acid). It behaves chemically and physically similarly to the analyte of interest and can effectively compensate for matrix effects during ionization. While a specific isotopically labeled internal standard for Penicillic acid is not commonly cited, for related compounds like penicillin G, the use of a deuterated internal standard (penicillin G-d5) has been shown to significantly improve recovery and accuracy.[10][11] If a labeled standard is unavailable, a structurally similar compound that is not present in the sample can be used as an alternative, though its ability to compensate for matrix effects may be less effective.

Issue 2: Poor peak shape and shifting retention times.

These issues can also be related to matrix components interacting with the analytical column or the analyte itself.

A simple and often effective strategy is to dilute the final sample extract. This reduces the concentration of all components, including matrix interferences, which can lessen their impact on the chromatography and ionization. The trade-off is a potential decrease in sensitivity, so this approach is most suitable when the Penicillic acid concentration is well above the limit of quantification.

Modifying the HPLC/UPLC separation can help to chromatographically resolve Penicillic acid from co-eluting matrix components.

  • Gradient Modification: Adjust the mobile phase gradient to increase the separation between the analyte and interfering peaks.

  • Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter the selectivity of the separation.

  • Flow Rate: Reducing the flow rate can sometimes improve peak shape and resolution.

Troubleshooting Decision Tree for Matrix Effects

decision decision start Inaccurate or Irreproducible Results check_matrix_effect Confirm Matrix Effect (Post-extraction spike) start->check_matrix_effect matrix_effect_present matrix_effect_present check_matrix_effect->matrix_effect_present no_matrix_effect Troubleshoot other instrumental or method parameters matrix_effect_present->no_matrix_effect No optimize_cleanup Optimize Sample Cleanup (QuEChERS or SPE) matrix_effect_present->optimize_cleanup Yes cleanup_sufficient cleanup_sufficient optimize_cleanup->cleanup_sufficient use_mmc Implement Matrix-Matched Calibration cleanup_sufficient->use_mmc No analyze_samples Analyze Samples cleanup_sufficient->analyze_samples Yes use_is Use Stable Isotope-Labeled Internal Standard (if available) use_mmc->use_is use_is->analyze_samples

Caption: Decision tree for troubleshooting matrix effects in Penicillic acid analysis.

Data Summary

The following tables summarize recovery data from studies using different methods to mitigate matrix effects for Penicillic acid and related compounds.

Table 1: Recoveries of Penicillic Acid and a Related Metabolite using Different Extraction/Cleanup Methods

AnalyteMatrixMethodAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Penicillic AcidVarious FruitsModified QuEChERS72.9 - 102.21.3 - 7.9[5]
Penillic AcidOrange JuiceLLE + SPE60 - 75Not Reported[10][11]

Table 2: Impact of Internal Standard on Recovery of a Related Compound

AnalyteMatrixCalibration MethodAverage Recovery (%)Reference
Penicillin GOrange JuiceExternal Standard~60-80[10][11]
Penicillin GOrange JuiceInternal Standard (Penicillin G-d5)~100[10][11]

References

Technical Support Center: Ensuring Reproducibility of Penicillic Acid Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of Penicillic acid bioassays.

Frequently Asked Questions (FAQs)

Q1: What is Penicillic acid and why is its bioassay reproducibility important?

Q2: What are the most common types of bioassays used for Penicillic acid?

The most common bioassays for Penicillic acid are:

  • Antimicrobial Susceptibility Testing: The Kirby-Bauer disk diffusion assay is frequently used to determine the antimicrobial activity of Penicillic acid, typically against sensitive bacterial strains like Bacillus subtilis.[4]

  • Cytotoxicity Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to measure the cytotoxic effects of Penicillic acid on various cell lines.[5] These assays assess cell viability and proliferation.

Q3: What are the key factors that influence the reproducibility of Penicillic acid bioassays?

Several factors can impact the reproducibility of Penicillic acid bioassays, including:

  • Penicillic Acid Stock Solution: The purity, concentration, and storage conditions of the Penicillic acid stock solution are critical. Penicillic acid solutions can be unstable and should be freshly prepared.[2]

  • Biological Reagents: The choice and handling of biological reagents, such as the bacterial strain or cell line, can significantly affect results. Cell line passage number and bacterial inoculum density must be consistent.

  • Experimental Conditions: Variations in incubation time, temperature, pH of the medium, and atmospheric conditions (e.g., CO2 levels for cell culture) can lead to inconsistent results.[6]

  • Operator Variability: Differences in pipetting techniques, timing of reagent additions, and data recording can introduce significant errors.

  • Matrix Effects: When testing Penicillic acid in complex samples (e.g., food extracts), other components in the matrix can interfere with the assay.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during Penicillic acid bioassays.

Troubleshooting: Kirby-Bauer Disk Diffusion Assay
Problem Possible Cause(s) Recommended Solution(s)
No zone of inhibition 1. Inactive Penicillic acid. 2. Resistant bacterial strain. 3. Incorrect inoculum density.1. Prepare a fresh Penicillic acid solution. Verify the purity of the compound. 2. Use a known sensitive strain of Bacillus subtilis. 3. Standardize the inoculum to a 0.5 McFarland turbidity standard.[7]
Inconsistent zone sizes 1. Uneven bacterial lawn. 2. Variation in agar depth. 3. Inconsistent disk application.1. Ensure the entire agar surface is evenly swabbed in multiple directions.[8] 2. Use a consistent volume of agar in each plate to achieve a uniform depth. 3. Apply gentle, uniform pressure to each disk to ensure full contact with the agar.
Fuzzy or indistinct zone edges 1. Contamination of the bacterial culture. 2. Slow-growing or swarming bacteria.1. Use a pure, fresh bacterial culture. 2. Ensure the correct bacterial species is being used and check for characteristic growth patterns.
Troubleshooting: MTT Cytotoxicity Assay
Problem Possible Cause(s) Recommended Solution(s)
High background absorbance in control wells 1. Contamination of the culture medium. 2. Presence of reducing agents in the medium. 3. MTT reagent degradation.1. Use fresh, sterile culture medium. 2. Avoid using media containing phenol red or other reducing agents during the MTT incubation step. 3. Store MTT solution protected from light and use it within its shelf life.
Low absorbance readings in all wells 1. Insufficient number of viable cells. 2. Short incubation time with MTT. 3. Incomplete solubilization of formazan crystals.1. Optimize the initial cell seeding density to ensure a sufficient number of metabolically active cells. 2. Increase the incubation time with MTT to allow for adequate formazan production. 3. Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient time for the solubilization agent to work.
High variability between replicate wells 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension and careful pipetting to dispense an equal number of cells into each well. 2. Use calibrated pipettes and consistent pipetting techniques. 3. Avoid using the outer wells of the microplate, or fill them with sterile medium to minimize evaporation.

Experimental Protocols & Data

Kirby-Bauer Disk Diffusion Assay for Penicillic Acid

This protocol is adapted for determining the antimicrobial activity of Penicillic acid against Bacillus subtilis.

Materials:

  • Bacillus subtilis culture

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Penicillic acid stock solution (in a suitable solvent, e.g., DMSO or ethanol)

  • Sterile blank paper disks (6 mm diameter)

  • Sterile forceps

  • Incubator (37°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum of Bacillus subtilis equivalent to a 0.5 McFarland turbidity standard.[7]

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension, remove excess liquid by pressing the swab against the inside of the tube, and evenly streak the entire surface of an MHA plate in three different directions.[8]

  • Disk Preparation and Application: Aseptically apply a known amount of Penicillic acid solution onto a sterile paper disk. Allow the solvent to evaporate completely. Using sterile forceps, place the Penicillic acid-impregnated disk onto the center of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plate and incubate at 37°C for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).

Quantitative Data Example:

Penicillic Acid Concentration (µ g/disk )Expected Zone of Inhibition Diameter (mm) in B. subtilis
110 - 14
515 - 19
1020 - 24
2525 - 30
5031 - 36
10037 - 42

Note: These are example values and may vary depending on the specific strain of B. subtilis and experimental conditions. A linear relationship between 1 and 100 µg of penicillic acid and the zone of inhibition has been reported.[4]

MTT Cytotoxicity Assay for Penicillic Acid

This protocol outlines the steps for assessing the cytotoxicity of Penicillic acid on a selected cell line.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • 96-well microplates

  • Penicillic acid stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) or stabilize for a few hours.

  • Treatment: Treat the cells with various concentrations of Penicillic acid and a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium (for adherent cells) or centrifuge the plate (for suspension cells) and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of Penicillic acid that inhibits 50% of cell viability).

Quantitative Data Example: IC50 Values of Penicillic Acid

Cell LineIC50 Value (µM)Reference
Lymphoma (L5178Y)8.9[6]
Human lung carcinoma (A549)Varies[9]
Human breast adenocarcinoma (MCF-7)Varies[3][9]
Human colorectal adenocarcinoma (HT29)Varies[5]

Note: IC50 values can vary significantly depending on the cell line, exposure time, and specific assay conditions.

Visualizations

Experimental Workflow for Penicillic Acid Bioassays

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis start Start pa_prep Prepare Penicillic Acid Stock Solution start->pa_prep reagent_prep Prepare Biological Reagents (e.g., Bacterial Inoculum, Cell Culture) start->reagent_prep treatment Treatment/Exposure (e.g., Apply Disks, Add to Cells) pa_prep->treatment reagent_prep->treatment incubation Incubation treatment->incubation measurement Measurement (e.g., Zone Diameter, Absorbance) incubation->measurement analysis Data Analysis (e.g., IC50 Calculation) measurement->analysis interpretation Interpretation of Results analysis->interpretation end End interpretation->end

Caption: A generalized workflow for conducting Penicillic acid bioassays.

Penicillic Acid's Inhibition of the Fas-Mediated Apoptosis Pathway

fas_pathway cluster_disc DISC Formation FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds to FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 Self-processing Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates PenicillicAcid Penicillic Acid PenicillicAcid->Procaspase8 Inhibits DISC Death-Inducing Signaling Complex (DISC) Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Penicillic acid inhibits Fas-mediated apoptosis by blocking Caspase-8 self-processing.[2]

References

Fine-tuning reaction conditions for the synthesis of Penicillic acid derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of penicillic acid derivatives.

Disclaimer

Penicillic acid is a mycotoxin and should be handled with appropriate safety precautions in a laboratory setting. The following protocols and troubleshooting advice are based on general principles of organic synthesis, particularly concerning γ-lactones, esters, and amides, due to a lack of specific literature focused on troubleshooting the synthesis of a wide array of penicillic acid derivatives. These are intended as a starting point for reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on the penicillic acid molecule for derivatization?

A1: Penicillic acid possesses several reactive sites that can be targeted for derivatization:

  • Tertiary Hydroxyl Group: This is the most common site for derivatization, readily undergoing esterification or etherification.

  • α,β-Unsaturated Lactone System: The conjugated double bond is susceptible to Michael addition by nucleophiles.

  • Lactone Ring: The ester linkage within the lactone can be opened through hydrolysis or aminolysis under certain conditions.

Q2: What are the most common strategies for synthesizing penicillic acid esters and amides?

A2:

  • Esterification: The tertiary hydroxyl group can be esterified using various methods, such as reaction with an acid chloride or anhydride in the presence of a base, or through acid-catalyzed Fischer esterification with an alcohol.

  • Amidation: Direct amidation of the tertiary hydroxyl group is not a standard transformation. Amide derivatives are more commonly synthesized by first performing a ring-opening reaction of the lactone with an amine.

Q3: What analytical techniques are most suitable for characterizing penicillic acid derivatives?

A3: A combination of spectroscopic and chromatographic methods is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the successful formation of the desired derivative.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the appearance of a new ester or amide carbonyl stretch, and the disappearance of the hydroxyl peak.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To monitor reaction progress, assess purity, and for purification.

Troubleshooting Guides

Esterification of the Tertiary Hydroxyl Group

Problem 1: Low or no yield of the desired penicillic acid ester.

Possible Causes & Solutions:

  • Steric Hindrance: The tertiary hydroxyl group is sterically hindered, which can slow down the reaction.

    • Solution: Increase the reaction time and/or temperature. Consider using a more reactive acylating agent (e.g., acid chloride over carboxylic acid).

  • Ineffective Catalyst: The chosen acid or base catalyst may not be strong enough.

    • Solution (Acid Catalysis): Switch to a stronger acid catalyst like sulfuric acid or use a larger excess.

    • Solution (Base Catalysis): Use a stronger, non-nucleophilic base like triethylamine or pyridine. 4-(Dimethylamino)pyridine (DMAP) can be used as a nucleophilic catalyst in conjunction with a base for reactions with acid anhydrides.

  • Reversible Reaction: Fischer esterification is an equilibrium process.

    • Solution: Use a large excess of the alcohol (it can often be used as the solvent) or remove water as it is formed, for example, by using a Dean-Stark apparatus.[1]

  • Starting Material Degradation: Penicillic acid may be sensitive to strong acids or high temperatures.

    • Solution: Monitor the reaction by TLC for the appearance of decomposition products. If degradation is observed, try milder conditions (e.g., using a coupling agent like DCC with the carboxylic acid at lower temperatures).

Problem 2: Formation of multiple side products observed on TLC.

Possible Causes & Solutions:

  • Dehydration: The tertiary alcohol may undergo elimination under acidic and/or heated conditions, leading to the formation of an additional double bond.

    • Solution: Use milder reaction conditions (lower temperature, less harsh acid catalyst). Consider using a method that does not require strong acid, such as reaction with an acid chloride in the presence of pyridine at 0 °C.

  • Michael Addition: If the nucleophile (e.g., the alcohol) or a basic catalyst is a soft nucleophile, it could potentially add to the α,β-unsaturated system.

    • Solution: Use reaction conditions that favor reaction at the hydroxyl group. This is generally the case for esterification. If Michael addition is a persistent issue, a protecting group strategy for the double bond might be considered, though this adds complexity.

Amide Formation via Lactone Ring-Opening

Problem 1: Low conversion of penicillic acid to the amide derivative.

Possible Causes & Solutions:

  • Low Reactivity of the Amine: The amine may not be nucleophilic enough to attack the lactone carbonyl.

    • Solution: Increase the reaction temperature. Be aware that this may lead to side reactions. Using a more nucleophilic amine may be necessary.

  • Lactone Stability: The γ-lactone ring is relatively stable.

    • Solution: The reaction often requires elevated temperatures or the use of a catalyst. Lewis acids can sometimes be used to activate the lactone carbonyl, but care must be taken to avoid decomposition.

Problem 2: The reaction is messy, with multiple spots on TLC, and the desired product is difficult to isolate.

Possible Causes & Solutions:

  • Multiple Reaction Pathways: The amine can potentially react at both the lactone carbonyl (ring-opening) and the α,β-unsaturated system (Michael addition).

    • Solution: Careful control of reaction conditions (temperature, solvent, stoichiometry) is crucial. It may be necessary to perform a systematic optimization to find conditions that favor the desired reaction. Analysis of the major side products by NMR or MS can help to understand the competing reaction pathways.

  • Product Instability: The ring-opened product may be unstable under the reaction conditions and undergo further reactions.

    • Solution: Monitor the reaction over time by TLC to see if the product forms and then degrades. If so, a shorter reaction time or lower temperature may be necessary.

Data Presentation: General Reaction Conditions

Table 1: Representative Conditions for Esterification of Penicillic Acid

MethodAcylating AgentCatalyst/BaseSolventTemperature (°C)Typical Time (h)Notes
Fischer EsterificationCarboxylic Acid (in excess) or Alcohol (as solvent)H₂SO₄ (catalytic)AlcoholReflux12-24Equilibrium driven; water removal can improve yield.
Acid ChlorideAcid ChloridePyridine or TriethylamineDichloromethane or THF0 to RT1-4Generally higher yielding and faster than Fischer esterification.
Acid AnhydrideAcid AnhydrideTriethylamine and DMAP (catalytic)DichloromethaneRT2-6DMAP is a highly effective acylation catalyst.
Coupling AgentCarboxylic AcidDCC/EDC and DMAPDichloromethane0 to RT4-12Milder conditions, but requires removal of urea byproduct.

Table 2: Representative Conditions for Amidation via Lactone Ring-Opening

Amine TypeCatalystSolventTemperature (°C)Typical Time (h)Notes
Primary Amine (e.g., n-propylamine)None or Lewis Acid (e.g., Yb(OTf)₃)Amine (neat) or Toluene80 - 11012-24Reaction is often slow and requires heat.
Secondary Amine (e.g., diethylamine)NoneAmine (neat)100 - 12024-48Generally less reactive than primary amines.

Experimental Protocols

Protocol 1: Synthesis of Methyl Penicillate (Esterification)

This protocol is a general guideline for the esterification of the tertiary hydroxyl group of penicillic acid using an acid chloride.

Materials:

  • Penicillic acid

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Dissolve penicillic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 equivalents) dropwise with stirring.

  • Add acetyl chloride (1.1 equivalents) dropwise. The reaction mixture may become cloudy.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate). The product spot should be less polar than the starting penicillic acid.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield methyl penicillate.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR, and MS.

Protocol 2: Synthesis of a Penicillic Acid Amide Derivative (Ring-Opening)

This protocol describes a general procedure for the ring-opening of penicillic acid with a primary amine.

Materials:

  • Penicillic acid

  • n-Propylamine

  • Toluene

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane and methanol for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve penicillic acid (1 equivalent) in toluene.

  • Add n-propylamine (3-5 equivalents).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.

  • Monitor the reaction by TLC (e.g., using a 9:1 mixture of dichloromethane and methanol). The product will be a new, more polar spot.

  • After cooling to room temperature, remove the excess amine and toluene under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous ammonium chloride solution and then brine to remove any remaining amine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

  • Combine the pure fractions and concentrate to yield the amide product.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR, and MS.

Mandatory Visualizations

experimental_workflow_esterification start Start dissolve Dissolve Penicillic Acid in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_pyridine Add Pyridine cool->add_pyridine add_acyl_chloride Add Acyl Chloride add_pyridine->add_acyl_chloride react Stir at 0 °C to RT add_acyl_chloride->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of penicillic acid esters.

troubleshooting_low_yield cluster_no_reaction No Reaction cluster_sm_consumed Starting Material Consumed start Low/No Product Yield check_sm Is starting material consumed (TLC)? start->check_sm increase_temp Increase Temperature/Time check_sm->increase_temp No check_side_products Multiple Spots on TLC? check_sm->check_side_products Yes stronger_reagent Use More Reactive Acylating Agent increase_temp->stronger_reagent change_catalyst Change/Increase Catalyst stronger_reagent->change_catalyst milder_conditions Use Milder Conditions (Lower Temp, Weaker Acid) check_side_products->milder_conditions Yes optimize_workup Optimize Workup/ Purification to Avoid Product Loss check_side_products->optimize_workup No (Product Streaking or on Baseline)

Caption: Troubleshooting logic for low yield in penicillic acid derivatization.

References

Validation & Comparative

Comparing the efficacy of Penicillic acid to other known caspase inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Caspase Inhibition

Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis, or programmed cell death. They exist as inactive zymogens (procaspases) that, upon activation, trigger a proteolytic cascade leading to the dismantling of the cell. Dysregulation of this pathway is implicated in a variety of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Consequently, the modulation of caspase activity with small molecule inhibitors is a significant area of therapeutic research.

Caspase activation occurs through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of initiator caspase-8. The intrinsic pathway is triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria and the activation of initiator caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a broad range of cellular substrates.

Penicillic Acid: A Unique Inhibitor of Caspase-8 Activation

Penicillic acid, a mycotoxin produced by several species of Aspergillus and Penicillium fungi, has been identified as an inhibitor of apoptosis. Its primary mechanism of action is the inhibition of Fas ligand-induced apoptosis by specifically targeting the self-processing of pro-caspase-8 within the Death-Inducing Signaling Complex (DISC).[1] PCA directly binds to the active site cysteine residue in the large subunit of caspase-8, thereby preventing its activation.[1]

While one study noted that PCA inhibited the enzymatic activities of active recombinant caspase-3, caspase-8, and caspase-9 at similar concentrations, specific IC50 values were not provided.[1] However, in cellular assays, PCA demonstrated a much stronger inhibitory effect on the activation of caspase-8 in the extrinsic pathway compared to its weaker effects on the activation of caspase-9 and caspase-3 in the intrinsic pathway.[1] This suggests that Penicillic acid's primary role in a cellular context is as an inhibitor of caspase-8 activation rather than a direct inhibitor of already active caspases.

Quantitative Comparison of Caspase Inhibitors

To provide a clear comparison of inhibitory efficacy, the following tables summarize the half-maximal inhibitory concentration (IC50) values of several well-known caspase inhibitors against a panel of caspases. This data, gathered from various sources, allows for a quantitative assessment of their potency and selectivity. Due to the lack of available data, Penicillic acid is not included in these quantitative tables but is discussed qualitatively below.

Table 1: IC50 Values of Selected Caspase Inhibitors (in nM)

InhibitorCaspase-1Caspase-3Caspase-4Caspase-5Caspase-6Caspase-7Caspase-8Caspase-9Caspase-10
Z-VAD-FMK (Pan-Caspase) 3,070---6,7804,1105,42010,6609,520
Q-VD-OPh (Pan-Caspase) 25-40025-400---4825-40025-40025-400
Z-DEVD-FMK (Caspase-3 selective) -Potent--PotentPotentPotent-Potent
Ac-DEVD-CHO (Caspase-3 selective) -0.23--1223.54---
Z-IETD-FMK (Caspase-8 selective) ------3503,7005,760
Ac-LESD-CMK 5,670Weak59,0002,000WeakWeak5012,000520

Qualitative Comparison of Penicillic Acid:

While direct IC50 values are unavailable, Penicillic acid's known mechanism allows for a qualitative comparison:

  • Selectivity: Primarily targets the activation of pro-caspase-8 in the extrinsic apoptosis pathway.[1] It has weaker effects on the intrinsic pathway.[1]

  • Mechanism: Covalent modification of the active site cysteine of caspase-8.[1]

  • Potency: Effective at inhibiting FasL-induced apoptosis in cellular assays, suggesting significant biological activity.[1]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions within the apoptosis signaling cascade and the general workflow for assessing caspase inhibition, the following diagrams are provided.

Caption: Overview of the extrinsic and intrinsic caspase signaling pathways.

Caspase_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Recombinant_Caspase Purified Recombinant Caspase Incubation Incubate Caspase with Inhibitor Recombinant_Caspase->Incubation Inhibitor Test Inhibitor (e.g., Penicillic Acid) Inhibitor->Incubation Fluorogenic_Substrate Fluorogenic Caspase Substrate Add_Substrate Add Fluorogenic Substrate Fluorogenic_Substrate->Add_Substrate Incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence over time Add_Substrate->Measure_Fluorescence Plot_Data Plot Reaction Rate vs. Inhibitor Concentration Measure_Fluorescence->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

Caption: General experimental workflow for determining caspase inhibitor IC50 values.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of caspase inhibitors.

1. In Vitro Caspase Activity Assay (Fluorometric)

This protocol is a standard method for determining the inhibitory activity of a compound against a purified recombinant caspase enzyme.

  • Materials:

    • Purified active recombinant human caspase (e.g., caspase-3, -8, or -9).

    • Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT).

    • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9).

    • Test inhibitor (e.g., Penicillic acid) dissolved in an appropriate solvent (e.g., DMSO).

    • 96-well black microplate.

    • Fluorometric plate reader.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in caspase assay buffer.

    • In the wells of the 96-well microplate, add the purified active caspase to the assay buffer.

    • Add the serially diluted test inhibitor to the wells containing the caspase. Include a vehicle control (e.g., DMSO) without the inhibitor.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic caspase substrate to each well.

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate (e.g., Ex/Em = 380/460 nm for AMC substrates; Ex/Em = 400/505 nm for AFC substrates) using a microplate reader. Record readings every 1-2 minutes for at least 30 minutes.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.

    • Plot the reaction rate as a percentage of the vehicle control against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

2. Cellular Caspase Activity Assay (FasL-Induced Apoptosis)

This protocol assesses the ability of an inhibitor to block caspase activation in a cellular context, specifically through the extrinsic apoptosis pathway.

  • Materials:

    • Suspension cell line (e.g., Jurkat or Raji cells).

    • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

    • Fas ligand (FasL) or an agonistic anti-Fas antibody (e.g., clone CH11).

    • Test inhibitor (e.g., Penicillic acid).

    • Cell lysis buffer (e.g., containing Tris-HCl, NaCl, and a non-ionic detergent like Triton X-100).

    • Protein concentration assay kit (e.g., BCA assay).

    • Fluorogenic caspase substrate (as described above).

    • 96-well black microplate.

    • Fluorometric plate reader.

  • Procedure:

    • Seed the cells in a multi-well plate at a suitable density.

    • Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.

    • Induce apoptosis by adding FasL or the agonistic anti-Fas antibody to the cell culture. Include an untreated control and a vehicle control.

    • Incubate the cells for a further 2-4 hours to allow for caspase activation.

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells by resuspending the pellet in cell lysis buffer and incubating on ice for 20-30 minutes.

    • Clarify the lysates by centrifugation to pellet cellular debris.

    • Determine the protein concentration of each cell lysate.

    • In a 96-well black microplate, add an equal amount of protein from each lysate to the caspase assay buffer.

    • Add the appropriate fluorogenic caspase substrate.

    • Monitor the fluorescence as described in the in vitro assay protocol.

    • Normalize the caspase activity to the protein concentration and express the results as a percentage of the activity in the FasL-treated vehicle control.

Conclusion

Penicillic acid presents a unique profile as a caspase inhibitor. Its primary mode of action appears to be the targeted inhibition of pro-caspase-8 self-processing, a critical activation step in the extrinsic apoptosis pathway.[1] This mechanism distinguishes it from many commercially available inhibitors that target the active site of already cleaved caspases. While direct enzymatic inhibition data (IC50 values) for Penicillic acid are not currently available, its demonstrated efficacy in cellular assays highlights its potential as a tool for studying and modulating the extrinsic apoptotic pathway.

For researchers seeking to broadly inhibit apoptosis, pan-caspase inhibitors like Z-VAD-FMK and Q-VD-OPh offer wide-ranging activity across multiple caspases. For more targeted studies, specific inhibitors such as Z-DEVD-FMK for caspase-3 and Z-IETD-FMK for caspase-8 provide greater selectivity. The choice of inhibitor will ultimately depend on the specific research question and experimental context. Further quantitative studies on Penicillic acid are warranted to fully elucidate its potency and selectivity profile in comparison to other known caspase inhibitors.

References

A comparative study of Penicillic acid production across different Penicillium strains.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of penicillic acid production across various Penicillium strains. Penicillic acid, a mycotoxin with notable antimicrobial and cytotoxic properties, is a subject of increasing interest in drug discovery and development. Understanding the production capabilities of different fungal strains is crucial for optimizing its synthesis and exploring its therapeutic potential. This document summarizes quantitative production data, details relevant experimental protocols, and illustrates the putative biosynthetic pathway.

Quantitative Production of Penicillic Acid

The production of penicillic acid is highly variable among different Penicillium species and is significantly influenced by the specific strain and culture conditions. The following table summarizes reported penicillic acid yields from various high-producing strains. It is important to note that the direct comparison of these values is challenging due to the different methodologies and substrates used in each study.

Penicillium StrainProduction YieldSubstrate/MediumReference
Penicillium verrucosum var. cyclopiumUp to 8000 mg/kgCorn (solid-state)[1]
Penicillium sp. T2-81.57 - 1.77 g/LLiquid Fermentation Medium[2][3]
Penicillium cyclopium NRRL 1888Up to 4 mg/mLRaulin-Thom medium with mannitol[4][5][6]
Penicillium cyclopium NRRL 1888Up to 3 mg/mLWhey medium[4][5]
Penicillium thomiiProducerNot specified[1]
Penicillium martensiiProducerVarious agricultural commodities[3]
Penicillium palitansProducerVarious agricultural commodities[3]
Penicillium puberulumProducerVarious agricultural commodities[3]
Penicillium aurantiogriseumProducerNot specified[7]
Penicillium citrinumProducerCarbohydrate-rich media[8]

Experimental Protocols

Accurate quantification and comparison of penicillic acid production necessitate standardized experimental procedures. The following sections detail the methodologies for fungal culture, extraction, and quantification of penicillic acid.

Fungal Culture for Penicillic Acid Production

This protocol is based on the submerged fermentation method, which allows for controlled growth and metabolite production.

  • Strain Activation: Penicillium strains are activated by inoculating them onto a Potato Dextrose Agar (PDA) slant and incubating at 28°C for 5-7 days. The slants can then be stored at 4°C.

  • Seed Culture Preparation: A loopful of spores from the activated slant is inoculated into a flask containing Potato Dextrose Broth (PDB). The seed culture is incubated at 28°C on a rotary shaker at 150-200 rpm for 2-3 days.

  • Production Medium: A suitable fermentation medium for penicillic acid production consists of (per liter): 10-30 g glucose, 2-4 g dipotassium hydrogen phosphate, 1-2 g magnesium sulfate heptahydrate, and 150-250 mL of potato juice. Thiamine (2-5 mg/L) can be added to enhance growth.

  • Fermentation: The production medium is inoculated with 5-10% (v/v) of the seed culture. The fermentation is carried out at 27-30°C with agitation at 150-200 rpm for 12-14 days.[3]

Extraction of Penicillic Acid

This protocol outlines a solvent extraction method to isolate penicillic acid from the fermentation broth.

  • Cell Separation: The fermentation broth is filtered to separate the fungal mycelium from the culture filtrate.

  • Solvent Extraction: The pH of the culture filtrate is adjusted to acidic conditions (pH 2.0-3.0) using an acid such as HCl. An equal volume of ethyl acetate is then added, and the mixture is vigorously shaken.[3] The penicillic acid will partition into the organic (ethyl acetate) phase.

  • Concentration: The ethyl acetate phase is collected and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification (Optional): The crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

Quantification of Penicillic Acid by HPLC-MS/MS

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) provides a highly sensitive and selective method for the quantification of penicillic acid.

  • Sample Preparation (QuEChERS method):

    • To a 5 mL sample of the extract (dissolved in a suitable solvent), add 5 mL of water and 10 mL of ethyl acetate.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex thoroughly, and centrifuge.

    • Take the upper ethyl acetate layer and purify it by dispersive solid-phase extraction (d-SPE) using a mixture of primary secondary amine (PSA) and C18 sorbents.

    • The purified extract is then filtered and diluted for HPLC-MS/MS analysis.[9]

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z for penicillic acid) to specific product ions.

  • Quantification: A standard curve is generated using certified penicillic acid standards of known concentrations to quantify the amount in the samples.

Visualizing Experimental Workflows and Biosynthetic Pathways

Experimental Workflow for Penicillic Acid Analysis

The following diagram illustrates the key steps from fungal culture to the quantification of penicillic acid.

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis Analysis strain_activation Strain Activation (PDA Slant) seed_culture Seed Culture (PDB) strain_activation->seed_culture production_fermentation Production Fermentation seed_culture->production_fermentation filtration Filtration production_fermentation->filtration solvent_extraction Solvent Extraction (Ethyl Acetate) filtration->solvent_extraction concentration Concentration solvent_extraction->concentration sample_prep Sample Preparation (QuEChERS) concentration->sample_prep hplc_msms HPLC-MS/MS Quantification sample_prep->hplc_msms signaling_pathway cluster_inputs Environmental Signals cluster_regulators Global Regulators cluster_biosynthesis Penicillic Acid Biosynthesis carbon Carbon Source (e.g., Glucose) creA CreA carbon->creA nitrogen Nitrogen Source areA AreA nitrogen->areA ph pH pacC PacC ph->pacC stress Oxidative Stress laeA LaeA stress->laeA pks_cluster Penicillic Acid Gene Cluster creA->pks_cluster areA->pks_cluster pacC->pks_cluster laeA->pks_cluster pks Polyketide Synthase (PKS) pks_cluster->pks penicillic_acid Penicillic Acid pks->penicillic_acid

References

Penicillic Acid: A Comparative Analysis of its Antibacterial Efficacy Against Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the mycotoxin penicillic acid has demonstrated notable antibacterial properties. This guide provides a comprehensive comparison of the antibacterial efficacy of penicillic acid against a panel of commercially available antibiotics, including penicillin G, ampicillin, gentamicin, and ciprofloxacin. The analysis focuses on key performance indicators such as Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, supported by detailed experimental protocols and mechanistic insights. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antibacterial compounds.

Quantitative Comparison of Antibacterial Efficacy

The antibacterial efficacy of penicillic acid and selected commercial antibiotics was evaluated against three clinically relevant bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative). The results, summarized in the tables below, highlight the differential activity of these compounds.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

AntibioticStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
Penicillic Acid Data Not AvailableData Not AvailableData Not Available
Penicillin G 0.4 - >24[1]Not Susceptible≥256[2]
Ampicillin 0.6 - 1[3]4 - >256[3][4]≥256[2]
Gentamicin 0.235 - 0.5[5]6 - 30[6][7]0.25 - 512[8]
Ciprofloxacin 0.25 - 1[9][10]≤0.06 - >8[11]0.1 - 32[12][13]

Note: A lower MIC value indicates greater antibacterial potency.

Table 2: Zone of Inhibition in mm

AntibioticStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
Penicillic Acid 25.51[14]18.61[14]Data Not Available
Penicillin G Data Not AvailableData Not AvailableData Not Available
Ampicillin Data Not AvailableData Not AvailableData Not Available
Gentamicin Data Not AvailableData Not AvailableData Not Available
Ciprofloxacin Data Not AvailableData Not AvailableData Not Available

Note: A larger zone of inhibition indicates greater susceptibility of the bacteria to the antibiotic.

Based on the available data, penicillic acid exhibits strong antibacterial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli, as evidenced by the significant zones of inhibition.[14] However, a direct comparison of its potency with commercial antibiotics is challenging due to the lack of publicly available MIC data for penicillic acid against these specific strains.

Among the commercial antibiotics, ciprofloxacin and gentamicin generally demonstrate broad-spectrum activity against all three tested bacteria. Penicillin G and ampicillin are effective against Staphylococcus aureus but show limited to no activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, which is consistent with their known spectrum of activity.[1][2][3]

Experimental Protocols

The following are standardized methods for determining the antibacterial efficacy of a compound.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent. The procedure is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Broth_Microdilution_Workflow A Prepare two-fold serial dilutions of antimicrobial agent in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35-37°C for 16-20 hours C->D E Read results to determine MIC (lowest concentration with no visible growth) D->E

Broth Microdilution Workflow
Zone of Inhibition Determination (Kirby-Bauer Disk Diffusion Method)

The Kirby-Bauer disk diffusion susceptibility test is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: A bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Antimicrobial Disks: Paper disks impregnated with a standard concentration of the antimicrobial agent are placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters.

Kirby_Bauer_Workflow A Prepare standardized bacterial inoculum (0.5 McFarland) B Streak inoculum evenly onto Mueller-Hinton agar plate A->B C Apply antimicrobial-impregnated disks to agar surface B->C D Incubate at 35-37°C for 16-24 hours C->D E Measure diameter of the zone of inhibition D->E

Kirby-Bauer Disk Diffusion Workflow

Mechanisms of Action

Understanding the mechanism of action is crucial for the development and optimization of new antibiotics.

Penicillic Acid

The precise antibacterial mechanism of penicillic acid is not as well-elucidated as that of commercial antibiotics. As a mycotoxin, it is known to exhibit cytotoxic effects, which may contribute to its antibacterial properties. Further research is required to identify the specific molecular targets and signaling pathways in bacteria that are disrupted by penicillic acid.

Commercial Antibiotics (Penicillin)

Penicillins, a class of β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][15] This process involves several key steps:

  • Binding to Penicillin-Binding Proteins (PBPs): Penicillin binds to and inactivates PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.[3][15] Peptidoglycan is a critical component that provides structural integrity to the bacterial cell wall.

  • Inhibition of Transpeptidation: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a process known as transpeptidation.[11]

  • Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[3][15]

Penicillin_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan catalyzes CellWall Cell Wall Integrity Peptidoglycan->CellWall maintains Lysis Cell Lysis CellWall->Lysis loss of leads to Penicillin Penicillin Penicillin->PBP binds to and inactivates

References

In vivo validation of the antitumor effects of Penicillic acid in animal models.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antitumor effects of Penicillic acid, with a focus on its in vivo validation in animal models. While Penicillic acid, a mycotoxin produced by various Penicillium and Aspergillus species, has demonstrated cytotoxic effects against cancer cells in vitro, this document aims to objectively present the available data and compare its performance, where possible, with other agents.

Executive Summary

Penicillic acid has been identified as a compound with antitumor properties, primarily attributed to its ability to induce apoptosis in cancer cells.[1][2][3] In vitro studies have shown its efficacy against various cancer cell lines. However, a comprehensive review of publicly available literature reveals a notable scarcity of recent, detailed in vivo studies specifically validating its therapeutic antitumor effects in animal models. Much of the historical in vivo research has focused on its toxicity and carcinogenicity, which may have limited its development as a therapeutic agent.[1][4] This guide, therefore, summarizes the existing in vitro data and outlines the general methodologies for in vivo validation, while clearly noting the absence of robust, contemporary in vivo efficacy data for Penicillic acid.

Data Presentation: In Vitro Cytotoxicity of Penicillic Acid

The following table summarizes the available quantitative data on the in vitro cytotoxic activity of Penicillic acid against various cancer cell lines. This data provides a baseline understanding of its potential as an antitumor agent.

Cell LineCancer TypeIC50 ValueReference
RajiBurkitt's lymphomaNot specified, but cytotoxic effects noted[2]
HeLaCervical cancerNot specified, but cytotoxic effects noted[2]

Note: The available literature frequently mentions the cytotoxic and antitumor properties of Penicillic acid but often lacks specific IC50 values from recent studies.

Comparison with an Alternative Antitumor Agent: Doxorubicin

Due to the lack of direct comparative in vivo studies involving Penicillic acid, we are presenting a well-established chemotherapeutic agent, Doxorubicin, as a benchmark for comparison. Doxorubicin is an anthracycline antibiotic widely used in cancer chemotherapy.

FeaturePenicillic AcidDoxorubicin
Mechanism of Action Induces apoptosis, inhibits caspase-8 and FasL.[2]Intercalates into DNA, inhibits topoisomerase II, generates free radicals.
Primary Use Not used clinically for cancer treatment.Treatment of various cancers including breast, bladder, lung, and lymphomas.
In Vivo Data Limited publicly available data on therapeutic efficacy. Studies have focused more on toxicity.[1][4]Extensive preclinical and clinical data available demonstrating tumor growth inhibition and effects on survival.

Experimental Protocols

Title: In Vivo Antitumor Efficacy of Penicillic Acid in a Murine Xenograft Model

1. Cell Culture and Animal Model:

  • Human cancer cells (e.g., HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Six-to-eight-week-old immunodeficient mice (e.g., NOD/SCID) are used for tumor implantation.

2. Tumor Implantation:

  • Cultured cancer cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) and Matrigel mixture.
  • Approximately 1 x 10^6 cells are subcutaneously injected into the flank of each mouse.

3. Treatment Protocol:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to treatment and control groups.
  • The treatment group receives intraperitoneal injections of Penicillic acid at predetermined doses. The control group receives a vehicle control (e.g., PBS). A positive control group may be treated with a standard chemotherapeutic agent like Doxorubicin.
  • Treatment is administered on a defined schedule (e.g., daily or every other day) for a specified duration (e.g., 21 days).

4. Data Collection and Analysis:

  • Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
  • Animal body weight is monitored as an indicator of toxicity.
  • At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.
  • Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
  • Survival studies may also be conducted, where the endpoint is tumor size reaching a specific limit or the animal showing signs of morbidity.

5. Statistical Analysis:

  • Data are analyzed using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment and control groups.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Penicillic Acid Penicillic Acid Fas Receptor Fas Receptor Penicillic Acid->Fas Receptor Inhibits FasL Caspase-8 Caspase-8 Penicillic Acid->Caspase-8 Inhibits Fas Receptor->Caspase-8 Activation Apoptosis Apoptosis Caspase-8->Apoptosis Induces Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 3. Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Group_Assignment 4. Randomize into Groups Tumor_Implantation->Group_Assignment Treatment_Administration 5. Administer Penicillic Acid / Controls Group_Assignment->Treatment_Administration Monitoring 6. Monitor Tumor Growth & Body Weight Treatment_Administration->Monitoring Endpoint 7. Euthanasia & Tumor Excision Monitoring->Endpoint Data_Analysis 8. Analyze Tumor Growth Inhibition Endpoint->Data_Analysis Histology 9. Histological/Molecular Analysis Endpoint->Histology

References

A Comparative Analysis of the Biological Effects of Penicillic Acid and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Penicillic Acid and Its Derivatives, Supported by Experimental Data.

Penicillic acid, a mycotoxin produced by various species of Aspergillus and Penicillium, has garnered significant attention in the scientific community due to its diverse biological activities, including cytotoxic, genotoxic, and antimicrobial properties. Understanding the structure-activity relationship of penicillic acid and its synthetic analogs is crucial for the development of novel therapeutic agents and for assessing the risks associated with this mycotoxin. This guide provides a comparative study of the biological effects of penicillic acid and its key synthetic analog, dihydro-penicillic acid, supported by experimental data and detailed methodologies.

I. Comparative Cytotoxicity

The cytotoxic effects of penicillic acid and its synthetic analog, dihydro-penicillic acid, have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

CompoundPancreatic (HPAC-1376)Colon (HT-29)Thyroid (MDA-T32)Lymphoma (L5178Y)
Penicillic Acid 15.66 µg/mL18.74 µg/mL19.18 µg/mL8.9 µM[1]
Dihydro-penicillic Acid 16.09 µg/mL18.37 µg/mL19.17 µg/mLNot Available

Data Interpretation: The IC50 values indicate that both penicillic acid and dihydro-penicillic acid exhibit moderate cytotoxic activity against pancreatic, colon, and thyroid cancer cell lines.[2] Notably, the cytotoxicity of dihydro-penicillic acid is very similar to that of penicillic acid in these cell lines, suggesting that the saturation of the double bond in the lactone ring has a minimal impact on its antiproliferative activity in these specific cancer types.[2] Penicillic acid also demonstrates significant cytotoxicity against lymphoma cells.[1]

II. Mechanisms of Action: Impact on Cellular Signaling Pathways

Penicillic acid exerts its biological effects by modulating key cellular signaling pathways involved in apoptosis (programmed cell death) and inflammation.

A. Inhibition of Fas Ligand-Induced Apoptosis

Penicillic acid has been shown to inhibit apoptosis induced by the Fas ligand (FasL). This inhibition occurs through the direct targeting of caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway.

Signaling Pathway Diagram:

Fas_Apoptosis_Inhibition FasL Fas Ligand (FasL) FasR Fas Receptor FasL->FasR Binding FADD FADD FasR->FADD Recruitment DISC Death-Inducing Signaling Complex (DISC) FasR->DISC Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment FADD->DISC Procaspase8->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Self-processing Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Penicillic_Acid Penicillic Acid Penicillic_Acid->Caspase8 Inhibits self-processing

Figure 1: Inhibition of FasL-Induced Apoptosis by Penicillic Acid. Penicillic acid blocks the self-processing of pro-caspase-8 within the DISC, preventing its activation and subsequent downstream signaling, ultimately inhibiting apoptosis.

Mechanism of Inhibition: Penicillic acid directly binds to the active site cysteine residue in the large subunit of caspase-8. This interaction prevents the self-processing and activation of caspase-8 within the Death-Inducing Signaling Complex (DISC), even though the recruitment of FADD and pro-caspase-8 to the Fas receptor is not affected.

B. Inhibition of NF-κB Signaling Pathway

Both penicillic acid and dihydro-penicillic acid have been found to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses, cell survival, and proliferation.

Signaling Pathway Diagram:

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_p P-IκBα IkB->IkB_p NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB Bound NFkB_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Degradation Proteasome->NFkB_p65_p50 Release Penicillic_Acids Penicillic Acid & Dihydropenicillic Acid Penicillic_Acids->NFkB_nuc Inhibits DNA binding DNA DNA NFkB_nuc->DNA Binding Gene_Exp Pro-inflammatory Gene Expression DNA->Gene_Exp

Figure 2: Inhibition of the NF-κB Signaling Pathway. Penicillic acid and its analog inhibit the DNA binding of the p65 subunit of NF-κB in the nucleus, thereby preventing the transcription of pro-inflammatory genes.

Mechanism of Inhibition: Penicillic acid and dihydro-penicillic acid inhibit the DNA binding activity of the p65 subunit of NF-κB. While both compounds show this inhibitory effect, penicillic acid is slightly more potent than dihydro-penicillic acid. This suggests that the α,β-unsaturated carbonyl group in the lactone ring of penicillic acid may play a role in its enhanced NF-κB inhibitory activity.

III. Genotoxicity

While the genotoxic potential of penicillic acid is recognized, specific quantitative data from standardized assays for both penicillic acid and its synthetic analogs are limited in the publicly available literature. Genotoxicity is typically assessed using a battery of tests, including the micronucleus assay and the comet assay.

Experimental Workflow for Genotoxicity Assessment:

Genotoxicity_Workflow start Cell Culture (e.g., Human Lymphocytes, CHO cells) treatment Treatment with Penicillic Acid or Analogs (with and without S9 activation) start->treatment micronucleus_assay Micronucleus Assay treatment->micronucleus_assay comet_assay Comet Assay (Single Cell Gel Electrophoresis) treatment->comet_assay scoring_mn Microscopic Scoring of Micronuclei Frequency micronucleus_assay->scoring_mn scoring_comet Fluorescence Microscopy and Image Analysis of DNA Damage (Comet Tail) comet_assay->scoring_comet analysis Data Analysis and Comparison to Controls scoring_mn->analysis scoring_comet->analysis

Figure 3: General Workflow for In Vitro Genotoxicity Testing. This diagram outlines the key steps involved in assessing the genotoxic potential of compounds using the micronucleus and comet assays.

IV. Experimental Protocols

A. Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of penicillic acid or its synthetic analogs for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

B. Genotoxicity Assay (In Vitro Micronucleus Assay)

This assay is used to detect the genotoxic potential of a compound by identifying the presence of micronuclei in the cytoplasm of interphase cells.

Principle: Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase and are not incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.

Procedure:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., human peripheral blood lymphocytes or a suitable cell line like CHO or TK6) and expose them to at least three concentrations of the test compound, along with negative and positive controls, for a short (3-6 hours) and/or long (24-48 hours) duration. The treatment is performed with and without an exogenous metabolic activation system (S9 mix) to assess the genotoxicity of both the parent compound and its metabolites.

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

  • Cell Harvesting and Slide Preparation: Harvest the cells, subject them to a mild hypotonic treatment, and fix them. Drop the cell suspension onto clean microscope slides.

  • Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

  • Data Analysis: Analyze the frequency of micronucleated cells for each treatment group and compare it to the negative control using appropriate statistical methods.

V. Conclusion and Future Directions

Penicillic acid and its synthetic analog, dihydro-penicillic acid, demonstrate comparable moderate cytotoxicity against several cancer cell lines. The primary mechanisms of action involve the inhibition of key signaling pathways regulating apoptosis and inflammation, specifically by targeting caspase-8 and NF-κB. The subtle difference in the potency of NF-κB inhibition between the two compounds suggests that the α,β-unsaturated lactone moiety of penicillic acid contributes to its biological activity.

While the genotoxic potential of penicillic acid is acknowledged, a significant gap exists in the availability of direct comparative quantitative genotoxicity data for its synthetic analogs. Future research should focus on:

  • Synthesis and Biological Evaluation of a Broader Range of Analogs: To establish a more comprehensive structure-activity relationship, a wider variety of penicillic acid analogs with modifications at different positions of the molecule should be synthesized and evaluated for their cytotoxic and genotoxic effects.

  • Quantitative Genotoxicity Studies: Direct comparative studies using standardized genotoxicity assays, such as the micronucleus and comet assays, are crucial to quantitatively assess and compare the DNA-damaging potential of penicillic acid and its analogs.

  • In-depth Mechanistic Studies: Further investigation into the differential effects of these compounds on a wider range of signaling pathways will provide a more complete understanding of their mechanisms of action and potential for therapeutic development or toxicological risk.

By addressing these research gaps, a clearer picture of the therapeutic potential and toxicological risks associated with this class of compounds will emerge, guiding future drug development efforts and risk assessment strategies.

References

Benchmarking different purification techniques for Penicillic acid.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, obtaining highly purified Penicillic acid is a critical step for accurate biological assays and formulation studies. This guide provides an objective comparison of common purification techniques for Penicillic acid, supported by experimental data and detailed methodologies.

Introduction to Penicillic Acid Purification

Penicillic acid is a mycotoxin produced by various species of Penicillium and Aspergillus fungi.[1][2] Its purification from complex fermentation broths is essential to remove interfering metabolites, media components, and other impurities. The choice of purification strategy depends on the desired scale, purity, and available resources. The most common multi-step approach involves an initial extraction followed by one or more chromatographic steps and final crystallization.

Comparison of Purification Techniques

The primary methods for purifying Penicillic acid are solvent extraction, column chromatography, and crystallization. Each technique offers distinct advantages in terms of selectivity, capacity, and final purity.

Parameter Solvent Extraction Column Chromatography Crystallization
Principle Partitioning between immiscible aqueous and organic phases based on pH and solubility.Separation based on differential adsorption to a solid stationary phase and elution with a mobile phase.Formation of a solid crystalline lattice from a supersaturated solution, excluding impurities.
Primary Use Initial recovery and concentration from crude fermentation broth.High-resolution purification and separation from closely related impurities.Final polishing step to achieve high purity and a stable solid form.
Typical Purity Low to ModerateHigh (>95% achievable)Very High (>99% achievable)
Yield/Recovery 70-91% (for Penicillin G)[3]84-90% (for similar fungal metabolites and peptides)[4][5]~65% (for Penicillin salts)[6]
Throughput HighLow to MediumMedium
Key Considerations pH control is critical for efficiency; emulsion formation can be a problem.[3][7]Requires method development (solvent system, stationary phase); scalable for preparative HPLC.[8][9]Dependent on solvent selection and control of supersaturation; impurities can inhibit crystal growth.[6][10]

Experimental Workflow for Penicillic Acid Purification

The overall process for isolating pure Penicillic acid from a fungal culture involves several sequential steps, as illustrated in the workflow diagram below.

PurificationWorkflow cluster_0 Upstream cluster_1 Initial Recovery cluster_2 Purification cluster_3 Final Polishing Fermentation Fungal Culture (e.g., P. cyclopium) Filtration Filtration (Remove Mycelia) Fermentation->Filtration Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate, pH 2-4) Filtration->Extraction Culture Filtrate Concentration1 Solvent Evaporation Extraction->Concentration1 Organic Phase ColumnChromatography Column Chromatography (e.g., Silica Gel) Concentration1->ColumnChromatography Crude Extract FractionAnalysis Fraction Analysis (e.g., TLC, HPLC) ColumnChromatography->FractionAnalysis Eluted Fractions Pooling Pool Pure Fractions FractionAnalysis->Pooling Concentration2 Concentration Pooling->Concentration2 Crystallization Crystallization Concentration2->Crystallization FinalProduct Pure Penicillic Acid (>99% Purity) Crystallization->FinalProduct

Caption: General workflow for the purification of Penicillic acid.

Experimental Protocols

Below are detailed methodologies for the key purification steps.

Solvent Extraction from Culture Filtrate

This protocol describes the initial recovery of Penicillic acid from the liquid culture medium after removing the fungal biomass.

Principle: Penicillic acid is a weak acid that is protonated and thus more soluble in organic solvents at a low pH.[11] This allows for its selective extraction from the aqueous culture filtrate into an immiscible organic solvent.

Methodology:

  • Harvest and Filtration: After fermentation (e.g., 10-12 days), harvest the culture broth.[1] Remove the fungal mycelia and large particulates by filtration through cheesecloth followed by vacuum filtration using Whatman No. 1 filter paper.

  • Acidification: Transfer the clarified filtrate to a large separation funnel. Adjust the pH of the aqueous solution to between 2.0 and 4.0 using a mineral acid like orthophosphoric acid or HCl.[11][12] This step is critical for protonating the Penicillic acid.

  • Extraction: Add an equal volume of an organic solvent such as ethyl acetate or methyl isobutyl ketone.[12][13] Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the funnel to stand until the aqueous and organic layers have clearly separated.

  • Collection: Drain and discard the lower aqueous layer. Collect the upper organic layer, which now contains the Penicillic acid.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate to remove residual water. Decant the dried solvent and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.

Purification by Column Chromatography

This step purifies Penicillic acid from other co-extracted organic molecules.

Principle: The crude extract is loaded onto a column packed with a stationary phase (e.g., silica gel). A solvent system (mobile phase) is passed through the column. Compounds separate based on their differing affinities for the stationary and mobile phases.

Methodology:

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane. Pour the slurry into a glass chromatography column and allow it to pack under gravity, draining the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude extract from the solvent extraction step in a minimal amount of the mobile phase. Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elution: Begin elution with a mobile phase, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to a 50:50 mixture of hexane:ethyl acetate.

  • Fraction Collection: Collect the eluate in small fractions (e.g., 10-15 mL) in separate test tubes.

  • Purity Analysis: Analyze the composition of each fraction using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).[14][15] Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., benzene:ethyl acetate:acetic acid).[14] Visualize the spots under UV light.

  • Pooling: Combine the fractions that contain pure Penicillic acid.

Final Purification by Crystallization

This is the final step to obtain high-purity, crystalline Penicillic acid.

Principle: A supersaturated solution of the semi-purified compound is prepared in a suitable solvent system. As the solution cools or the solvent slowly evaporates, the solubility of the compound decreases, leading to the formation of highly ordered crystals, while impurities remain in the solution (mother liquor).

Methodology:

  • Solvent Selection: Dissolve the pooled, purified fractions in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or n-butyl alcohol).[6] The ideal solvent is one in which Penicillic acid is soluble at high temperatures but poorly soluble at low temperatures.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a quick gravity filtration of the hot solution.

  • Induce Crystallization: Allow the solution to cool slowly to room temperature, and then transfer it to a 4°C refrigerator. Crystal formation can be initiated by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Crystal Harvesting: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent. The result should be a pure, crystalline solid.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Penicisteck Acid F (Penicillic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides essential, step-by-step guidance for the safe disposal of Penicisteck Acid F, a compound more commonly known as Penicillic Acid. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Penicillic acid is a mycotoxin and antibiotic produced by certain strains of Penicillium and Aspergillus fungi.[1] It is classified as a hazardous substance, being toxic by inhalation, in contact with skin, and if swallowed.[1] Therefore, all waste containing penicillic acid must be managed with the utmost care.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A lab coat or other protective clothing is essential to prevent skin contact.

All handling of penicillic acid and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol for Penicillic Acid Waste

This protocol outlines the recommended procedures for the disposal of small, laboratory-scale quantities of penicillic acid, whether in solid form or in solution.

1. Waste Collection and Segregation:

  • Solid Waste:

    • Collect all solid penicillic acid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a material compatible with weak acids.

  • Liquid Waste:

    • Collect all aqueous solutions containing penicillic acid in a separate, labeled, and sealable hazardous waste container.

    • Do not mix penicillic acid waste with other chemical waste streams unless compatibility has been confirmed.

2. Inactivation and Neutralization of Liquid Waste:

Due to its hazardous nature, direct disposal of penicillic acid solutions is not recommended. The following inactivation and neutralization steps should be performed to degrade the penicillic acid and render it less harmful. This procedure should be carried out in a chemical fume hood.

  • Step 2.1: Alkaline Treatment:

    • Slowly and with constant stirring, add a 1 M solution of sodium hydroxide (NaOH) to the liquid penicillic acid waste. The addition of a strong base will raise the pH and promote the hydrolysis of the lactam ring, a key structural feature of many penicillins, which is expected to reduce its biological activity. While penicillic acid is not a penicillin, this procedure is a prudent step for degradation.

    • Monitor the pH of the solution using a calibrated pH meter or pH indicator strips. Continue adding the sodium hydroxide solution until the pH is stable between 10 and 11.

    • Allow the solution to stand for at least one hour to ensure maximum degradation.

  • Step 2.2: Neutralization:

    • After the alkaline treatment, neutralize the solution by slowly adding a 1 M solution of hydrochloric acid (HCl) with continuous stirring.

    • Carefully monitor the pH and continue adding the acid until the pH is between 6 and 8.

3. Final Disposal:

  • Once neutralized, the treated liquid waste can be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. Always consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of neutralized chemical waste.

  • The sealed solid waste container should be disposed of through your institution's hazardous waste management program.

Management of Spills

In the event of a penicillic acid spill, the following procedure should be followed immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel and ensure the area is well-ventilated.

  • Contain the Spill: For liquid spills, use an absorbent material such as vermiculite or sand to contain the spill. For solid spills, avoid raising dust.

  • Decontaminate:

    • Cover the spill area with a liberal amount of a decontaminating solution. A freshly prepared 10% solution of sodium hypochlorite (bleach) followed by a 5% sodium thiosulfate solution to neutralize the bleach is a common practice for mycotoxin decontamination.

    • Alternatively, a slurry of sodium bicarbonate can be used to neutralize the acidic nature of the spill.

    • Allow a contact time of at least 30 minutes.

  • Clean-Up:

    • Carefully collect the absorbed material and any contaminated debris using a scoop or other appropriate tools.

    • Place all contaminated materials into a labeled hazardous waste container.

  • Final Cleaning:

    • Wipe the spill area with a detergent solution and then with water.

    • Dispose of all cleaning materials as hazardous waste.

Quantitative Data Summary

ParameterValue/InstructionSource/Rationale
Alkaline Treatment pH 10 - 11General principle for hydrolysis of related compounds.
Neutralization pH 6 - 8Standard practice for safe aqueous waste disposal.
Decontaminating Solution 10% Sodium HypochloriteGeneral protocol for mycotoxin inactivation.
Neutralizing Agent for Bleach 5% Sodium ThiosulfateStandard chemical practice.

Experimental Protocols Cited

The disposal procedures outlined above are based on established principles of chemical safety and waste management for acidic and biologically active compounds. Specific experimental protocols for the degradation of penicillic acid are not widely available in published literature, hence a conservative approach based on the chemical properties of related compounds is recommended.

Logical Workflow for this compound (Penicillic Acid) Disposal

cluster_waste_generation Waste Generation cluster_solid_waste_disposal Solid Waste Disposal cluster_liquid_waste_disposal Liquid Waste Disposal Solid Waste Solid Waste Collect in Labeled Container Collect in Labeled Container Solid Waste->Collect in Labeled Container Liquid Waste Liquid Waste Collect Liquid Waste Collect Liquid Waste Liquid Waste->Collect Liquid Waste Dispose via Hazardous Waste Program Dispose via Hazardous Waste Program Collect in Labeled Container->Dispose via Hazardous Waste Program Alkaline Treatment (pH 10-11) Alkaline Treatment (pH 10-11) Collect Liquid Waste->Alkaline Treatment (pH 10-11) Neutralization (pH 6-8) Neutralization (pH 6-8) Alkaline Treatment (pH 10-11)->Neutralization (pH 6-8) Dispose via Sanitary Sewer Dispose via Sanitary Sewer Neutralization (pH 6-8)->Dispose via Sanitary Sewer

Caption: Logical workflow for the disposal of solid and liquid this compound (penicillic acid) waste.

References

Personal protective equipment for handling Penicisteck acid F

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Penicillic Acid

Disclaimer: The chemical "Penicisteck acid F" appears to be a non-existent or fictional compound. This guide provides essential safety and logistical information for Penicillic acid , a hazardous mycotoxin produced by several species of Aspergillus and Penicillium fungi, which may be used in research and drug development. This information is intended for trained laboratory personnel.

Penicillic acid is a toxic and potentially carcinogenic compound that requires strict safety protocols to prevent exposure.[1] It is harmful if swallowed or inhaled and causes severe skin and eye irritation.[2][3] Adherence to the following operational and disposal plans is critical for ensuring personnel safety and regulatory compliance.

Essential Safety Information

Hazard Identification and Classification:

  • Acute Toxicity: Toxic by inhalation, in contact with skin, and if swallowed.[3]

  • Skin and Eye Irritation: Causes severe skin burns and eye damage.[2]

  • Carcinogenicity: May cause cancer according to animal studies.[3]

  • Reproductive Toxicity: Adverse reproductive effects have been reported in animals.[3] Suspected of damaging fertility or the unborn child.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling Penicillic acid. The following table summarizes the required equipment.

Protection Type Specific Equipment Purpose
Eye and Face Protection Chemical safety goggles or a face shieldTo protect against splashes and airborne particles.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Gloves must be inspected before use and replaced if damaged.[2][3]
Body Protection A lab coat or chemical-resistant apronTo protect clothing and skin from contamination.[5]
Respiratory Protection A NIOSH-approved respiratorRequired when handling the powder form to avoid inhalation of dust particles.[3][5]
Operational Plan: Handling and Storage

Handling:

  • Always handle Penicillic acid in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid generating dust when working with the solid form.[5]

  • Do not eat, drink, or smoke in areas where Penicillic acid is handled or stored.[2]

  • Wash hands thoroughly with soap and water after handling the compound.[5]

  • Ensure an eyewash station and safety shower are readily accessible.[3]

Storage:

  • Store Penicillic acid in a tightly sealed, properly labeled container.[3]

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[3][6]

Emergency Procedures

Spills:

  • Minor Spills: For small spills of the powder, avoid creating dust.[5] Dampen the material with water, then use an absorbent pad to clean the area.[7] Place all contaminated materials in a sealed container for disposal.[5]

  • Major Spills: Evacuate the area immediately and alert emergency responders.[5] Only trained personnel with appropriate PPE, including respiratory protection, should attempt to clean up a major spill.[5]

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[3] Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][6] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and drink 2-4 cups of water or milk.[3] Seek immediate medical attention.[3]

Disposal Plan

All waste containing Penicillic acid must be treated as hazardous waste.

  • Collection: Collect all contaminated solid waste (e.g., gloves, absorbent pads, and empty containers) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions containing Penicillic acid should not be disposed of down the drain.[8] Collect all liquid waste in a sealed, labeled, and chemical-resistant container.

  • Neutralization (for acidic solutions): While some acids can be neutralized before disposal, due to the toxic nature of Penicillic acid, it is recommended to dispose of it through a certified hazardous waste management program without attempting neutralization.[8][9]

  • Disposal: Arrange for the disposal of all Penicillic acid waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9]

Experimental Protocols and Data

Experimental Workflow: Preparation of a Penicillic Acid Stock Solution

This protocol outlines the steps for safely preparing a stock solution of Penicillic acid for in vitro experiments.

G cluster_prep Preparation cluster_storage Storage & Labeling cluster_cleanup Cleanup & Disposal PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) FumeHood 2. Work in a Certified Chemical Fume Hood PPE->FumeHood Enter Hood Weigh 3. Weigh Solid Penicillic Acid (Use anti-static weigh paper) FumeHood->Weigh Prepare for Weighing Dissolve 4. Dissolve in Solvent (e.g., DMSO or Ethanol) Weigh->Dissolve Transfer Solid Label 5. Label the Stock Solution (Name, Concentration, Date, Hazards) Dissolve->Label Solution Prepared Store 6. Store in a Sealed Vial at the Recommended Temperature Label->Store Ready for Storage Decontaminate 7. Decontaminate Work Area and Equipment Store->Decontaminate Post-Experiment Waste 8. Dispose of Contaminated Materials as Hazardous Waste Decontaminate->Waste Collect Waste G FasL Fas Ligand FasR Fas Receptor FasL->FasR Binds DISC DISC Formation FasR->DISC Trimerizes & Recruits Procaspase8 Pro-caspase-8 DISC->Procaspase8 Recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 Self-processing Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PenicillicAcid Penicillic Acid PenicillicAcid->Procaspase8 Inhibits

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.